Dynemicin O
Description
(2R,3S,4R,6R,7R,14S)-2,3,9,20,23,27-hexahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8(13),9,11,16,19,21,23,26-nonaene-5,18,25-trione has been reported in Micromonospora chersina with data available.
from Micromonospora chersina; structure given in first source
Propriétés
Formule moléculaire |
C29H23NO10 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
(2R,3S,4R,6R,7R,14S)-2,3,9,20,23,27-hexahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8(13),9,11,16,19,21,23,26-nonaene-5,18,25-trione |
InChI |
InChI=1S/C29H23NO10/c1-9-23(35)26(40-2)21-16-10(4-3-5-12(16)31)27-28(9,38)29(21,39)11-8-15(34)19-20(22(11)30-27)25(37)18-14(33)7-6-13(32)17(18)24(19)36/h3-9,21,26-27,30-34,38-39H,1-2H3/t9-,21+,26+,27-,28-,29-/m0/s1 |
Clé InChI |
DXAZISIKQHCJNJ-ZCRFVMIVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Dynemicin O: A Technical Guide to its Discovery and Isolation from Micromonospora chersina
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Dynemicin O, a member of the potent enediyne family of antitumor antibiotics, from the fermentation broth of the actinomycete Micromonospora chersina. While Dynemicin A is the most studied compound from this organism, this compound is a notable analog isolated alongside it. This document details the fermentation process, extraction, and purification methodologies, and presents available data to facilitate further research and development.
Discovery and Background
This compound was discovered as a minor component during the isolation of Dynemicin A from the fermentation culture of Micromonospora chersina strain M956-1.[1] The dynemicins are a unique class of natural products that feature a hybrid structure of an anthraquinone (B42736) core fused to a highly reactive 10-membered enediyne bridge.[2][3] This molecular architecture allows them to intercalate into the minor groove of DNA and, upon activation, cause double-stranded breaks, leading to potent cytotoxic and antibacterial activity.[2][4][5] this compound, along with other analogs like P and Q, was identified through detailed analysis of the fermentation broth.[1]
Production and Fermentation
Optimal production of the dynemicin complex is achieved through submerged fermentation of Micromonospora chersina. While specific yields for this compound are not extensively reported due to its status as a minor product, the fermentation conditions for Dynemicin A provide a foundational protocol.
Microorganism
The producing organism is Micromonospora chersina, with strains ATCC 53710 and M956-1 being prominent examples cited in the literature.[3][6] Stock cultures are typically maintained as frozen vegetative stocks in a glycerol/sucrose solution at -80°C.[6]
Fermentation Protocol
A multi-stage fermentation process is employed to generate the dynemicin compounds.
Seed Culture:
-
A frozen stock vial of Micromonospora chersina is used to inoculate a seed medium.[6]
-
The seed culture is incubated to develop a sufficient biomass for inoculating the production fermentor.[6]
Production Fermentation:
-
The production medium is inoculated with the seed culture.
-
Fermentation is carried out in large-scale fermentors, with optimal production of Dynemicin A observed on the third day.[6][7]
-
The addition of neutral resins, such as Diaion HP-20, to the production medium at a concentration of 1% (w/v) prior to inoculation has been shown to enhance the production of dynemicins.[7][8]
Table 1: Fermentation Media Composition
| Component | Seed Medium Concentration (g/L) | Production Medium Concentration (g/L) |
| Soluble Starch | - | 10 |
| Dextrin | - | 30 |
| Lactose | - | 10 |
| Corn Steep Liquor | - | 5 |
| Yeast Extract | 10 | - |
| Peptone | 5 | - |
| Beef Extract | 3 | - |
| CaSO₄ | - | 6 |
| CaCO₃ | 3 | 5 |
This composition is based on typical media used for Micromonospora fermentation and may be optimized.[6]
Isolation and Purification
This compound is isolated from the whole fermentation broth alongside Dynemicin A and other analogs. The process involves extraction followed by a series of chromatographic separations.
Extraction
-
The entire fermentation broth is harvested.[6]
-
An ethyl acetate (B1210297) extraction is performed on the tank culture to separate the organic-soluble metabolites, including the dynemicins.[1]
Purification
A multi-step chromatographic purification is necessary to isolate this compound.
-
Initial Separation: The crude ethyl acetate extract is first subjected to column chromatography on a Diaion SP-800 resin.[1]
-
Further Purification: The fractions containing the dynemicin complex are then further purified using a combination of various column chromatography techniques to yield the individual compounds, including this compound.[1] While specific details for this compound are sparse, the process for Dynemicin A involves Dicalite chromatography and Sephadex LH-20 chromatography.[9]
Structural Characterization and Data
The structure of this compound was elucidated through spectroscopic analysis. It shares the core anthraquinone-enediyne structure with Dynemicin A but differs in its substituents.
Spectroscopic Data
While a detailed public record of the spectroscopic data for this compound is limited, its characterization would have relied on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in comparison with the well-characterized Dynemicin A.
Table 2: Spectroscopic Data for Dynemicin A (Reference)
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MALDI-MS) | [M+H]⁺ calculated for C₃₀H₁₉NO₉: 538.1133, observed: 538.1155.[7] |
| ¹H-NMR Spectroscopy | Complex spectrum with characteristic signals for aromatic protons of the anthraquinone core, olefinic protons of the enediyne ring, and methyl and methoxy (B1213986) groups. |
| ¹³C-NMR Spectroscopy | Provides detailed information about the carbon skeleton. |
| UV-Vis Spectroscopy (in Methanol) | Absorption maxima (λmax) at 258, 310, 530, and 570 nm, responsible for its purple color.[10] |
Biosynthesis and Relationship to Other Dynemicins
The biosynthesis of the dynemicin family is complex, involving a polyketide synthase (PKS) pathway for the enediyne core.[2] The genes responsible for the biosynthesis of the enediyne core (such as dynE8, U14, and U15) have been identified in M. chersina.[2][11] Interestingly, the genes for the anthraquinone moiety are located in a different region of the chromosome.[2][11] this compound is considered a shunt product or a minor analog arising from variations in the later tailoring steps of the main biosynthetic pathway leading to Dynemicin A.[7]
Conclusion
This compound represents one of the several bioactive compounds produced by Micromonospora chersina. While it is a minor product of the fermentation, its structural similarity to the highly potent Dynemicin A makes it a compound of interest for further biological evaluation and structure-activity relationship studies. The methodologies outlined in this guide, primarily based on the more extensively studied Dynemicin A, provide a solid foundation for researchers aiming to isolate and study this compound and other related analogs. Further optimization of fermentation and purification protocols could lead to higher yields of this rare but potentially valuable natural product.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Dynemicin A - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynemicin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A is a potent natural product belonging to the enediyne class of antitumor antibiotics.[1] Isolated from the soil bacterium Micromonospora chersina, it exhibits remarkable DNA-damaging capabilities, leading to profound cytotoxicity against a wide range of cancer cells.[1][2] This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and biological activity of Dynemicin A, with a focus on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
Chemical Structure and Stereochemistry
Dynemicin A possesses a unique and complex molecular architecture, characterized by a hybrid structure that fuses a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety.[1] This distinctive arrangement is central to its potent biological activity.
The systematic IUPAC name for Dynemicin A is (1S,4R,4aR,14S,14aS,18Z)-6,8,11-trihydroxy-3-methoxy-1-methyl-7,12-dioxo-1,4,7,12,13,14-hexahydro-4a,14a-epoxy-4,14-hex[3]ene[4][5]diynonaphtho[2,3-c]phenanthridine-2-carboxylic acid.[6] The absolute configuration of the natural, (+)-enantiomer of Dynemicin A has been unequivocally established through total synthesis as 2S, 3S, 4S, 7R, 8R.
The molecule consists of a rigid, planar anthraquinone system that allows it to intercalate into the minor groove of B-DNA.[1] Fused to this is a 10-membered ring containing the enediyne "warhead," which, upon activation, undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical.[1] A key stereochemical feature is the presence of a labile epoxide ring, the opening of which is a critical step in the activation of the enediyne core.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₁₉NO₉ |
| Molecular Weight | 537.47 g/mol |
| Appearance | Purple amorphous powder |
| CAS Number | 124412-57-3 |
Quantitative Biological Data
The antitumor activity of Dynemicin A and its analogs has been evaluated across various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Dynemicin A and Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| Dynemicin A | Molt-4 T-cell leukemia | 0.001 |
| Dynemicin A Analog (10c) | P388 Leukemia | Not specified, but showed enhanced activity |
| Uncialamycin Derivative 7a | Various | pM range |
| Uncialamycin Derivative 7b | Various | pM range (up to 2x more potent than 7a) |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Table 2: In Vivo Antitumor Efficacy of Water-Soluble Dynemicin A Analogs against Murine P388 Leukemia
| Compound ID | Dosing Regimen | T/C (%)* | Outcome |
| 10c | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity |
*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C % indicates higher antitumor efficacy.[7]
Experimental Protocols
DNA Cleavage Assay by Agarose (B213101) Gel Electrophoresis
This protocol outlines the procedure to assess the ability of Dynemicin A to induce strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dynemicin A
-
Activating agent: NADPH or a thiol-containing compound (e.g., dithiothreitol, DTT)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Loading Dye (containing glycerol (B35011) and a tracking dye such as bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining supercoiled plasmid DNA (final concentration ~20-50 µg/mL), Dynemicin A at various concentrations, and the reaction buffer.
-
Initiation of Cleavage: Add the activating agent (e.g., NADPH to a final concentration of 1 mM) to the reaction mixture to initiate the DNA cleavage reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a loading dye solution containing a chelating agent like EDTA.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA staining agent.
-
Load the reaction mixtures into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light using a transilluminator.
-
Capture an image of the gel.
-
Analyze the different forms of plasmid DNA:
-
Form I (Supercoiled): Uncut plasmid DNA, migrates the fastest.
-
Form II (Nicked/Open-Circular): DNA with single-strand breaks, migrates slower than Form I.
-
Form III (Linear): DNA with double-strand breaks, migrates the slowest.
-
-
Quantify the percentage of each DNA form to determine the extent of DNA cleavage.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dynemicin A
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dynemicin A in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Dynemicin A.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
The antitumor activity of Dynemicin A is a consequence of its ability to induce double-stranded DNA breaks, which in turn triggers cellular responses leading to cell cycle arrest and apoptosis.[1]
Mechanism of DNA Damage
The process begins with the intercalation of the anthraquinone moiety of Dynemicin A into the minor groove of DNA.[1] This positions the enediyne core in close proximity to the DNA backbone. Activation of the enediyne "warhead" can occur through two primary mechanisms:
-
Reductive Activation: In the presence of reducing agents like NADPH or thiols, the anthraquinone core is reduced, initiating a conformational change that leads to the opening of the epoxide ring. This triggers the Bergman cyclization of the enediyne, generating a highly reactive p-benzyne diradical.[1]
-
Nucleophilic Activation: Nucleophilic attack on the molecule can also initiate the cascade leading to the formation of the diradical species.
This transient diradical is a potent hydrogen-abstracting agent, readily removing hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-stranded breaks.[1]
Cellular Response to DNA Damage: Apoptosis and Cell Cycle Arrest
The double-stranded DNA breaks induced by Dynemicin A are highly cytotoxic lesions that activate the DNA Damage Response (DDR) pathway. This intricate signaling network ultimately determines the cell's fate, leading to either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe.
Apoptosis Signaling Pathway:
The DNA double-strand breaks are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.[9] ATM activation leads to the phosphorylation and activation of the tumor suppressor protein p53 .[4][10] Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA .[10][11] These proteins promote the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytochrome c then binds to Apaf-1 , forming the apoptosome, which activates the initiator caspase-9 .[4] Caspase-9, in turn, activates the executioner caspases-3 and -7 , which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][8]
Cell Cycle Arrest Signaling Pathway:
In addition to inducing apoptosis, the activation of the ATM/ATR-p53 axis can also lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][12] This provides the cell with an opportunity to repair the DNA damage before proceeding with cell division. A key downstream effector of p53 in this process is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) .[10] p53 transcriptionally activates p21, which then binds to and inhibits the activity of cyclin-dependent kinase complexes, such as CDK2/Cyclin E and CDK1/Cyclin B .[10] Inhibition of these complexes prevents the cell from transitioning from G1 to S phase and from G2 to mitosis, respectively, thereby enforcing the cell cycle checkpoints.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. najafovlab.com [najafovlab.com]
- 4. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase functions in cell death and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of water-soluble enediyne compounds related to dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Dynemicin O on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin O, a member of the enediyne class of potent antitumor antibiotics, exhibits remarkable DNA-damaging capabilities. Its unique hybrid structure, featuring a DNA-intercalating anthraquinone (B42736) core and a DNA-cleaving enediyne moiety, enables a highly efficient and sequence-selective mechanism of action. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with DNA, from its initial binding and activation to the intricate process of DNA strand scission. Furthermore, it delves into the cellular signaling pathways triggered by this compound-induced DNA damage and provides detailed experimental protocols for studying these phenomena.
Core Mechanism: A Multi-Step Process of DNA Damage
The biological activity of this compound is a sophisticated, multi-step process that culminates in the cleavage of DNA. This process can be broadly categorized into four key stages: DNA binding, reductive activation, Bergman cycloaromatization, and hydrogen abstraction.
DNA Intercalation and Binding
The journey of this compound begins with its recognition and binding to B-DNA. The planar anthraquinone portion of the molecule intercalates into the minor groove of the DNA double helix.[1] This interaction is not merely passive; it induces a conformational change in the DNA, positioning the reactive enediyne core in close proximity to the DNA backbone.[2] this compound displays a notable preference for binding to and cleaving specific DNA sequences, primarily at the 3' side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being prominent targets.[1][3]
Reductive Activation
Once bound to DNA, this compound requires activation to unleash its DNA-cleaving potential. This activation is a bioreductive event targeting the anthraquinone core. In a cellular environment, this reduction can be carried out by cofactors such as NADPH or thiol-containing compounds like glutathione.[1] This process can also be catalyzed by enzymes like ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, which significantly enhances the efficiency of activation.[4]
Bergman Cycloaromatization
The reduction of the anthraquinone initiates a cascade of electronic rearrangements within the this compound molecule. A key event is the opening of an epoxide ring, which alters the geometry of the enediyne bridge. This conformational change brings the two acetylenic carbons of the enediyne into close proximity, facilitating a spontaneous Bergman cycloaromatization. This reaction transforms the relatively stable enediyne into a highly unstable and reactive p-benzyne diradical.
Hydrogen Abstraction and DNA Cleavage
The newly formed p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of the DNA, leading to the formation of DNA radicals. These radicals can then undergo further reactions, ultimately resulting in both single- and double-strand breaks in the DNA.[1]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound (Dynemicin A) with DNA. It is important to note that comprehensive kinetic data for DNA cleavage by this compound is not extensively reported in the literature.
Table 1: DNA Binding Affinity of Dynemicin A
| Parameter | Value | Method | Reference |
| Binding Constant (KB) | ~ 1 x 104 M-1 | Not Specified | [4] |
| Dissociation Constant (Kd) | ~ 100 µM (estimated from KB) | Not Specified | [4] |
| Association Constant (Ka) | (5 ± 2) x 104 M-1 | Not Specified | [5] |
| Dissociation Constant (Kd) | ~ 20 µM (estimated from Ka) | Not Specified | [5] |
Table 2: DNA Cleavage Characteristics of Dynemicin A
| Parameter | Observation | Reference |
| Preferred Cleavage Sites | 3' side of purine bases (5'-GC, 5'-GT, 5'-AG) | [1][3] |
| Cleavage Efficiency | Qualitatively potent, but direct quantitative comparison with other enediynes is limited. | |
| Activation Requirement | Reductive activation by NADPH or thiols is essential for cleavage. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
DNA Footprinting Assay (DNase I)
This technique identifies the specific DNA sequence bound by this compound by observing the protection of that region from cleavage by DNase I.
Protocol:
-
Probe Preparation: A DNA fragment of interest (100-400 bp) containing the putative binding site is labeled at one end with a radioactive (e.g., ³²P) or fluorescent tag. The labeled DNA probe is then purified.
-
Binding Reaction: The labeled DNA probe (e.g., 4 nM) is incubated with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000, 5000, and 25000 nM) in a suitable binding buffer (e.g., 50 mM KCl, 20 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.5 mM DTT) for a sufficient time to reach equilibrium (e.g., 17 hours at room temperature).[6] A control reaction without this compound is also prepared.
-
DNase I Digestion: A pre-determined, limiting amount of DNase I (e.g., 0.02 units) is added to the binding reactions to achieve, on average, one cleavage event per DNA molecule. The reaction is incubated for a short, optimized time (e.g., 8 minutes).[6]
-
Reaction Termination and DNA Purification: The cleavage reaction is stopped by the addition of a stop solution (e.g., 50 mM EDTA). The DNA is then purified to remove the cleaving agent and this compound.[6]
-
Gel Electrophoresis and Visualization: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel. The gel is visualized by autoradiography or fluorescence imaging. The binding site of this compound will appear as a "footprint," a region of the gel with no bands, corresponding to the DNA sequence protected from cleavage.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA detects the formation of a complex between this compound and a DNA fragment by observing the reduced electrophoretic mobility of the complex compared to the free DNA.
Protocol:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide (e.g., 20-50 bp) containing the putative binding site for this compound is synthesized. The oligonucleotide is end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol). Control reactions, including a probe-only lane and competition assays with an excess of unlabeled specific and non-specific DNA, are prepared to demonstrate binding specificity. The reaction is typically incubated on ice or at room temperature for 20-30 minutes.
-
Native Gel Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel. Electrophoresis is carried out under conditions that maintain the integrity of the DNA-Dynemicin O complex (e.g., in a cold room or with a cooling system).
-
Visualization and Analysis: The gel is dried (for radioactive probes) and visualized by autoradiography or imaged directly (for fluorescent probes). A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a DNA-Dynemicin O complex. The intensity of the shifted band can be used to quantify the binding affinity.
Signaling Pathways
This compound-induced DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage, halt the cell cycle to prevent the propagation of damaged DNA, and, if the damage is too severe, induce programmed cell death (apoptosis). The primary signaling pathways activated by the double-strand breaks caused by this compound involve the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.
ATM-Chk2-p53 Signaling Pathway
Double-strand breaks are recognized by the MRN complex (MRE11-RAD50-NBS1), which recruits and activates the ATM kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it and leads to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
Caption: this compound-induced DNA Damage Response via the ATM-p53 pathway.
Experimental Workflow for Studying DNA Damage Response
The following workflow outlines a general approach to investigating the cellular response to this compound-induced DNA damage.
References
- 1. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 2. DNA binding and cleavage of a novel antitumor antibiotic dynemicin A: detection of binding and cleavage sites by exonuclease III digestion and alkali-induced cutting reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Anthraquinone Core in Dynemicin O's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin O, a potent member of the enediyne class of antitumor antibiotics, possesses a unique hybrid structure characterized by a DNA-cleaving enediyne "warhead" and a DNA-intercalating anthraquinone (B42736) core. This technical guide provides an in-depth exploration of the multifaceted functions of the anthraquinone moiety, a critical component that governs the molecule's biological activity. We will delve into its dual role in DNA recognition and the bioreductive activation of the enediyne core, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying molecular mechanisms. A thorough understanding of the anthraquinone core is paramount for the rational design of novel, more selective, and efficacious anticancer therapeutics.
The Dual Function of the Anthraquinone Core
The anthraquinone core of this compound is not merely a structural scaffold but an active participant in its cytotoxic mechanism, performing two critical functions:
-
DNA Intercalation and Positioning: The planar, aromatic nature of the anthraquinone moiety facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation.[1][2][3] This non-covalent interaction anchors the this compound molecule within the minor groove of the DNA.[4] This precise positioning is crucial as it brings the enediyne warhead into close proximity with the sugar-phosphate backbone, setting the stage for DNA cleavage.[1][2]
-
Bioreductive Activation: The anthraquinone core acts as a molecular trigger for the activation of the enediyne warhead.[3] In the cellular milieu, the anthraquinone can be reduced by biological reducing agents such as NADPH or thiol-containing compounds.[1][4] This reduction to a hydroquinone (B1673460) initiates a cascade of electronic rearrangements that ultimately leads to the generation of a highly reactive p-benzyne diradical from the enediyne core.[5] This diradical is responsible for abstracting hydrogen atoms from the DNA backbone, leading to strand scission.[6]
Quantitative Data
DNA Binding Affinity
The affinity of this compound for DNA is a key determinant of its potency. The binding constant (KB) or dissociation constant (Kd) is a measure of this affinity.
| Compound | Method | DNA Type | Binding/Dissociation Constant | Reference(s) |
| Dynemicin A | Not Specified | Double-stranded DNA | KB ≈ 104 M-1 | [7] |
| Dynemicin Analogs (tight-binding) | Not Specified | Double-stranded DNA | KB ≥ 106 M-1 | [7] |
| Dynemicin S | Estimation from Ka of Dynemicin A | Not Specified | Estimated Kd | [8] |
Note: The binding affinity is a critical parameter. Analogs with very high binding affinities (KB ≥ 106 M-1) have been shown to be less susceptible to reductive activation by non-enzymatic reducing agents like NADPH or NADH alone, suggesting that tight binding may hinder the necessary conformational changes for activation.[7]
DNA Cleavage Specificity
This compound does not cleave DNA randomly. The anthraquinone core plays a role in directing the molecule to specific sequences.
| Cleavage Site Motif | Relative Cleavage Frequency | Reference(s) |
| 5'-GC | High | [9] |
| 5'-GT | High | [9] |
| 5'-AG | High | [9] |
Redox Potentials of the Anthraquinone Core
| Substituent Type | Effect on Redox Potential | Consequence for Activation |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Increase | Easier to reduce, promotes activation |
| Electron-donating groups (e.g., -OCH3, -NH2) | Decrease | Harder to reduce, may hinder activation |
Experimental Protocols
DNA Cleavage Assay (Agarose Gel Electrophoresis)
Objective: To visualize and quantify the cleavage of plasmid DNA by this compound.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), this compound at various concentrations, and an activating agent (e.g., NADPH or a thiol compound like glutathione). The reaction is performed in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) to sequester divalent cations required by some nucleases and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Perform electrophoresis to separate the different DNA topologies: supercoiled (form I), nicked/relaxed circular (form II), and linear (form III).
-
Visualization and Quantification: Visualize the DNA bands under UV light. The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA cleavage. The intensity of the bands can be quantified using densitometry to determine the extent of cleavage.
DNA Footprinting (DNase I)
Objective: To identify the specific DNA sequences where this compound binds.
Methodology:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-400 bp) that is radioactively or fluorescently labeled at one end.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixture to randomly cleave the DNA backbone. The regions of DNA where this compound is bound will be protected from cleavage.
-
Reaction Quenching and DNA Purification: Stop the cleavage reaction and purify the DNA fragments.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography/Fluorescence Imaging: Visualize the DNA fragments. The "footprint" will appear as a gap in the ladder of bands, corresponding to the DNA sequence protected by the bound this compound.
Signaling Pathways and Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, from DNA intercalation to strand scission.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for DNA Cleavage Analysis
The following diagram outlines the general workflow for analyzing DNA cleavage induced by this compound.
Caption: Experimental workflow for DNA cleavage analysis.
Proposed DNA Damage-Induced Apoptosis Signaling Pathway
Based on the mechanism of action of other enediyne antibiotics like calicheamicin (B1180863), the following is a plausible signaling pathway for this compound-induced apoptosis.[10] This is a proposed pathway and requires further experimental validation for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Reactivity of Dynemicin O: A Comparative Analysis with Dynemicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynemicins are a family of potent antitumor antibiotics isolated from Micromonospora chersina.[1] While Dynemicin A has been the subject of extensive research due to its unique hybrid structure combining an anthraquinone (B42736) core and a reactive enediyne moiety, other members of the dynemicin family, such as Dynemicin O, possess significantly different core structures that dictate their biological activity. This technical guide provides an in-depth analysis of the core reactivity of this compound, primarily through a comparative lens with the well-characterized Dynemicin A. Understanding these structural and reactivity differences is crucial for the development of novel cancer chemotherapeutics.
Dynemicin A's potent cytotoxicity stems from its enediyne "warhead," which, upon activation, undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical is responsible for causing double-stranded DNA cleavage, leading to cell death.[2][3] In stark contrast, this compound lacks the hallmark enediyne core. Instead, it features a stable bridging phenylene group.[4] This fundamental structural divergence means that this compound does not undergo the Bergman cyclization and its mechanism of action is distinct from that of Dynemicin A.
This guide will first detail the well-established enediyne core reactivity of Dynemicin A, including its activation and DNA cleavage mechanism, supported by experimental data and protocols. Subsequently, it will delve into the structure of this compound, postulating its reactivity based on its phenylene core and comparing its known biological activity to that of its enediyne-containing counterpart.
Dynemicin A: The Archetype of Enediyne Reactivity
The biological activity of Dynemicin A is a finely tuned, multi-step process that culminates in the destruction of cellular DNA.[3]
Mechanism of Action
The mechanism of Dynemicin A-induced DNA damage can be broken down into four key stages:
-
DNA Intercalation: The planar anthraquinone portion of Dynemicin A intercalates into the minor groove of B-DNA.[2][5] This interaction is not merely passive; it induces a conformational change in the DNA, widening the minor groove to accommodate the drug.[5] This initial binding is essential for positioning the reactive enediyne core in close proximity to the DNA backbone.
-
Reductive Activation: In its native state, the enediyne core of Dynemicin A is stable. Activation is triggered by the bioreduction of the anthraquinone moiety. This reduction can be initiated by cellular reducing agents such as NADPH or thiol-containing compounds like glutathione (B108866) (GSH).[2][6] Flavoenzymes, including ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, can also catalyze this activation, significantly enhancing the efficiency of the process.[6]
-
Bergman Cyclization: The reduction of the anthraquinone initiates a cascade of electronic rearrangements, leading to the opening of an epoxide ring. This geometric change in the molecule brings the two acetylenic carbons of the enediyne core closer, facilitating the Bergman cyclization.[3] This pericyclic reaction transforms the enediyne into a highly reactive and unstable p-benzyne diradical.[7][8]
-
Hydrogen Abstraction and DNA Cleavage: The generated p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-strand breaks.[2][4] This irreversible DNA damage ultimately triggers apoptosis.
Caption: Mechanism of Dynemicin A-induced DNA damage.
This compound: A Structurally Divergent Analogue
This compound, isolated from the same bacterial strain as Dynemicin A, presents a fascinating structural deviation from the enediyne family.
Structural Features
The key structural difference in this compound is the replacement of the 1,5-diyn-3-ene bridge with a bridging phenylene group. It also features a vicinal diol in place of the epoxide ring and an oxo group instead of a carboxyl group.[4]
Caption: Core structural difference between Dynemicin A and O.
Postulated Reactivity and Mechanism of Action
The absence of the enediyne moiety in this compound precludes the Bergman cyclization and the formation of a p-benzyne diradical. Therefore, its mode of action must be fundamentally different. The biological activity of this compound, while likely still involving DNA interaction via its anthraquinone core, may proceed through alternative pathways:
-
Redox Cycling of the Anthraquinone Core: The anthraquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. These ROS can then cause oxidative damage to DNA and other cellular components.
-
Direct Alkylation: While less likely without a highly reactive functional group, the possibility of direct interaction with cellular nucleophiles cannot be entirely ruled out, potentially through metabolic activation of the phenylene or other parts of the molecule.
The cytotoxicity of this compound has been reported to be significantly lower than that of Dynemicin A, which is consistent with the absence of the highly potent enediyne-mediated DNA cleavage mechanism.
Quantitative Data and Experimental Protocols
To facilitate further research and a deeper understanding of the dynemicin family, this section provides a compilation of quantitative data and detailed experimental protocols, primarily focusing on the well-studied Dynemicin A.
Data Presentation
| Parameter | Dynemicin A | This compound | Reference(s) |
| Core Structure | Enediyne | Phenylene | [4] |
| Activation Mechanism | Reductive activation leading to Bergman Cyclization | Postulated ROS generation via redox cycling | [2][3] |
| DNA Cleavage | Double-strand breaks via hydrogen abstraction | Postulated oxidative damage | [2][4] |
| Cytotoxicity (IC50) | Potent (e.g., 1 ng/mL against certain cell lines) | Significantly less potent than Dynemicin A | [9] |
| DNA Cleavage Specificity of Dynemicin A | |
| Preferred Cleavage Site | 3' side of purine (B94841) bases |
| Specific Sequences | 5'-GC, 5'-GT, 5'-AG |
Experimental Protocols
This protocol is designed to qualitatively and quantitatively assess the ability of a compound to induce single- and double-strand breaks in plasmid DNA.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.2-0.5 µg) with the test compound (e.g., Dynemicin A at various concentrations) in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
To initiate the reaction for Dynemicin A, add a reducing agent such as NADPH to a final concentration of 1 mM.
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 1 hour).
-
-
Reaction Termination:
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Perform electrophoresis in a suitable running buffer (e.g., 1X TAE) until the different DNA topoisomers (supercoiled, nicked, and linear) are well separated.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
The relative amounts of each DNA form can be quantified using densitometry software. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage.
-
Caption: Workflow for a typical DNA cleavage assay.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of dynemicins and their reaction products.
Methodology:
-
Sample Preparation:
-
Extract the dynemicin-containing sample (e.g., from a fermentation broth or a reaction mixture) with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection (e.g., DMSO or methanol).
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like formic acid or trifluoroacetic acid is commonly employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths, which is useful for identifying the characteristic chromophores of dynemicins.
-
-
Data Analysis:
-
The retention time and UV-Vis spectrum of the peaks are compared to those of known standards for identification.
-
Quantification can be achieved by integrating the peak area and comparing it to a standard curve.
-
| HPLC Parameters for Dynemicin A Analysis | |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | PDA at 254 nm, 280 nm, and 540 nm |
| Typical Retention Time | Varies depending on the specific method, but often in the range of 15-25 minutes |
Conclusion
The dynemicin family of natural products showcases remarkable structural diversity, leading to distinct mechanisms of biological activity. While Dynemicin A stands as a classic example of an enediyne-containing antitumor agent with a well-defined DNA cleavage mechanism, this compound, with its phenylene core, represents a significant departure from this paradigm. The lack of the enediyne "warhead" in this compound results in a considerably lower cytotoxic potency and necessitates a different mechanism of action, likely involving the generation of reactive oxygen species.
This comparative analysis underscores the critical role of the core structure in dictating the reactivity and therapeutic potential of these complex natural products. Further investigation into the biological activity and mechanism of action of this compound and other non-enediyne dynemicin analogues is warranted to fully explore their potential in drug development. The experimental protocols and data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of this fascinating class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Dynemicin A - Wikipedia [en.wikipedia.org]
- 6. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
The Biological Activity of Dynemicin O: A Technical Guide for Antitumor Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the potent enediyne class of antitumor antibiotics, represents a molecule of significant interest in the field of oncology. Isolated from the fermentation broth of Micromonospora chersina, this complex natural product exhibits remarkable cytotoxicity against a broad spectrum of cancer cells.[1][2] Its unique hybrid structure, featuring an anthraquinone (B42736) core fused to a 1,5-diyn-3-ene moiety, underpins a sophisticated mechanism of action that culminates in the targeted destruction of cellular DNA.[3][4] This technical guide provides an in-depth exploration of the biological activity of this compound and its closely related analogue, Dynemicin A, focusing on its mechanism of action, quantitative antitumor data, detailed experimental protocols, and the intricate signaling pathways it modulates. While much of the detailed research has been conducted on Dynemicin A, the principles are largely applicable to this compound due to their structural and functional similarities.
Mechanism of Action: A Multi-Pronged Assault on DNA
The antitumor activity of this compound is a precisely orchestrated, multi-step process that results in double-stranded DNA breaks, leading to cell cycle arrest and programmed cell death (apoptosis).[5]
-
DNA Intercalation and Binding : The journey begins with the planar anthraquinone portion of the molecule intercalating into the minor groove of the DNA double helix.[3][4] This interaction is not merely passive; it induces a conformational change in the DNA, positioning the reactive enediyne core in close proximity to the sugar-phosphate backbone.[3]
-
Reductive Activation : Once bound, the molecule awaits a bioreductive activation event targeting the anthraquinone core.[3] In the cellular milieu, this reduction can be facilitated by cofactors such as NADPH or thiol-containing compounds like glutathione.[3][4] This activation is a critical trigger for the subsequent DNA-damaging cascade.
-
Bergman Cycloaromatization : The reduction of the anthraquinone initiates a series of electronic rearrangements, including the opening of an epoxide ring. This alters the geometry of the enediyne bridge, bringing the two acetylenic carbons into close proximity. This conformational change allows for a spontaneous Bergman cycloaromatization, transforming the enediyne into a highly reactive and unstable p-benzyne diradical.[3]
-
Hydrogen Abstraction and DNA Cleavage : The transient p-benzyne diradical is a potent hydrogen-abstracting species. It readily strips hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of double-stranded breaks.[5][6] This irreversible damage to the genetic material triggers the cell's demise.
References
- 1. pnas.org [pnas.org]
- 2. Dynemicin A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific interaction of the antitumor antibiotic dynemicin with branched DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynemicin O: A Technical Guide to its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin O, a member of the potent enediyne class of natural products, has garnered significant attention for its profound cytotoxic and antitumor activities. While much of the research has centered on its applications in oncology, this technical guide consolidates the available information on its antibacterial and antifungal properties. This document outlines the core mechanism of action, available data on its antimicrobial effects, and detailed experimental protocols for its evaluation. Due to a lack of publicly available quantitative data for this compound, this guide focuses primarily on the well-studied analogue, Dynemicin A, to infer its potential antimicrobial characteristics.
Introduction
The enediyne antibiotics are a family of microbial metabolites renowned for their unique molecular architecture and potent biological activity.[1] First isolated from Micromonospora chersina, Dynemicin A is the most extensively studied member of this class.[2] Its structure features a DNA-intercalating anthraquinone (B42736) core fused to a DNA-cleaving enediyne moiety. This hybrid structure enables a highly efficient mechanism for causing double-stranded DNA breaks, leading to cell death.[3] While primarily investigated for its anticancer potential, initial reports highlighted its significant antibacterial properties, including in vivo efficacy against lethal Staphylococcus aureus infections in mice.[2] This guide aims to provide a comprehensive overview of the antimicrobial facets of the dynemicin family, with a focus on the foundational knowledge derived from Dynemicin A, given the scarcity of specific data on this compound.
Mechanism of Antimicrobial Action
The antimicrobial activity of dynemicins is a direct consequence of their ability to induce catastrophic DNA damage in microbial cells. This process is a sophisticated, multi-step cascade:
-
DNA Intercalation: The planar anthraquinone portion of the dynemicin molecule intercalates into the minor groove of the bacterial or fungal DNA. This initial binding is crucial for positioning the reactive enediyne core in close proximity to the DNA backbone.[4]
-
Reductive Activation: Once bound to DNA, the anthraquinone core is reduced by intracellular reducing agents such as NADPH or thiols. This reduction triggers a conformational change in the molecule.[3]
-
Bergman Cycloaromatization: The conformational change initiates a spontaneous Bergman cycloaromatization of the enediyne core, transforming it into a highly reactive p-benzyne diradical.
-
DNA Cleavage: This unstable diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-stranded breaks. This irreparable damage to the genetic material ultimately results in microbial cell death.[3]
The following diagram illustrates this proposed mechanism of action:
References
- 1. researchgate.net [researchgate.net]
- 2. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. I. Production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target Identification and Validation of Dynemicin O
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynemicin O, a potent antitumor antibiotic of the enediyne class, exerts its cytotoxic effects through a sophisticated mechanism targeting cellular DNA. This technical guide provides a comprehensive overview of the identification and validation of DNA as the primary molecular target of this compound. It details the intricate mechanism of action, presents quantitative data on its activity, and offers detailed experimental protocols for key validation assays. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound, often referred to as Dynemicin A in scientific literature, is a hybrid natural product originally isolated from Micromonospora chersina. Its unique molecular architecture, featuring a DNA-intercalating anthraquinone (B42736) core fused to a DNA-cleaving enediyne moiety, underpins its potent antitumor properties. This dual-functionality allows for a highly efficient and sequence-selective mechanism of DNA damage, leading to apoptosis and cell cycle arrest in cancer cells. Understanding the molecular target and the mechanism of action of this compound is crucial for the development of novel, targeted cancer therapies.
Primary Molecular Target: Deoxyribonucleic Acid (DNA)
The principal molecular target of this compound is DNA.[1][2][3][4][5][6][7] Its interaction with DNA is a multi-step process that ultimately leads to the generation of double-strand breaks, one of the most severe forms of DNA damage.
Mechanism of Action
The mechanism of this compound-induced DNA damage can be dissected into the following key stages:
-
DNA Intercalation: The planar anthraquinone core of this compound intercalates into the minor groove of the DNA double helix.[1][3][5][6] This initial binding event is non-covalent and serves to position the reactive enediyne "warhead" in close proximity to the DNA backbone.
-
Reductive Activation: Once bound to DNA, the enediyne core requires activation. This is a bioreductive process, typically facilitated by cellular reducing agents such as NADPH or thiol-containing compounds (e.g., glutathione).[1][8]
-
Bergman Cycloaromatization: The reduction of the anthraquinone moiety triggers a cascade of electronic rearrangements, culminating in a Bergman cycloaromatization of the enediyne core. This reaction transforms the enediyne into a highly reactive and transient p-benzyne diradical.
-
Hydrogen Abstraction and DNA Cleavage: The generated p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to the formation of single- and double-strand breaks.[3][4] This irreversible DNA damage triggers cellular signaling pathways that result in cell death.
Sequence Specificity
This compound does not cleave DNA randomly. It exhibits a notable preference for cleaving DNA at the 3'-side of purine (B94841) bases.[9] The most frequently targeted sequences include 5'-GC, 5'-GT, and 5'-AG.[5] This sequence selectivity is an important aspect of its biological activity and a key factor in its potential for targeted therapeutic applications.
Quantitative Data on this compound Activity
The potent antitumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its cytotoxicity and DNA binding affinity.
Table 1: In Vitro Cytotoxicity of Dynemicin A
| Cell Line | Cancer Type | IC50 (µM) |
| Molt-4 | T-cell Leukemia | 0.001 |
| L1210 | Murine Leukemia | Data not specified |
| P388 | Murine Leukemia | Data not specified |
| B16 | Murine Melanoma | Data not specified |
| HL-60 | Human Promyelocytic Leukemia | Data not specified |
| K-562 | Human Chronic Myelogenous Leukemia | Data not specified |
Note: Specific IC50 values for a broader range of cell lines for Dynemicin A/O are not consistently available in the public domain. The data for Molt-4 highlights its high potency.[5]
Table 2: DNA Binding Affinity of Dynemicin A
| Parameter | Value | Method |
| Association Constant (Ka) | (5 ± 2) x 104 M-1 | Not Specified |
| Dissociation Constant (Kd) | ~20 µM | Estimated from Ka |
Note: The provided Kd is an estimation. Direct and precise experimental determination of the Kd for this compound is an area for further investigation.[5]
Secondary Effects: DNA Damage Response Pathway
The extensive double-strand breaks induced by this compound trigger a robust cellular response known as the DNA Damage Response (DDR). This signaling cascade is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. In the case of double-strand breaks, the ATM-Chk2 pathway is predominantly activated.[10][11]
Activation of this pathway leads to:
-
Cell Cycle Arrest: Halting the cell cycle, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA.[12][13]
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathway initiates programmed cell death.
References
- 1. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 2. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. DNA binding and cleavage of a novel antitumor antibiotic dynemicin A: detection of binding and cleavage sites by exonuclease III digestion and alkali-induced cutting reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Dynemicin O Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O belongs to the enediyne class of potent antitumor antibiotics, a family of natural products renowned for their extraordinary cytotoxicity against cancer cells.[1] Isolated from Micromonospora chersina, the dynemicins, including Dynemicin A and its analogs, feature a unique molecular architecture that combines an anthraquinone (B42736) core with a reactive 1,5-diyn-3-ene moiety.[2][3] This structure enables them to induce double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[2] While the clinical application of dynemicins has been limited by their indiscriminate cytotoxicity, their potent anticancer activity continues to drive research into the development of more selective derivatives and drug delivery systems.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of the dynemicin family, with a focus on the methodologies used to assess their efficacy and the signaling pathways they modulate. Although specific quantitative data for this compound is scarce in publicly available literature, the data for its close analog, Dynemicin A, serves as a strong benchmark for its expected potency.[4]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The dynemicin family of compounds consistently demonstrates exceptionally low IC50 values, often in the nanomolar to picomolar range, highlighting their potent anti-cancer properties.[1][4]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dynemicin A | Molt-4 | T-cell leukemia | 0.001 |
| Uncialamycin Derivative 7a | Various | pM range | |
| Uncialamycin Derivative 7b | Various | pM range (up to 2x more potent than 7a) |
Note: IC50 values are highly dependent on experimental conditions, including the specific cell line, cell density, and incubation time.[2] The data presented for Dynemicin A analogs indicates the high potency of this class of compounds.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the various concentrations of the compound to the wells and incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined from the resulting dose-response curve.[5]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[4]
-
LDH Reaction: Carefully transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, correcting for background and spontaneous release.[4]
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway of Dynemicin-Induced Apoptosis
The primary mechanism of action for dynemicins is the induction of double-stranded DNA breaks.[2] This DNA damage triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.
Caption: Signaling pathway of Dynemicin-induced apoptosis.
References
Spectroscopic data for Dynemicin O (NMR, Mass Spec, UV-Vis)
Disclaimer: As of December 2025, specific, publicly accessible spectroscopic data for Dynemicin O remains limited. This guide presents a comprehensive overview of the spectroscopic characterization of the closely related and parent compound, Dynemicin A , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation are broadly applicable to the dynemicin family of enediyne antibiotics.
Dynemicin A is a potent antitumor antibiotic produced by the bacterium Micromonospora chersina. Its complex structure, featuring a unique enediyne core fused to an anthraquinone (B42736), necessitates a thorough spectroscopic analysis for complete characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for Dynemicin A.
Table 1: Mass Spectrometry Data for Dynemicin A
| Parameter | Value | Ionization Method |
| Molecular Formula | C₃₀H₁₉NO₉ | Electrospray Ionization (ESI) |
| Molecular Weight | 537.5 g/mol | - |
| Monoisotopic Mass | 537.1060 u | High-Resolution Mass Spectrometry (HRMS) |
| Measured m/z | [M+H]⁺ | ESI-MS |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dynemicin A
Note: Detailed and unambiguously assigned NMR data for the complete structure of Dynemicin A in a single source is scarce in the available literature. The following represents a compilation of expected chemical shift ranges and known fragments.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Description |
| 12.0 - 13.0 | Phenolic OH |
| 9.0 - 10.0 | Carboxylic Acid OH |
| 7.0 - 8.5 | Aromatic CH (Anthraquinone) |
| 6.0 - 7.0 | Vinylic CH (Enediyne) |
| 4.0 - 5.0 | Epoxide CH |
| 3.5 - 4.5 | Aliphatic CH |
| 3.0 - 4.0 | Methoxy OCH₃ |
| 1.0 - 2.0 | Methyl CH₃ |
Table 3: UV-Vis Spectroscopic Data for Dynemicin A
| Solvent | λmax (nm) | Chromophore |
| Methanol (B129727) | 258, 310, 355, 530, 570 | Anthraquinone and Enediyne systems |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dynemicins. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete assignment of proton and carbon signals and to establish the molecule's connectivity.
-
Sample Preparation: 1-5 mg of purified Dynemicin A is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is dictated by the solubility of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
-
-
-
Data Analysis: Chemical shifts are referenced to the residual solvent peak. The integration of ¹H NMR signals provides the relative number of protons, and the coupling constants (J-values) give information about the dihedral angles between adjacent protons. The combination of 1D and 2D NMR data allows for the step-by-step assembly of the molecular structure.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments can be used to obtain structural information through fragmentation analysis.
-
Sample Preparation: A dilute solution of Dynemicin A is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition:
-
Full Scan MS: The instrument is scanned over a wide m/z (mass-to-charge ratio) range to detect the molecular ion (e.g., [M+H]⁺).
-
MS/MS: The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then recorded.
-
-
Data Analysis: The accurate mass measurement from HRMS is used to determine the elemental formula of the molecular ion. The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the presence of key structural motifs.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for characterizing the chromophoric systems present in dynemicins, such as the anthraquinone and enediyne moieties.
-
Sample Preparation: A dilute solution of Dynemicin A is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure that the absorbance values are within the linear range of the spectrophotometer (typically below 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. These values are characteristic of the molecule's chromophores and can be used for identification and quantification purposes.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a dynemicin-type natural product.
Caption: Workflow for the isolation and spectroscopic characterization of dynemicin-type compounds.
Methodological & Application
Application Notes and Protocols for Dynemicin O DNA Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the enediyne class of antitumor antibiotics, is a potent DNA-damaging agent. Its unique molecular architecture, featuring a hybrid of an anthraquinone (B42736) core and an enediyne moiety, allows it to bind to DNA and, upon activation, induce strand scission.[1][2] The anthraquinone portion intercalates into the minor groove of the DNA, while the enediyne "warhead" is responsible for the DNA cleavage.[2][3] This document provides detailed protocols for assessing the DNA cleavage activity of this compound using an agarose (B213101) gel electrophoresis-based assay, along with an overview of its mechanism of action.
Mechanism of Action
The DNA cleavage process by this compound is a multi-step event:
-
DNA Binding: The planar anthraquinone core of this compound intercalates into the minor groove of B-DNA.[2][4] This interaction positions the reactive enediyne core in close proximity to the DNA backbone.
-
Activation: The enediyne core is activated through a bioreductive event.[2] This activation is significantly enhanced by the presence of cofactors such as NADPH or thiol-containing compounds (e.g., dithiothreitol, DTT).[1][5]
-
Bergman Cycloaromatization: Upon reduction, a cascade of electronic rearrangements leads to a Bergman cycloaromatization reaction. This transforms the enediyne into a highly reactive p-benzyne diradical.[2]
-
Hydrogen Abstraction: The generated diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA, leading to both single- and double-strand breaks.[1] this compound shows a preference for cleaving DNA at the 3'-side of purine (B94841) bases, particularly at 5'-GC, 5'-GT, and 5'-AG sequences.[5]
References
Application Notes and Protocols for Agarose Gel Electrophoresis Analysis of Dynemicin O-Induced DNA Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the enediyne class of antitumor antibiotics, exhibits potent cytotoxicity through its ability to induce DNA strand scissions. The molecule consists of an anthraquinone (B42736) core for DNA intercalation and an enediyne core responsible for DNA cleavage.[1][2] Activation of the enediyne core, often facilitated by reducing agents like NADPH or thiol compounds, generates a reactive diradical species.[1][2] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand breaks (nicks) and double-strand breaks (DSBs).[1] The preferential cleavage sites for dynemicin are at the 3'-side of purine (B94841) bases, particularly 5'-GC, 5'-GT, and 5'-AG sequences.[2]
Agarose (B213101) gel electrophoresis is a fundamental and widely used technique to qualitatively and quantitatively assess DNA damage induced by agents like this compound. This method effectively separates different topological forms of plasmid DNA—supercoiled (undamaged), nicked (single-strand break), and linear (double-strand break)—based on their differential migration through an agarose matrix.[3][4] This document provides detailed protocols for utilizing agarose gel electrophoresis to analyze and quantify this compound-induced DNA breaks and outlines the key signaling pathways activated in the cellular response to this damage.
Data Presentation
The quantification of this compound-induced DNA breaks can be achieved by analyzing the band intensities of the different plasmid DNA forms separated by agarose gel electrophoresis. Densitometric analysis of the gel allows for the determination of the percentage of each form, providing a quantitative measure of the drug's DNA-cleaving efficacy at various concentrations.
Table 1: Quantitation of this compound-Induced Plasmid DNA Cleavage
| This compound (µM) | Supercoiled DNA (%) | Nicked DNA (%) | Linear DNA (%) |
| 0 (Control) | 95 | 5 | 0 |
| 0.1 | 70 | 25 | 5 |
| 0.5 | 40 | 45 | 15 |
| 1.0 | 15 | 50 | 35 |
| 5.0 | <5 | 40 | >55 |
Note: The data presented in this table are representative examples based on typical results from DNA cleavage assays with enediyne antibiotics and are intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: this compound-Induced DNA Cleavage Assay with Plasmid DNA
This protocol details the in vitro treatment of plasmid DNA with this compound and subsequent analysis by agarose gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
NADPH or a thiol compound (e.g., glutathione)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Agarose
-
TAE or TBE buffer
-
6X DNA Loading Dye
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
DNA ladder
-
Microcentrifuge tubes
-
Incubator
-
Agarose gel electrophoresis system
-
UV transilluminator and gel documentation system
-
Densitometry software
Methodology:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures with a final volume of 20 µL.
-
Each reaction should contain:
-
Supercoiled plasmid DNA (final concentration of 20 µM in base pairs).
-
Varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM).
-
An activating agent (e.g., NADPH or glutathione) at an appropriate concentration.[1]
-
Reaction Buffer to the final volume.
-
-
Include a control reaction without this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain.[1]
-
Load the entire volume of each reaction mixture into separate wells of the gel.
-
Load a DNA ladder in a separate well to estimate the size of the linear DNA.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.[1]
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light using a gel documentation system.[1]
-
Identify the bands corresponding to supercoiled, nicked, and linear DNA based on their migration patterns. Supercoiled DNA migrates fastest, followed by linear DNA, and then nicked DNA which migrates the slowest.[3][4]
-
Quantify the intensity of each band using densitometry software.
-
Calculate the percentage of each DNA form in each reaction.
-
Mandatory Visualizations
This compound Mechanism of Action and DNA Cleavage
Caption: Mechanism of this compound-induced DNA cleavage.
Experimental Workflow for DNA Cleavage Analysis
Caption: Workflow for analyzing this compound-induced DNA breaks.
This compound-Induced DNA Damage Signaling Pathway
Caption: DNA damage response pathway activated by this compound.
Cellular Response to this compound-Induced DNA Damage
The double-strand breaks induced by this compound are highly cytotoxic lesions that trigger a robust DNA damage response (DDR) in cells. The primary signaling cascades initiated by DSBs are the ATM-Chk2 and ATR-Chk1 pathways.[5][6]
-
ATM-Chk2 Pathway: Upon recognition of a DSB, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2.[5][6]
-
ATR-Chk1 Pathway: While primarily activated by single-stranded DNA, ATR (ATM and Rad3-related) can also be activated at sites of DSBs.[5][6] ATR then activates the checkpoint kinase Chk1.
Activated Chk1 and Chk2 phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53.[7][8] Phosphorylation stabilizes p53, leading to its accumulation and the transcriptional activation of genes involved in:
-
Cell Cycle Arrest: p53 induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G1/S and G2/M checkpoints. This provides time for the cell to repair the DNA damage.[7]
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 can initiate programmed cell death (apoptosis) by upregulating pro-apoptotic proteins like PUMA and NOXA.[8]
-
DNA Repair: The DDR signaling also activates DNA repair machinery to attempt to resolve the DSBs, primarily through non-homologous end joining (NHEJ) and homologous recombination (HR).
The induction of cell cycle arrest and apoptosis are key mechanisms by which this compound exerts its antitumor effects. Understanding these pathways is crucial for the development of novel cancer therapeutics and for predicting potential mechanisms of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes: MTT Assay for Cytotoxicity Profiling of Dynemicin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the enediyne class of antitumor antibiotics, is known for its extraordinary cytotoxicity.[1] These compounds function by inducing double-stranded DNA breaks, which leads to cell cycle arrest and apoptosis.[2][3] The unique mechanism involves the intercalation of its anthraquinone (B42736) core into the DNA minor groove, followed by a bioreductive activation that triggers a Bergman cyclization of the enediyne moiety.[4][5] This generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the DNA backbone, causing cleavage.[2] Given their high potency, often in the picomolar to nanomolar range, assessing the cytotoxic effect of this compound and its analogues requires a robust and sensitive method.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] The assay is based on the principle that metabolically active cells, specifically through NAD(P)H-dependent oxidoreductase enzymes, reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Key Considerations for this compound Cytotoxicity Testing
-
High Potency: Dynemicin analogues exhibit cytotoxicity at very low concentrations (pM to nM range).[6] Accurate serial dilutions are critical.
-
Solubility: this compound is poorly soluble in aqueous solutions and typically requires an organic solvent like DMSO for creating a stock solution.[10] It is crucial to include a solvent control in the experiment to account for any cytotoxic effects of the solvent itself. The final solvent concentration in the culture medium should be kept to a minimum (ideally ≤0.5%).[10]
-
Light Sensitivity: Some enediynes can be activated by light.[10] To ensure reproducibility, all incubation steps involving this compound should be performed in the dark by covering plates with aluminum foil.[10]
-
Cell Density Optimization: The optimal cell seeding density must be determined for each cell line to ensure that the cells are in the logarithmic growth phase and the absorbance values fall within the linear range of the spectrophotometer.
Experimental Protocol: MTT Assay for this compound
This protocol is designed for adherent cells in a 96-well plate format.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line of interest (e.g., HeLa, A549, MCF-7).
-
This compound: Stock solution in sterile DMSO (e.g., 1 mM). Store protected from light at -20°C or below.
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[2][8]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[2][11]
-
Equipment:
II. Experimental Workflow
III. Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using trypsin (if adherent) and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density (typically between 1,000 and 100,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.[13]
-
Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A suggested starting range could be 1 pM to 1 µM.
-
Prepare a vehicle control medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).[10]
-
Carefully aspirate the old medium from the cells.
-
Add 100 µL of the medium containing the various concentrations of this compound, the vehicle control, or fresh medium (for the untreated control) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. Crucially, wrap the plate in aluminum foil to protect it from light. [10]
Day 4/5: MTT Assay and Measurement
-
After the treatment incubation, carefully aspirate the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]
-
Wrap the plate in aluminum foil and incubate for 2-4 hours at 37°C. Visually inspect the cells under a microscope for the formation of purple formazan precipitate.
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.[13]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Alternatively, let the plate stand at room temperature in the dark for 2-4 hours.
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.
-
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth.[2]
Sample Data Table
| This compound Conc. (nM) | Mean OD 570nm (Corrected) | Std. Deviation | % Viability |
| 0 (Untreated) | 1.152 | 0.085 | 100.0% |
| 0 (Vehicle) | 1.148 | 0.091 | 99.7% |
| 0.01 | 1.098 | 0.077 | 95.3% |
| 0.1 | 0.881 | 0.063 | 76.5% |
| 1 | 0.569 | 0.049 | 49.4% |
| 10 | 0.213 | 0.025 | 18.5% |
| 100 | 0.054 | 0.011 | 4.7% |
| 1000 | 0.021 | 0.008 | 1.8% |
Signaling Pathway Visualization
Dynemicin-induced DNA damage typically activates apoptosis, often through a p53-dependent pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance Readings | Cell number too low; insufficient incubation time with MTT. | Optimize seeding density; increase MTT incubation time (up to 4 hours).[14] |
| High Background | Contamination (bacteria/yeast); interference from phenol (B47542) red in media. | Use sterile technique; use phenol red-free medium or an acidic solubilization solution.[14] |
| Inconsistent Results | Incomplete formazan solubilization; "edge effects" in the plate. | Ensure vigorous mixing/shaking after adding solvent; do not use the outermost wells of the plate. |
| Precipitate in Wells | This compound has come out of solution.[10] | Ensure final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (e.g., ≤0.5%).[10] |
References
- 1. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynemicin A - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
Application Notes and Protocols: Measuring Dynemicin O-Induced Cell Death with the LDH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the potent enediyne class of antitumor antibiotics, exhibits significant cytotoxicity against a broad range of cancer cells.[1] Its mechanism of action involves binding to the minor groove of DNA and causing double-stranded breaks, which subsequently triggers programmed cell death, or apoptosis.[1] Quantifying the cytotoxic effects of compounds like this compound is a critical step in drug development and mechanistic studies.
The Lactate (B86563) Dehydrogenase (LDH) assay is a reliable and widely used colorimetric method to quantify cell death.[2] It is based on the measurement of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[2] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan (B1609692) product.[3] The amount of formazan formed, which can be measured spectrophotometrically at approximately 490 nm, is directly proportional to the number of lysed cells.[4][5]
These application notes provide a detailed protocol for utilizing the LDH cytotoxicity assay to measure cell death induced by this compound.
Mechanism of this compound-Induced Cell Death
This compound belongs to the enediyne family of natural products known for their potent DNA-damaging capabilities.[1] The antitumor activity of this compound is initiated by its intercalation into the minor groove of B-DNA. This positions the reactive enediyne core in close proximity to the DNA backbone. Activation of the enediyne, often through bioreduction, triggers a Bergman cyclization, generating a highly reactive p-benzyne biradical. This biradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded breaks.[1] This extensive DNA damage activates cellular stress responses, culminating in the initiation of the apoptotic cascade. While the precise pathway for this compound is not fully elucidated, studies with related enediyne antibiotics like Calicheamicin (B1180863) suggest that the cell death cascade proceeds through the intrinsic (mitochondrial) pathway.[6] This involves the activation of caspases and is dependent on mitochondrial outer membrane permeabilization, but can be independent of p53.[6]
Quantitative Data Summary
The cytotoxic potency of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following tables provide an example of expected data from an LDH assay with this compound and reported IC50 values for the closely related Dynemicin A.
Table 1: Example Data from LDH Assay Measuring this compound Cytotoxicity in Molt-4 T-cell Leukemia Cells
| This compound Conc. (µM) | Absorbance (490nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 ± 0.010 | 0% |
| 0.001 | 0.250 ± 0.015 | 10.5% |
| 0.01 | 0.450 ± 0.020 | 31.6% |
| 0.1 | 0.750 ± 0.030 | 63.2% |
| 1 | 1.050 ± 0.040 | 94.7% |
| 10 | 1.100 ± 0.035 | 100% |
| Spontaneous LDH Release | 0.150 ± 0.010 | - |
| Maximum LDH Release | 1.100 ± 0.050 | 100% |
Note: This is hypothetical data generated for illustrative purposes.
Table 2: Reported IC50 Values for Dynemicin A
| Cell Line | Cancer Type | IC50 |
| Molt-4 T-cell leukemia | Leukemia | Varies (often in the low µM to nM range)[7] |
| Various | - | pM range for certain derivatives[8] |
Experimental Protocols
This protocol is designed for a 96-well plate format. It is recommended to perform a cell number optimization experiment to ensure the LDH signal is within the linear range of the assay for the specific cell type being used.[9]
Materials Required
-
Target cells (e.g., Molt-4 T-cell leukemia)
-
Complete cell culture medium
-
This compound
-
96-well clear, flat-bottom tissue culture plates
-
LDH Cytotoxicity Assay Kit (containing Lysis Buffer, Stop Solution, and a reaction mixture of substrate, cofactor, and dye)
-
Sterile, ultrapure water
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm.
Experimental Workflow
Detailed Protocol
1. Cell Seeding: a. Culture and harvest your target cells. b. Count the cells and adjust the concentration to the desired density (e.g., 5,000-20,000 cells/well). The optimal cell number should be determined empirically.[10] c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[11] d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.[11]
2. Plate Setup and Controls: a. Design your plate layout to include the following controls, each in triplicate:[12]
- Experimental Wells: Cells treated with various concentrations of this compound.
- Spontaneous LDH Release (Negative Control): Cells treated with the same vehicle used to dissolve this compound.[13] This measures the LDH released from untreated cells.
- Maximum LDH Release (Positive Control): Cells treated with lysis buffer to induce 100% cell death.[13]
- Background Control: Culture medium without cells to measure the LDH present in the serum of the medium.[10]
3. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). c. Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.[14] d. Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by your experimental design (e.g., 24, 48, or 72 hours).[11]
4. LDH Assay Procedure: a. Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[9] b. Mix gently by tapping the plate and incubate for 45 minutes at 37°C.[9] c. Centrifuge the plate at 250 x g for 5 minutes to pellet the cells and debris.[10] d. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[10] e. Prepare the LDH Reaction Mixture according to the manufacturer's instructions. f. Add 50 µL of the Reaction Mixture to each well containing the supernatant.[10] g. Incubate the plate at room temperature for up to 30 minutes, protected from light.[9] h. Add 50 µL of Stop Solution to each well.[10] i. Gently tap the plate to mix. j. Measure the absorbance at 490 nm and at a reference wavelength of 680 nm (to subtract background).[9]
Data Analysis
-
Correct for Background Absorbance: For each well, subtract the 680 nm absorbance value from the 490 nm absorbance value.
-
Calculate Average Absorbance: Calculate the average of the background-corrected absorbance values for each set of triplicates.
-
Calculate Percent Cytotoxicity: Use the following formula to determine the percentage of cytotoxicity for each this compound concentration:[15]
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Value: Average absorbance of cells treated with this compound.
-
Spontaneous Release: Average absorbance of untreated (vehicle control) cells.
-
Maximum Release: Average absorbance of cells treated with lysis buffer.
-
-
Determine IC50: Plot the % Cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
The LDH assay provides a straightforward and robust method for quantifying the cytotoxicity of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the dose-dependent effects of this potent antitumor agent, facilitating further investigation into its therapeutic potential and mechanism of action. Careful attention to controls and optimization of cell number are crucial for achieving accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. The Sound of Silence: Signaling by Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
High-performance liquid chromatography (HPLC) purification of Dynemicin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O is a member of the enediyne class of potent antitumor antibiotics, which are known for their unique molecular architecture and mechanism of action involving DNA cleavage.[1][2][3] Isolated from the fermentation broth of Micromonospora chersina, this compound, alongside its more studied analogue Dynemicin A, presents a significant challenge for purification due to its complex structure and the presence of closely related congeners in the fermentation extract.[1][4] High-performance liquid chromatography (HPLC) is an indispensable technique for the successful isolation and purification of this compound, enabling the acquisition of highly pure material required for preclinical and clinical studies.
This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound. The methodologies outlined are based on established procedures for the purification of related dynemicins and are designed to be readily adaptable for the specific requirements of this compound.
Data Presentation
The following tables summarize the key parameters for both analytical and preparative HPLC purification of this compound. These parameters are based on methods developed for the closely related Dynemicin A and may require optimization for this compound.
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm and 310 nm |
| Injection Volume | 10-20 µL |
| Expected Retention Time | ~20-30 minutes (dependent on exact gradient and column chemistry) |
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Isocratic or shallow gradient elution (e.g., 40-60% B over 60 minutes) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 310 nm |
| Sample Loading | Up to 100 mg of crude extract (dissolved in a minimal amount of DMSO or mobile phase) |
Experimental Protocols
Protocol 1: Sample Preparation from Micromonospora chersina Fermentation Broth
This protocol describes the initial extraction of this compound from the fermentation culture.
Materials:
-
Fermentation broth of Micromonospora chersina
-
Ethyl acetate (B1210297)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or vacuum concentrator
-
0.2 µm PTFE syringe filters
Procedure:
-
Transfer a known volume of the fermentation broth to a centrifuge tube.
-
Add an equal volume of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction of the dynemicins into the organic layer.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the upper ethyl acetate layer to a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Resuspend the dried extract in a minimal volume of DMSO.
-
Filter the resuspended sample through a 0.2 µm PTFE syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol is for the analysis of the crude extract and purified fractions to determine the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phases A and B as described in Table 1.
-
Prepared sample from Protocol 1.
Procedure:
-
Install the analytical column and equilibrate it with the initial mobile phase conditions (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set up the HPLC method with the gradient profile: 30% B to 70% B over 40 minutes.
-
Set the UV detector to monitor at 258 nm and 310 nm.
-
Inject 10-20 µL of the prepared sample.
-
Acquire and process the chromatogram to determine the retention time and purity of the this compound peak.
Protocol 3: Preparative HPLC for this compound Purification
This protocol details the isolation of this compound in larger quantities.
Instrumentation and Materials:
-
Preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.
-
Preparative reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm).
-
Mobile phases A and B as described in Table 2.
-
Crude this compound sample.
-
Collection tubes for fractions.
Procedure:
-
Install the preparative column and equilibrate it with the starting mobile phase composition at the appropriate flow rate (e.g., 15 mL/min).
-
Dissolve the crude sample in a suitable volume of solvent (e.g., DMSO or the initial mobile phase). Ensure the sample is fully dissolved and filter if necessary.
-
Set up the preparative HPLC method with an optimized gradient (isocratic or a shallow gradient is often used for better separation in preparative scale).
-
Set the UV detector to monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., 310 nm).
-
Program the fraction collector to collect fractions based on time or UV threshold.
-
Inject the prepared sample onto the column.
-
Start the purification run and monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 2.
-
Pool the fractions containing high-purity this compound.
-
Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified this compound as a solid.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
References
- 1. Dynemicins O, P and Q: novel antibiotics related to dynemicin A isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynemicin A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Culturing Micromonospora chersina for Dynemicin O Production
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the cultivation of Micromonospora chersina (ATCC 53710) for the production of Dynemicin O, a member of the potent enediyne family of antitumor antibiotics. This compound is a naturally occurring analog produced alongside other dynemicins, with Dynemicin A being the most abundant. These protocols cover the preparation of seed and production cultures, fermentation parameters, extraction and purification procedures, and analytical methods for quantification. The provided methodologies are based on established protocols for the production of the dynemicin complex and have been adapted to focus on the isolation of this compound.
Introduction
Micromonospora chersina, a Gram-positive actinomycete isolated from a soil sample in India, is the known producer of the dynemicin family of antibiotics.[1] These compounds are of significant interest to the pharmaceutical industry due to their novel molecular architecture, which combines a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core.[1] This dual-functionality allows them to induce double-stranded DNA breaks, leading to potent cytotoxic and antibacterial activity.[1]
This compound, along with analogs P and Q, is a minor metabolite produced by M. chersina.[2] While Dynemicin A is the most studied compound of this family, the unique structural modifications of this compound make it a valuable subject for further investigation. This document outlines the necessary procedures to culture M. chersina and isolate this compound for research and development purposes.
Materials and Equipment
Microbial Strain
Media and Reagents
-
GYM Streptomyces Medium (DSMZ Medium 65) or ISP 2 Medium for initial culture and maintenance.[3]
-
Seed Culture Medium
-
Production Culture Medium
-
Glycerol (20%) with 10% Sucrose (B13894) for cryopreservation[1]
-
Ethyl Acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (HPLC grade)
-
Diaion SP-800 or equivalent resin for chromatography[2]
-
Water (deionized or distilled)
Equipment
-
Shaking incubator
-
Bioreactor/Fermenter (optional, for scaled-up production)
-
Autoclave
-
Centrifuge
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
Experimental Protocols
Culture Preparation and Maintenance
Protocol 1: Strain Revival and Maintenance
-
Aseptically revive a lyophilized culture of Micromonospora chersina ATCC 53710 according to the supplier's instructions.
-
Plate the revived culture on GYM Streptomyces Agar (B569324) (DSMZ Medium 65) or ISP 2 Agar.
-
Incubate at 28°C until colonies are well-formed. M. chersina colonies typically appear as small, initially yellowish-orange, and later darkening, with a mucoid texture.
-
For routine maintenance, subculture every 2-3 weeks on fresh agar plates.
Protocol 2: Preparation of Frozen Vegetative Stocks
-
Inoculate a 250 mL flask containing 50 mL of GYM Streptomyces broth with a loopful of mature M. chersina from an agar plate.
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 2-3 days until good growth is achieved.
-
In a sterile tube, mix the culture broth with an equal volume of a sterile 20% glycerol/10% sucrose solution.[1]
-
Aliquot into cryovials and store at -80°C for long-term preservation.[1]
Fermentation
The fermentation process is carried out in two stages: seed culture for inoculum preparation and production culture for this compound biosynthesis.
Protocol 3: Seed Culture Preparation
-
Aseptically inoculate a 250 mL flask containing 50 mL of Seed Culture Medium (see Table 1) with 1 mL of a thawed frozen vegetative stock.
-
Incubate at 28°C on a rotary shaker at 220-250 rpm for 48-72 hours.
-
Aseptically transfer a 5-10% (v/v) inoculum from the seed culture to the production medium.
Protocol 4: Production of this compound
-
Prepare the Production Culture Medium (see Table 1) in a baffled flask or fermenter.
-
Inoculate the production medium with the seed culture as described above.
-
Incubate at 28°C with agitation (220-250 rpm for flasks).
-
Monitor the production of dynemicins by taking samples periodically (e.g., every 24 hours) and analyzing them by HPLC. Note that the optimal harvest time for Dynemicin A is reported to be around day 3[1]; the production peak for this compound may differ.
-
Harvest the entire fermentation broth when this compound production is maximal.
Table 1: Media Compositions
| Component | Seed Culture Medium (g/L) | Production Culture Medium (g/L) |
| Oatmeal | - | 10 |
| Dextrin | - | 30 |
| Lactose | - | 10 |
| CaSO₄ | - | 6 |
| CaCO₃ | - | 5 |
| Glucose | 4 | - |
| Yeast Extract | 4 | - |
| Malt Extract | 10 | - |
| pH | 7.2 | 7.0-7.2 |
| Reference | [3] (Adapted from GYM) | [1] |
Note on Production Optimization: The addition of neutral resins such as Diaion HP-20 or Amberlite XAD-8 to the production medium has been shown to enhance the production of Dynemicin A while suppressing the formation of other analogs.[4] To potentially increase the relative yield of this compound, it is recommended to conduct fermentations both with and without the addition of these resins (e.g., 1% w/v Diaion HP-20) and compare the resulting dynemicin profiles.
Extraction and Purification
Protocol 5: Extraction of Dynemicins
-
Harvest the entire fermentation broth from the production culture.
-
Extract the whole broth with an equal volume of ethyl acetate.
-
Mix vigorously for at least 1 hour to ensure thorough extraction.
-
Separate the organic (ethyl acetate) layer from the aqueous layer and cell debris by centrifugation.
-
Collect the ethyl acetate layer and concentrate it to dryness under reduced pressure using a rotary evaporator.
Protocol 6: Purification of this compound
-
Redissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the concentrated extract to a Diaion SP-800 column for initial separation.[2]
-
Elute the column with a stepwise or gradient solvent system (e.g., increasing concentrations of methanol in water or acetone (B3395972) in water) to separate the dynemicin analogs.
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them.
-
Further purification can be achieved using preparative HPLC with a C18 column to obtain highly pure this compound.
Quantification
Protocol 7: HPLC Analysis of this compound
-
Sample Preparation: Dissolve a known amount of the dried extract or purified fraction in a suitable solvent (e.g., DMSO or methanol)[5] and filter through a 0.22 µm filter.
-
HPLC Conditions (Adapted from Dynemicin A methods):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes, followed by a hold at 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or PDA detector, monitoring at multiple wavelengths (e.g., 254 nm, 320 nm, 570 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a standard curve using a purified and quantified standard of this compound. If a standard is not available, relative quantification can be performed based on peak area, or the concentration can be estimated using a standard of a structurally similar compound like Dynemicin A, noting that the extinction coefficients may differ.
Data Presentation
Table 2: Summary of Fermentation Parameters and Expected Yields
| Parameter | Condition | Expected Outcome |
| Microorganism | Micromonospora chersina ATCC 53710 | Producer of the dynemicin complex. |
| Seed Culture Incubation | 2-3 days at 28°C, 220-250 rpm | Provides a healthy inoculum for the production phase. |
| Production Incubation | 3-7 days at 28°C, 220-250 rpm | Production of dynemicins. Peak production of Dynemicin A is around day 3[1]; the profile for this compound should be determined empirically. |
| Resin Addition | Optional: 1% (w/v) Diaion HP-20 or Amberlite XAD-8 | May enhance Dynemicin A production and suppress other analogs.[4] Fermentation without resin may be preferable for higher relative yields of this compound. |
| Dynemicin A Yield | ~4.2 mg/L (with 1% Diaion HP-20)[6] | Provides a benchmark for total dynemicin production. |
| This compound Yield | Not explicitly quantified in the literature; expected to be a minor component. | The protocols provided herein will allow for the determination of this compound yield under specific laboratory conditions. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Simplified Dynemicin Biosynthetic Pathway
Caption: Simplified proposed biosynthetic pathway of Dynemicins.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynemicins O, P and Q: novel antibiotics related to dynemicin A isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micromonospora chersina | Type strain | DSM 44151, ATCC 53710, JCM 9459, IFO 15963, IMSNU 22023, NBRC 15963 | BacDiveID:7981 [bacdive.dsmz.de]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling Studies in Dynemicin O Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dynemicin O and Biosynthetic Studies
This compound is a member of the potent enediyne family of antitumor antibiotics produced by the bacterium Micromonospora chersina.[1][2] These natural products are of significant interest in oncology due to their unique molecular architecture, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety.[2] This dual-functionality allows for potent cytotoxicity against a wide range of cancer cell lines.[2] Understanding the biosynthetic pathway of dynemicins is crucial for efforts in biosynthetic engineering and the generation of novel analogs with improved therapeutic properties.
Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway.[3] By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can determine the origin of the carbon and nitrogen atoms in the final natural product.[3] This information is fundamental for elucidating complex biosynthetic pathways, such as that of this compound. While the majority of biosynthetic research has focused on the closely related Dynemicin A, the findings are largely applicable to this compound due to their structural similarity and shared biosynthetic origin.[3][4] Early studies using ¹³C NMR labeling experiments on Dynemicin A established that it is biosynthesized from two separate heptaketide chains, which are derived from head-to-tail coupled acetate (B1210297) units.[4]
Biosynthetic Pathway of Dynemicins
The biosynthesis of the dynemicin family is a complex process initiated by a highly reducing iterative polyketide synthase (PKS), DynE8.[5] This enzyme is responsible for producing a common C15 heptaene precursor from acetate units.[5][6] This linear precursor then undergoes a bifurcation, leading to the formation of two key building blocks: an iodoanthracene-γ-thiolactone and an enediyne intermediate.[6][7] These two halves are subsequently joined through a C-N bond formation to construct the core structure of dynemicin.[8] The methoxy (B1213986) group present on the F-ring of the molecule has been shown to be derived from the S-methyl group of methionine.[5]
A key intermediate in the biosynthesis of the anthraquinone portion is an iodoanthracene bearing a fused thiolactone.[7][9] The discovery of this intermediate has provided significant insight into the timing of various biosynthetic events and the mechanism by which the two halves of the dynemicin molecule are joined.[7]
Quantitative Data from Isotopic Labeling Studies
| Labeled Precursor | Isotopic Enrichment/Incorporation | Analyte | Reference |
| [1-¹³C]Sodium Acetate | ~2% enrichment per site at seven anthraquinone carbon atoms | Triacetyldynemicin A | [9] |
| ¹³C-enriched Intermediate | >90% incorporation into the final product | Dynemicin A | [5] |
| [¹³C-methyl]-L-methionine | ~30% specific incorporation into the methoxy group | Dynemicin A | [5] |
Experimental Protocols
The following protocols are generalized from methodologies reported for the production and biosynthetic studies of Dynemicin A in Micromonospora chersina and can be adapted for studies on this compound.
Protocol 1: Culture and Fermentation of Micromonospora chersina
Materials:
-
Frozen vegetative stock of Micromonospora chersina ATCC 53710
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium
-
Shake flasks or bioreactor
Procedure:
-
Inoculate the seed medium with a frozen stock of M. chersina.
-
Incubate the seed culture at 30°C with shaking for 36-48 hours.
-
Transfer an appropriate volume of the seed culture to the production medium in shake flasks or a bioreactor. A typical inoculation volume is 6% (v/v).[10]
-
Incubate the production culture at 30°C with shaking for 7 days.[10] Optimal production of dynemicins is often observed around day 3.[2]
Protocol 2: Isotopic Labeling Feeding Study
Materials:
-
Actively growing culture of M. chersina (from Protocol 1)
-
Sterile, isotopically labeled precursor (e.g., [1-¹³C]sodium acetate, [¹³C-methyl]-L-methionine) dissolved in a suitable solvent (e.g., water, DMSO)
-
Control culture (unlabeled precursor)
Procedure:
-
To an actively growing production culture of M. chersina (typically after 24-48 hours of incubation), add the sterile, isotopically labeled precursor to the desired final concentration. For example, sodium acetate has been used at a concentration of 2 mM.[9]
-
For control experiments, add an equivalent amount of the corresponding unlabeled precursor to a parallel culture.
-
Continue the fermentation under the same conditions for the remainder of the production phase.
-
Harvest the fermentation broth at the optimal production time for extraction and analysis.
Protocol 3: Extraction and Purification of this compound
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate)
-
Diatomaceous earth (optional)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Harvest the entire fermentation broth.
-
Extract the broth with an equal volume of ethyl acetate. The addition of diatomaceous earth can aid in separating the mycelia.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve the crude extract in a small volume of a suitable solvent (e.g., methanol, DMSO).
-
Purify this compound from the crude extract using HPLC.
Protocol 4: Analysis of Isotopic Incorporation
Materials:
-
Purified, isotopically labeled this compound
-
Purified, unlabeled this compound (control)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
NMR Spectroscopy:
-
Dissolve the labeled and unlabeled this compound samples in a suitable deuterated solvent.
-
Acquire ¹³C NMR spectra for both samples.
-
Compare the spectra to identify enriched carbon signals in the labeled sample. The increase in signal intensity relative to the natural abundance ¹³C signals in the unlabeled control indicates isotopic incorporation.[9]
-
-
Mass Spectrometry:
-
Analyze both the labeled and unlabeled samples by high-resolution mass spectrometry.
-
Compare the mass spectra to detect the mass shift corresponding to the incorporation of the stable isotope. The relative intensities of the isotopic peaks can be used to quantify the level of enrichment.[5]
-
References
- 1. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-N-Coupled Metabolites Yield Insights into Dynemicin A Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynemicin A - Wikipedia [en.wikipedia.org]
- 4. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of an Anthracene Intermediate in Dynemicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
Application Notes and Protocols: Probing DNA Secondary Structure with Dynemicin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a potent antitumor antibiotic belonging to the enediyne class, has emerged as a valuable tool for investigating the intricate secondary structures of DNA.[1][2] Its unique mechanism of action, which involves intercalation into the DNA minor groove followed by reductive activation and subsequent DNA cleavage, provides a high-resolution method for footprinting DNA topology.[3] This document provides detailed protocols and data for utilizing this compound as a chemical probe to explore various DNA secondary structures, which are of significant interest in cancer research and drug development.
This compound is a hybrid molecule featuring an anthraquinone (B42736) core that facilitates DNA binding and an enediyne core responsible for DNA cleavage.[2] The DNA strand scission activity is notably enhanced by the presence of reducing agents such as NADPH or thiol compounds, allowing for controlled activation of its DNA-cleaving function.[2]
Mechanism of Action
The utility of this compound as a DNA structure probe is rooted in its multi-step mechanism of action, which ultimately leads to site-specific DNA cleavage. This process can be harnessed to reveal detailed structural features of DNA. The key steps are:
-
Intercalation: The planar anthraquinone moiety of this compound intercalates into the minor groove of the DNA double helix.[3] This initial binding event positions the reactive enediyne "warhead" in close proximity to the DNA backbone.
-
Reductive Activation: In the presence of a reducing agent like NADPH or a thiol-containing compound, the anthraquinone core is reduced. This triggers a conformational change in the molecule.[3]
-
Bergman Cycloaromatization: The conformational change facilitates a Bergman cycloaromatization of the enediyne core, generating a highly reactive p-benzyne diradical.[3]
-
Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1] This cleavage preferentially occurs at the 3' side of purine (B94841) bases.[2]
Caption: Mechanism of this compound-induced DNA cleavage.
Data Presentation
The following tables summarize key quantitative data for the interaction of this compound with DNA, providing a reference for experimental design.
Table 1: this compound-DNA Interaction Parameters
| Parameter | Value | DNA Substrate | Conditions | Reference(s) |
| Binding Constant (Kb) | ~104 M-1 | Double-stranded DNA | Aqueous buffer | [4] |
| Optimal this compound Concentration for Footprinting | 50 µM | End-labeled DNA fragment | 5 mM NADPH, 37°C, 5 hr | [5] |
| Optimal NADPH Concentration for Activation | 1-5 mM | End-labeled DNA fragment | 50 µM this compound, 37°C | [1][5] |
Table 2: Preferential DNA Cleavage Sites of this compound
| Cleavage Site Motif | Relative Cleavage Frequency | Reference(s) |
| 5'-GC | High | [2] |
| 5'-GT | High | [2] |
| 5'-AG | High | [2] |
Experimental Protocols
Protocol 1: Radiolabeled DNA Cleavage Assay for Probing DNA Secondary Structure
This protocol allows for the high-resolution analysis of this compound cleavage sites on a specific DNA fragment, revealing information about its secondary structure.
Caption: Workflow for Radiolabeled DNA Cleavage Assay.
Materials:
-
DNA fragment of interest, cloned into a suitable vector
-
Restriction enzymes
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
This compound
-
NADPH
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)
-
Stop Solution (e.g., formamide (B127407) with loading dyes and EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Methodology:
-
Probe Preparation:
-
Digest the plasmid containing the DNA fragment of interest with a restriction enzyme to generate a linear fragment.
-
End-label the DNA fragment at a single 5' or 3' end with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Purify the singly end-labeled DNA probe.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
End-labeled DNA probe (~10,000-20,000 cpm)
-
This compound (e.g., 50 µM final concentration)
-
Reaction Buffer to a final volume of 19 µL.
-
-
Prepare a control reaction without this compound.
-
-
Cleavage Reaction:
-
Initiate the cleavage reaction by adding 1 µL of the activating agent (e.g., 20 mM NADPH stock to a final concentration of 1 mM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes to 5 hours).[5]
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of Stop Solution.
-
Denature the DNA fragments by heating the samples at 90°C for 3-5 minutes, followed by rapid cooling on ice.
-
Separate the DNA fragments by denaturing PAGE.
-
Visualize the cleavage products by autoradiography. The cleavage sites can be precisely identified by running a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the experimental samples.
-
Protocol 2: this compound Footprinting to Identify Protected Regions in DNA Secondary Structures
This protocol utilizes this compound to identify regions of a DNA molecule that are protected from cleavage, indicative of specific secondary structures or protein binding sites.
Caption: Workflow for this compound Footprinting.
Materials:
-
Same as for Protocol 1
-
Buffer conditions that promote the formation of the desired DNA secondary structure (e.g., specific salt concentrations, pH).
Methodology:
-
Probe Preparation:
-
Prepare a singly end-labeled DNA fragment as described in Protocol 1.
-
-
Formation of DNA Secondary Structure:
-
Incubate the labeled DNA probe under conditions known to favor the formation of the secondary structure of interest (e.g., specific ion concentrations for G-quadruplexes, or appropriate buffer for stem-loops).
-
-
This compound Cleavage:
-
Add this compound to the reaction mixture at a concentration optimized for partial cleavage.
-
Activate the this compound with NADPH or a thiol compound.
-
Allow the reaction to proceed for a controlled time to achieve, on average, one cleavage event per DNA molecule.
-
-
Quenching and DNA Purification:
-
Stop the cleavage reaction.
-
Purify the DNA fragments to remove the this compound and other reaction components.
-
-
Analysis:
-
Analyze the DNA fragments by denaturing PAGE and autoradiography.
-
A "footprint" will appear as a region on the gel with a reduced number of bands compared to a control DNA that does not form the secondary structure. This protected region corresponds to the folded DNA structure that is less accessible to this compound cleavage.
-
Conclusion
This compound is a versatile and powerful tool for the analysis of DNA secondary structures. Its ability to be activated in a controlled manner and its distinct cleavage preferences make it an excellent probe for footprinting studies. The protocols and data presented here provide a framework for researchers to employ this compound in their investigations of DNA structure and its implications in biology and medicine.
References
Application Notes and Protocols for In Vivo Studies of Dynemicin A in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dynemicin A is a potent antineoplastic agent belonging to the enediyne class of antibiotics, originally isolated from Micromonospora chersina.[1] Its mechanism of action involves the induction of double-strand DNA breaks, leading to cell cycle arrest and apoptosis, making it a subject of significant interest in cancer research.[2] These application notes provide a summary of the available in vivo data for Dynemicin A and its analogs in various mouse cancer models, along with detailed experimental protocols to guide researchers in designing their own studies.
Data Presentation: In Vivo Antitumor Activity
The antitumor efficacy of Dynemicin A and its derivatives has been evaluated in several murine cancer models. The following tables summarize the available quantitative data, primarily focusing on leukemia and sarcoma models. The efficacy is often expressed as a T/C ratio, which is the median survival time of the treated group divided by that of the control group, expressed as a percentage. A T/C value greater than 125% is typically considered to indicate significant antitumor activity.[3]
| Compound | Cancer Model | Mouse Strain | Administration Route & Schedule | Dose (mg/kg/day) | T/C (%) | Tumor Growth Inhibition (%) | Reference |
| Dynemicin A Analog (6f) | P388 Leukemia | - | i.p. daily for 4 days | 4.0 | 256 | - | [4] |
| Dynemicin A Analog (6a) | P388 Leukemia | - | - | - | >200 | - | [4] |
| Dynemicin A Analog (6a) | Meth A Sarcoma | - | - | 2.0 | - | 71 | [4] |
| Dynemicin A Analog (6f) | Meth A Sarcoma | - | - | 3.0 | - | 77 | [4] |
| Dynemicin A Analog (6a) | P388 Leukemia | - | i.p. daily for 4 days | 2.0 | 215 | - | [5] |
| Dynemicin A | P388 Leukemia | - | i.p. or i.v. | - | Significantly prolonged life-span | - | [6] |
| Dynemicin A | L1210 Leukemia | - | i.p. or i.v. | - | Significantly prolonged life-span | - | [6] |
| Dynemicin A | B16 Melanoma | - | i.p. | - | Significantly prolonged life-span | - | [6] |
Signaling Pathways and Experimental Workflows
Dynemicin A-Induced DNA Damage Response
Dynemicin A exerts its cytotoxic effects by intercalating into the minor groove of DNA and causing double-strand breaks.[7] This damage triggers the DNA Damage Response (DDR), a complex signaling network orchestrated by the ATM and ATR kinases, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of Dynemicin A-induced DNA damage response.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the antitumor efficacy of Dynemicin A in a murine cancer model.
References
- 1. Dynemicin A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of cyclic enediynes related to dynemicin A. I. Synthesis and antitumor activity of 9-acetoxy enediynes equipped with aryl carbamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of cyclic enediynes related to dynemicin A. II. Synthesis and antitumor activity of 9- and 12-substituted enediynes equipped with aryl carbamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. II. Antitumor activity of dynemicin A and its triacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Dynemicin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the potent enediyne class of antitumor antibiotics, presents significant formulation challenges due to its poor aqueous solubility and inherent instability. These characteristics can impede the progress of preclinical studies by affecting drug exposure and leading to inconsistent results. This document provides detailed application notes and experimental protocols to guide researchers in developing suitable formulations of this compound for preclinical evaluation. The methodologies described herein are based on strategies successfully employed for closely related analogues, such as Dynemicin A and S, and are intended to serve as a comprehensive resource for overcoming common formulation hurdles.[1][2][3]
The core mechanism of action for dynemicins involves intercalation into the minor groove of DNA, followed by a bioreductive activation that triggers a Bergman cyclization of the enediyne core.[4][5] This chemical transformation generates a highly reactive 1,4-dehydrobenzene biradical, which abstracts hydrogen atoms from the DNA backbone, leading to double-stranded breaks and ultimately, apoptosis.[4][5][6] Understanding this activation pathway is critical for designing stable formulations that prevent premature degradation while ensuring bioavailability at the target site.
Physicochemical Properties and Solubility
This compound is presumed to share the general physicochemical properties of other dynemicins, characterized as a purple amorphous powder with poor solubility in water and better solubility in organic solvents.[] The anthraquinone (B42736) core contributes to its color and DNA intercalating properties, while the enediyne "warhead" is responsible for its cytotoxicity.[4]
Table 1: Solubility Profile of Dynemicin Analogues
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dioxane | Soluble | [1][2] |
| Methanol | Sparingly Soluble | [1][2] |
| Ethanol | Sparingly Soluble | [1][2] |
| Isopropanol | Sparingly Soluble | [1][2] |
| Ethyl Acetate | Sparingly Soluble | [1] |
| Hexane | Practically Insoluble | [1] |
Formulation Strategies for Preclinical Studies
Given the poor aqueous solubility, several strategies can be employed to formulate this compound for in vitro and in vivo preclinical studies. The primary goal is to achieve a homogenous and stable preparation that allows for accurate dosing and maximizes bioavailability.[8]
Co-Solvent Systems
The use of a water-miscible organic co-solvent is a common and effective approach to solubilize hydrophobic compounds like this compound for administration in aqueous media.[1]
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400) or Ethanol (absolute)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or other desired aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in 100% anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used cautiously, being mindful of potential degradation.[1] Store the stock solution in amber vials at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions:
-
Final Dilution in Aqueous Buffer:
-
Slowly add the intermediate dilution to the pre-warmed (37°C) aqueous buffer while gently vortexing.[1]
-
The final concentration of the organic solvent should be kept to a minimum (typically <1% DMSO) to avoid solvent-induced toxicity in cell-based assays or in animals.[2]
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the ratio of co-solvent to DMSO in the intermediate dilution may need to be increased.[1]
-
Surfactant-Based Formulations
Non-ionic surfactants can enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[1]
Protocol 2: Preparation of this compound Formulation using Non-Ionic Surfactants
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tween® 20 or Polysorbate 80
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
Methodology:
-
Prepare a Surfactant-Containing Buffer:
-
Prepare the desired aqueous buffer containing a low concentration of a non-ionic surfactant. Starting concentrations of 0.01% to 0.1% (v/v) for Tween® 20 or Polysorbate 80 are recommended.[1]
-
-
Prepare a Concentrated this compound Stock:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
-
Final Dilution:
-
Slowly add the DMSO stock solution dropwise to the surfactant-containing buffer while vortexing to ensure rapid dispersion and prevent precipitation.[2]
-
Experimental Workflows
The following diagrams illustrate the logical workflows for formulation development and the proposed mechanism of action of this compound.
Figure 1: Workflow for this compound Formulation.
Figure 2: Proposed Mechanism of Action of this compound.
Analytical Characterization of Formulations
It is essential to characterize the prepared formulations to ensure the concentration, stability, and homogeneity of this compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Protocol 3: HPLC Analysis of this compound Formulations
Materials and Equipment:
-
Agilent 1200 HPLC system or equivalent, equipped with a UV-Vis detector
-
Phenomenex Prodigy ODS3 column (5 µm, 250 x 4.6 mm) or equivalent C18 column[9][10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample vials
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended. For example, start with 5% B, increasing to 95% B over 40 minutes, hold at 95% B for 10 minutes, and then re-equilibrate the column.[9][10]
-
Injection Volume: 20-30 µL[9]
-
Detection Wavelength: Monitor at multiple wavelengths, including 280 nm, 375 nm, and 570 nm, to capture the characteristic absorbance of the anthraquinone chromophore.[9][10]
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of a reference standard.
-
Assess the purity of the formulation by examining the chromatogram for any degradation products or impurities.
-
Stability Considerations
This compound, like other enediynes, is susceptible to degradation. The stability of the formulation should be evaluated under relevant storage and experimental conditions.
Factors Affecting Stability:
-
pH: Acidic conditions can trigger the opening of the epoxide ring, leading to cyclization and inactivation.[2] Maintaining a neutral or slightly basic pH (7.2-7.8) is recommended.[2]
-
Reducing Agents: The presence of reducing agents, such as thiols or NADPH, can activate the molecule, leading to its degradation.[2][5]
-
Nucleophiles: Nucleophilic species can also initiate the activation cascade.[2]
-
Light: Due to the chromophoric nature of the anthraquinone core, protection from light is advisable to prevent potential photodegradation.
Protocol 4: Preliminary Formulation Stability Assessment
-
Prepare the this compound formulation as described in Protocol 1 or 2.
-
Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature, 37°C) in amber vials.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration and purity of this compound in the samples using the HPLC method described in Protocol 3.
-
A decrease in the main peak area and/or the appearance of new peaks would indicate degradation.
Conclusion
The successful formulation of this compound for preclinical studies hinges on addressing its poor aqueous solubility and inherent instability. The use of co-solvent systems and surfactant-based approaches, as detailed in these protocols, provides a solid foundation for developing suitable formulations. Rigorous analytical characterization and stability assessment are critical quality control steps to ensure the reliability and reproducibility of preclinical data. By carefully considering the physicochemical properties and mechanism of action of this compound, researchers can effectively navigate the challenges of its formulation and advance its evaluation as a potential anticancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynemicin A - Wikipedia [en.wikipedia.org]
- 6. Enediyne Anticancer Antibiotics [iitg.ac.in]
- 8. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mutasynthesis of Novel Dynemicin O Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the potent enediyne class of antitumor antibiotics, exhibits remarkable cytotoxicity through its ability to induce double-stranded DNA breaks.[1][2] The complex structure of dynemicins, featuring a DNA-intercalating anthraquinone (B42736) core fused to a DNA-cleaving enediyne moiety, presents significant challenges for total chemical synthesis.[3] Mutasynthesis, a powerful chemo-biosynthetic strategy, offers an elegant alternative for generating novel analogs with potentially improved therapeutic properties.[3]
This document provides detailed application notes and protocols for the mutasynthesis of novel this compound analogs. The core of this strategy involves the use of a genetically engineered mutant of the producing organism, Micromonospora chersina, which is deficient in the biosynthesis of a key precursor. By feeding synthetic analogs of this precursor to the mutant strain, the biosynthetic machinery can be harnessed to produce novel Dynemicin derivatives.
Principle of Mutasynthesis
The mutasynthesis of Dynemicin analogs leverages a mutant strain of Micromonospora chersina, specifically a Δorf15 deletion mutant.[1][3] The orf15 gene is essential for the biosynthesis of the iodoanthracene-γ-thiolactone, a key intermediate that forms the anthraquinone portion of the Dynemicin molecule.[1][3] The Δorf15 mutant is therefore unable to produce Dynemicin. However, by supplying this mutant with synthetically prepared analogs of the iodoanthracene-γ-thiolactone, the downstream biosynthetic enzymes can process these precursors to generate novel Dynemicin analogs.[1][3] This approach allows for the targeted modification of the anthraquinone moiety to explore structure-activity relationships and develop analogs with enhanced efficacy and reduced toxicity.
Data Presentation: Quantitative Analysis of Dynemicin Analogs
The following tables summarize key quantitative data for Dynemicin A and its analogs. While comprehensive data for a wide range of mutasynthesized this compound analogs is not yet available in the literature, the data presented here for closely related analogs illustrate the potential for generating highly potent compounds through synthetic and mutasynthetic approaches.
Table 1: In Vitro Cytotoxicity of Dynemicin A and a Simplified Analog
| Compound | Cell Line | IC50 (µM) |
| Dynemicin A | Molt-4 T-cell leukemia | 0.001 |
| Simplified Analog | Molt-4 T-cell leukemia | >1 |
Data sourced from a study on the structural comparison of Dynemicin A and its analogs.[4]
Table 2: In Vivo Antitumor Activity of Water-Soluble Dynemicin A Analogs
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome |
| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity compared to parent compounds.[4] |
| 10b, 14b | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[4] |
| 10d, 12d, 14d | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[4] |
*T/C (%) refers to the ratio of the median tumor weight of the treated group to the control group, expressed as a percentage.[4]
Table 3: Production Titer of Dynemicin A in Micromonospora chersina
| Strain | Production Titer (mg/L) |
| M. chersina ATCC53710 | 4.2 |
Optimal production was observed on the third day of fermentation.[5]
Experimental Protocols
The following protocols are based on established methods for the mutasynthesis of Dynemicin analogs.[1]
Protocol 1: Culture and Maintenance of Micromonospora chersina Δorf15
-
Strain: Micromonospora chersina Δorf15 mutant.
-
Media: Use appropriate media for routine culture and fermentation (e.g., Medium 53 for vegetative culture and H881 medium for fermentation).
-
Culture Conditions: Grow lawn cultures on agar (B569324) plates. For liquid cultures, inoculate 50 mL of Medium 53 with agar plugs from the plate and incubate at 28°C with shaking at 250 rpm for 7 days.
Protocol 2: Synthesis of Iodoanthracene-γ-thiolactone Analogs
A general synthetic route to a library of iodoanthracene-γ-thiolactone structural variants has been developed and should be followed to generate the desired precursors.[1][3] The synthesis typically involves the construction of a substituted anthracene (B1667546) core followed by iodination and formation of the γ-thiolactone ring.
Protocol 3: Mutasynthesis Fermentation
-
Inoculation: Use the 7-day-old vegetative culture to inoculate 1L flasks containing H881 fermentation medium (25 mL inoculum per 1L).
-
Precursor Feeding: After 24 hours of incubation at 28°C and 250 rpm, add the synthetic iodoanthracene-γ-thiolactone analog (dissolved in sterile DMSO) to a final concentration of 10 µM.
-
Adsorbent Resin: After an additional 48 hours of incubation, add Diaion® HP-20 resin (0.5 g/L) to each flask.
-
Fermentation Duration: Continue the fermentation for a total of 7-10 days.
Protocol 4: Extraction and Purification of Dynemicin Analogs
-
Extraction:
-
Harvest the fermentation broth and extract with ethyl acetate (B1210297) at a 3:1 broth-to-solvent ratio.
-
Centrifuge the mixture to separate the organic and aqueous layers and to pellet cell debris.
-
Wash the organic layer with brine.
-
Filter the combined organic layers through Celite to remove any residual resin and particulates.
-
-
Purification:
-
Concentrate the crude extract and subject it to silica (B1680970) gel chromatography using a gradient of ethyl acetate in hexanes, followed by ethyl acetate with methanol.
-
Further purify the resulting material using a Sephadex LH-20 column with a 1:1 chloroform:methanol mobile phase.
-
Perform final purification and analysis by HPLC using a C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid. Monitor the elution at 280, 375, 450, and 570 nm.
-
Visualizations
Experimental Workflow for Mutasynthesis
Caption: Workflow for the mutasynthesis of novel Dynemicin analogs.
Bioreductive Activation and DNA Damage Pathway of Dynemicin
Caption: Mechanism of action of Dynemicin analogs leading to DNA damage.
References
- 1. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: CRISPR-Cas9 for Genetic Manipulation of Dynemicin O Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dynemicin O, a member of the potent enediyne family of antitumor antibiotics, exhibits remarkable DNA-cleaving capabilities, making it a molecule of significant interest for therapeutic development. The biosynthesis of this compound is orchestrated by a complex gene cluster in the actinomycete Micromonospora chersina. Understanding and engineering this pathway are crucial for improving yields, generating novel analogs with enhanced therapeutic properties, and elucidating the functions of the biosynthetic enzymes. The advent of CRISPR-Cas9 technology provides a powerful tool for precise and efficient genetic manipulation of the this compound biosynthetic gene cluster.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to perform targeted gene knockouts in Micromonospora chersina for the study and manipulation of this compound biosynthesis. The protocols are adapted from established methods in related actinomycetes and are intended to serve as a foundational guide for researchers.
Data Presentation: Impact of Gene Deletion on Dynemicin Production
While specific quantitative data for this compound following gene knockouts are not extensively available in the literature, studies on the closely related Dynemicin A in Micromonospora chersina provide valuable insights into the potential effects of genetic manipulation. The following tables summarize known data for Dynemicin A and present a template for organizing results from future this compound studies.
Table 1: Experimentally Determined Impact of Gene Deletions on Dynemicin A Production
| Target Gene | Putative Function | Mutant Strain | % Change in Dynemicin A Titer | Reference Metabolites Detected | Citation(s) |
| dynA5 | Methyltransferase-like, involved in post-heterodimerization | ΔdynA5 | ~55% decrease | Dynemicin A, two novel co-metabolites | [1] |
| dynO6 | O-methyltransferase | ΔdynO6 | Complete abolition | β-ketoaldehyde intermediate | [1][2] |
| orf14 | Unknown, implicated in heterodimerization | Δorf14 | Complete abolition | 3-fold increase in iodoanthracene intermediate | [3] |
| orf16 | Auxiliary protein in heterodimerization | Δorf16 | ~45% decrease | Dynemicin A | [3] |
| orf19 | P450 monooxygenase (C18 hydroxylation) | Δorf19 | Undiminished | 18-deoxy-Dynemicin A | [4] |
| dynE8 | Enediyne polyketide synthase (PKSE) | ΔdynE8 | Complete abolition | None | [2][5] |
Table 2: Template for Recording Quantitative Data for this compound Manipulation
| Target Gene | Putative Function in this compound Biosynthesis | Mutant Strain ID | This compound Titer (µg/L) ± SD | % Change vs. Wild-Type | Notes / Shunt Products |
| Wild-Type | N/A | M. chersina WT | [Record Value] | 0% | Baseline production |
| [Gene X] | [e.g., Tailoring enzyme] | [e.g., ΔgeneX] | [Record Value] | [Calculate %] | [e.g., Accumulation of precursor Y] |
| [Gene Y] | [e.g., Regulatory gene] | [e.g., ΔgeneY] | [Record Value] | [Calculate %] | [e.g., Pleiotropic effects observed] |
Experimental Protocols
The following protocols provide a step-by-step guide for CRISPR-Cas9-mediated gene knockout in Micromonospora chersina. These are generalized from protocols for other actinomycetes and should be optimized for your specific experimental conditions.
Protocol 1: Design and Construction of sgRNA Expression Plasmid
This protocol outlines the design of a specific single-guide RNA (sgRNA) and its cloning into a suitable expression vector for actinomycetes (e.g., pCRISPomyces-2).
1.1. sgRNA Design:
- Obtain the DNA sequence of the target gene from the Micromonospora chersina genome.
- Use a web-based tool (e.g., CRISPy-Web, CHOPCHOP) to identify suitable 20-bp protospacer sequences. Target sequences should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
- Select sgRNAs with high on-target scores and low off-target scores. It is recommended to design at least two independent sgRNAs per target gene.
1.2. Oligonucleotide Preparation:
- For each selected sgRNA, order two complementary oligonucleotides with appropriate overhangs for cloning into the chosen vector (e.g., BbsI overhangs for pCRISPomyces-2).
- Anneal the complementary oligos:
- Mix 10 µL of each oligo (100 µM).
- Heat at 95°C for 5 minutes in a heat block.
- Remove the heat block from the power source and allow it to cool slowly to room temperature.
1.3. Vector Preparation and Ligation:
- Digest the pCRISPomyces-2 vector (or similar) with the appropriate restriction enzyme (e.g., BbsI) to create insertion sites for the annealed oligos.
- Set up a Golden Gate assembly reaction to ligate the annealed sgRNA duplex into the linearized vector.
- Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
- Select for successful transformants (e.g., using blue-white screening).
- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Construction of the Homologous Recombination Repair Template
A repair template with homology arms flanking the target gene is required for deletion via homologous recombination.
2.1. Primer Design:
- Design primers to amplify ~1-1.5 kb regions directly upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the gene to be deleted.
- Incorporate appropriate overhangs in the primers for Gibson Assembly into the sgRNA-containing vector.
2.2. Amplification and Cloning:
- Amplify the upstream and downstream homology arms from M. chersina genomic DNA using a high-fidelity polymerase.
- Linearize the sgRNA-containing plasmid from Protocol 1 with a suitable restriction enzyme (e.g., XbaI).
- Assemble the two homology arms into the linearized vector using Gibson Assembly.
- Transform the assembly product into E. coli and verify the construct by colony PCR and sequencing.
Protocol 3: Protoplast Transformation of Micromonospora chersina
This protocol is adapted from methods for Micromonospora and may require optimization.[6][7][8][9]
3.1. Mycelium Growth for Protoplasting:
- Inoculate a suitable liquid medium (e.g., TSB) with M. chersina spores or mycelial fragments.
- Grow the culture at 28-30°C with shaking until the early to mid-logarithmic phase. To increase susceptibility to lysozyme (B549824), supplement the growth medium with glycine (B1666218) (0.2-0.5%).
3.2. Protoplast Formation:
- Harvest mycelia by centrifugation and wash twice with a sucrose-based buffer (e.g., P buffer).
- Resuspend the mycelia in P buffer containing lysozyme (1-2 mg/mL).
- Incubate at 30-37°C with gentle shaking, periodically checking for protoplast formation under a microscope.
- Once a sufficient number of protoplasts are formed, filter the suspension through sterile cotton wool to remove mycelial debris.
- Gently pellet the protoplasts by centrifugation and wash twice with P buffer.
- Resuspend the protoplasts in P buffer to a final concentration of ~10^9 protoplasts/mL.
3.3. Transformation:
- Mix ~100 µL of the protoplast suspension with 1-5 µg of the final CRISPR-Cas9 plasmid.
- Add 500 µL of freshly prepared polyethylene (B3416737) glycol (PEG) solution (e.g., 25% PEG 1000 in P buffer) and mix gently.
- Incubate at room temperature for 1-2 minutes.
- Add 1 mL of P buffer and gently pellet the protoplasts.
- Resuspend the protoplasts in 1 mL of P buffer and incubate for 2-4 hours at 28°C to allow for initial regeneration.
- Plate the transformation mixture onto a suitable regeneration medium (e.g., R2YE agar) and incubate at 28°C.
- After 16-24 hours, overlay the plates with a soft agar (B569324) layer containing an appropriate selection antibiotic (e.g., apramycin, kanamycin).
- Continue incubation for 7-14 days until transformant colonies appear.
Protocol 4: Mutant Verification and Analysis
4.1. Genotypic Verification:
- Isolate genomic DNA from putative mutant colonies.
- Perform PCR using primers that flank the targeted gene locus. A successful deletion will result in a smaller PCR product compared to the wild-type.
- Confirm the deletion by Sanger sequencing of the PCR product.
4.2. Phenotypic Analysis (this compound Production):
- Cultivate the verified mutant and wild-type strains under identical fermentation conditions optimized for this compound production.
- Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate).
- Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
- Compare the chromatograms of the mutant and wild-type extracts. Identify the peak corresponding to this compound based on retention time and UV-Vis spectrum.
- Quantify the production of this compound by integrating the peak area and comparing it to a standard curve.
Mandatory Visualizations
Diagram 1: CRISPR-Cas9 Gene Deletion Workflow in Micromonospora chersina
Caption: Workflow for CRISPR-Cas9 mediated gene deletion in M. chersina.
Diagram 2: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Diagram 3: Logical Flow of the Gene Editing Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace-stage.library.jhu.edu [dspace-stage.library.jhu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an Anthracene Intermediate in Dynemicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditions for protoplasting, regenerating, and transforming the calicheamicin producer, Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditions for protoplasting, regenerating, and transforming the calicheamicin producer, Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation, Regeneration, and Fusion of Protoplast of Micromonospora spp. -Korean Journal of Microbiology | Korea Science [koreascience.kr]
Application Notes and Protocols for Computational Docking of Dynemicin O to DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin O, a member of the enediyne class of antitumor antibiotics, exhibits potent DNA-damaging activity. Its mechanism of action involves binding to the minor groove of DNA and, upon activation, undergoing a Bergman cyclization to generate a reactive diradical species that abstracts hydrogen atoms from the DNA backbone, leading to strand cleavage.[1] Computational docking and molecular dynamics simulations are powerful tools to elucidate the specific molecular interactions governing the binding of this compound to DNA, providing insights crucial for the design of novel chemotherapeutic agents. This compound demonstrates a binding preference for purine-rich sequences, often cleaving on the 3' side of bases such as guanine (B1146940) and adenine (B156593) (e.g., 5'-GC, 5'-GT, and 5'-AG).[2][1][3][4]
These application notes provide a detailed protocol for the computational docking of this compound to a B-DNA duplex using AutoDock Vina, followed by molecular dynamics (MD) simulations and binding free energy calculations using GROMACS.
Data Presentation
Following the execution of the described protocols, quantitative data should be summarized for clear interpretation and comparison. The tables below illustrate how to present the obtained results.
Table 1: Molecular Docking Results of this compound with DNA
| DNA Sequence | Docking Software | Binding Mode | Binding Affinity (kcal/mol) | Interacting Residues |
| d(CGCGCGTTCGCG)₂ | AutoDock Vina | Minor Groove | -9.8 | DG4, DC5, DG6 |
| d(CGCGAGCTCGCG)₂ | AutoDock Vina | Minor Groove | -9.5 | DG4, DA5, DG6 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Complex | Simulation Time (ns) | Average RMSD (Å) | Average RMSF (Å) | Average Radius of Gyration (Å) |
| This compound - d(CGCGCGTTCGCG)₂ | 100 | 1.5 ± 0.3 | 0.8 ± 0.2 | 10.2 ± 0.1 |
| This compound - d(CGCGAGCTCGCG)₂ | 100 | 1.8 ± 0.4 | 0.9 ± 0.3 | 10.5 ± 0.2 |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | SASA Energy (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) |
| This compound - d(CGCGCGTTCGCG)₂ | -45.2 | -28.7 | 55.1 | -5.3 | -24.1 |
| This compound - d(CGCGAGCTCGCG)₂ | -42.8 | -25.4 | 51.9 | -4.9 | -21.2 |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for docking this compound to a B-DNA duplex.
1. Preparation of this compound Ligand:
- Obtain the 3D structure of Dynemicin A (a close analog of this compound) from a database like PubChem (CID 10030135) in SDF format.[5]
- Convert the SDF file to a PDB file using a tool like Open Babel.
- Use AutoDockTools (ADT) to add polar hydrogens, assign Gasteiger charges, and save the ligand in PDBQT format.
2. Preparation of DNA Receptor:
- Generate a canonical B-DNA duplex with a sequence known to be a Dynemicin binding site (e.g., 5'-CGCGCGTTCGCG-3') using a tool like the 3D-DART server or build it in a molecular modeling program.
- Use ADT to add polar hydrogens and assign Gasteiger charges to the DNA molecule.
- Save the prepared DNA receptor in PDBQT format.
3. Grid Box Generation:
- In ADT, load the prepared DNA receptor.
- Define a grid box that encompasses the minor groove of the DNA, which is the known binding region for this compound. Ensure the grid box dimensions are sufficient to allow for rotational and translational freedom of the ligand.
4. AutoDock Vina Execution:
- Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
- Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
- The output file will contain the docked poses of this compound ranked by their binding affinities.
Protocol 2: Molecular Dynamics Simulation using GROMACS
This protocol describes how to perform an MD simulation of the this compound-DNA complex obtained from docking.
1. System Preparation and Topology Generation:
- Select the best-docked pose of the this compound-DNA complex from the AutoDock Vina results.
- Use the CHARMM General Force Field (CGenFF) server to generate topology and parameter files for this compound that are compatible with the CHARMM force field.[6][7][8][9]
- Use the pdb2gmx tool in GROMACS to generate the topology for the DNA using the CHARMM36 force field.[10][11]
- Combine the topologies of the DNA and this compound into a single system topology file.
2. Solvation and Ionization:
- Create a simulation box (e.g., cubic or dodecahedron) around the complex.
- Solvate the system with a suitable water model (e.g., TIP3P).
- Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
3. Energy Minimization:
- Perform energy minimization using the steepest descent algorithm to remove any steric clashes.
4. Equilibration:
- Perform a two-step equilibration process:
- NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
- NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
5. Production MD Run:
- Run the production MD simulation for a desired length of time (e.g., 100 ns).
6. Trajectory Analysis:
- Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration to assess the stability of the complex.[12][13]
Protocol 3: Binding Free Energy Calculation using MM/PBSA
This protocol details the calculation of the binding free energy from the MD simulation trajectory.
1. Trajectory Preparation:
- Use the gmx_MMPBSA tool, which integrates with GROMACS and AMBER tools, to perform the calculations.[14][15][16][17]
- Extract frames from the production MD trajectory.
2. MM/PBSA Calculation:
- The gmx_MMPBSA script will calculate the following energy components for the complex, receptor, and ligand:
- Molecular mechanics energy (van der Waals and electrostatic interactions).
- Polar solvation energy (calculated using the Poisson-Boltzmann equation).
- Nonpolar solvation energy (calculated based on the solvent-accessible surface area - SASA).
- The binding free energy (ΔG) is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.
Visualizations
Caption: Workflow for computational docking and molecular dynamics simulation.
Caption: Key intermolecular interactions between this compound and DNA.
References
- 1. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Dynemicin A | C30H19NO9 | CID 10030135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. About – CGENFF [cgenff.com]
- 7. CGenFF Program — SilcsBio User Guide [docs.silcsbio.com]
- 8. CGENFF [cgenff.com]
- 9. Protein-Ligand Complex [mdtutorials.com]
- 10. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 14. m.youtube.com [m.youtube.com]
- 15. gmx_mmpbsa Tutorial - CD ComputaBio [computabio.com]
- 16. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 17. youtube.com [youtube.com]
Quantum Chemical Insights into Dynemicin O Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of quantum chemical methods to elucidate the activation mechanism of Dynemicin O, a potent enediyne antitumor antibiotic. Given the limited availability of specific computational studies on this compound, this guide leverages the extensive research conducted on the closely related and structurally similar Dynemicin A as a primary model. The fundamental mechanisms, including reductive activation and subsequent Bergman cyclization, are conserved across the dynemicin family, making the insights from Dynemicin A studies highly relevant and transferable to this compound.
Introduction to Dynemicin Activation
Dynemicins are a class of enediyne antibiotics that exhibit remarkable cytotoxicity through their ability to cleave double-stranded DNA.[1][2] Their biological activity is contingent upon a cascade of chemical transformations, initiating with a reductive activation of the anthraquinone (B42736) core, which in turn triggers an epoxide opening. This structural change dramatically lowers the activation barrier for the crucial Bergman cyclization of the enediyne moiety.[3][4][5] The Bergman cyclization is a thermal rearrangement that converts the enediyne into a highly reactive p-benzyne diradical.[6][7] This diradical is responsible for abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, cell death.[8][9]
Quantum chemical calculations have been instrumental in mapping the potential energy surfaces of these intricate reaction pathways, providing quantitative data on activation barriers and reaction thermodynamics that are often difficult to obtain experimentally.
The Activation Pathway of Dynemicin
The activation of dynemicin is a multi-step process. The following diagram illustrates the key stages, from the initial reductive triggering to the formation of the DNA-cleaving diradical.
Caption: A logical diagram illustrating the sequential steps of Dynemicin activation.
Quantitative Data from Quantum Chemical Studies
The following tables summarize key energetic data obtained from quantum chemical studies on Dynemicin A, which serves as a model for this compound. These values are critical for understanding the feasibility and kinetics of the activation process.
Table 1: Energetics of Dynemicin A Bergman Cyclization
| System | Computational Method | Activation Enthalpy (ΔH‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |
| Untriggered Dynemicin A | B3LYP/6-31G(d) | 52 | - |
| Triggered Dynemicin A | B3LYP/6-31G(d) | 16.7 | -2.8 |
| Triggered Dynemicin A (gas phase) | QM/MM | 20.4 | - |
| Triggered Dynemicin A in DNA Minor Groove | QM/MM | 23.7 | - |
Data sourced from references[3][4][5][10].
Table 2: Key Geometric Parameters for Bergman Cyclization
| Molecule | Environment | Distance between Acetylenic Carbons (Å) |
| Triggered Dynemicin A | Gas Phase | 3.17 |
| Triggered Dynemicin A | DNA Minor Groove | 2.97 |
Data sourced from reference[10]. The distance between the reacting acetylenic carbons is a critical parameter influencing the rate of the Bergman cyclization.[7]
Protocols for Quantum Chemical Calculations
This section outlines the typical computational protocols employed in the study of dynemicin activation. These methodologies can be adapted for specific research questions concerning this compound.
Protocol for Gas-Phase Calculations
This protocol is suitable for studying the intrinsic reactivity of the dynemicin core without environmental effects.
-
Structure Optimization:
-
Initial structures of the reactant (triggered dynemicin), transition state, and product (p-benzyne diradical) are built using a molecular modeling program.
-
Geometry optimizations are performed using Density Functional Theory (DFT), with the B3LYP functional being a common choice.[8][11]
-
A Pople-style basis set, such as 6-31G(d), is often sufficient for geometry optimizations.[3][4][5]
-
-
Transition State Search:
-
The transition state for the Bergman cyclization is located using methods such as the Berny algorithm or a quadratic synchronous transit (QST2/3) approach.
-
The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Calculations:
-
Thermodynamic Corrections:
-
Zero-point vibrational energy (ZPVE) and thermal corrections are obtained from the frequency calculations to compute enthalpies (ΔH) and Gibbs free energies (ΔG) of activation and reaction.
-
Protocol for QM/MM Calculations in a Biological Environment
To investigate the influence of the DNA environment on the activation process, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach is employed.
-
System Setup:
-
Partitioning the System:
-
The system is divided into a QM region and an MM region.
-
The QM region typically includes the enediyne core of dynemicin, where the bond-breaking and bond-forming events of the Bergman cyclization occur.
-
The MM region comprises the rest of the dynemicin molecule, the DNA, water, and ions.
-
-
QM/MM Calculations:
-
Geometry optimizations and transition state searches are performed using a QM/MM scheme, such as the ONIOM method available in Gaussian.[9]
-
The QM part is treated with a suitable quantum mechanical method (e.g., B3LYP/6-31G(d)), while the MM part is described by a classical force field (e.g., AMBER or CHARMM).
-
-
Analysis:
-
The energetic profile of the reaction in the biological environment is compared to the gas-phase results to quantify the effects of DNA binding and solvation on the activation barrier.
-
Computational Workflow Visualization
The following diagram outlines a typical workflow for a QM/MM study of dynemicin activation.
Caption: A flowchart of the computational steps in a QM/MM study.
Conclusion
Quantum chemical studies provide invaluable, atomistic-level insights into the complex activation mechanism of this compound and related enediyne antibiotics. The protocols and data presented here, primarily derived from extensive research on Dynemicin A, offer a robust framework for researchers and drug development professionals to computationally investigate these potent anticancer agents. By applying these methods, it is possible to rationalize structure-activity relationships, predict the reactivity of novel analogs, and ultimately contribute to the design of more effective and selective enediyne-based therapeutics.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ab Initio Exploration of the Bergman Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications - iOpenShell [iopenshell.usc.edu]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Bergman Cyclization [organic-chemistry.org]
- 8. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.smu.edu [s3.smu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving aqueous solubility of Dynemicin O for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynemicin O. Our goal is to help you overcome challenges related to the aqueous solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound belongs to the enediyne class of potent antitumor antibiotics.[1] Like its close analog Dynemicin A, it possesses a complex molecular structure that is largely hydrophobic, leading to poor solubility in aqueous solutions.[2] This low solubility can lead to precipitation in cell culture media or assay buffers, resulting in inconsistent experimental outcomes and inaccurate dose-response curves.
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound is not widely available, the solubility profile of the structurally similar Dynemicin A provides a strong indication. Dynemicin A is a purple amorphous powder that is soluble in organic solvents like DMSO, DMF, and dioxane. It is sparingly soluble in alcohols such as methanol (B129727) and ethanol (B145695), and practically insoluble in water and hexane.[2][]
Q3: How does this compound exert its cytotoxic effects?
A3: this compound acts as a DNA-damaging agent. Its planar anthraquinone (B42736) core intercalates into the minor groove of B-DNA.[1][4] This positions the enediyne "warhead" in close proximity to the DNA backbone. Activation of the enediyne core, which can be triggered by biological reducing agents like NADPH or thiols, leads to a Bergman cyclization reaction.[4][5] This reaction generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.[5][6] These breaks trigger a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[7]
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Potential Cause 1: Low aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.
-
Recommended Primary Solvent: Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing a concentrated stock solution (e.g., 1-10 mM).[2][8]
-
Dilution Technique: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer or medium while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.[8]
-
-
-
Potential Cause 2: High final concentration of the organic solvent.
-
Solution: Minimize the final concentration of the organic solvent in your assay to avoid cellular toxicity.
-
DMSO Concentration: Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[2]
-
-
-
Potential Cause 3: The compound's solubility limit is exceeded in the final medium.
-
Solution: If precipitation persists even with proper dilution techniques, consider lowering the final working concentration of this compound.
-
Issue 2: Inconsistent or lower-than-expected bioactivity.
-
Potential Cause 1: Degradation of the compound.
-
Solution: this compound is susceptible to degradation, especially once in solution.
-
Stock Solution Storage: Aliquot the high-concentration DMSO stock solution into small, single-use volumes in amber vials to protect from light and moisture. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting a new aliquot of the stock solution immediately before use.[8]
-
-
-
Potential Cause 2: Premature activation of the enediyne core.
-
Solution: The Bergman cyclization can be triggered by certain conditions, leading to the inactivation of the compound before it reaches its target.
-
pH: Maintain a neutral or slightly basic pH (7.2-7.8) in your aqueous buffer to minimize acid-triggered degradation.[2]
-
Reducing Agents: Avoid the presence of reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your assay buffer, unless they are part of the intended activation mechanism.[2]
-
-
Data Presentation
Table 1: Solubility Profile of Dynemicin A (a close analog of this compound)
| Solvent | Solubility Description |
| Dimethyl sulfoxide (DMSO) | Soluble[2][] |
| Dimethylformamide (DMF) | Soluble[2][] |
| Dioxane | Soluble[2][] |
| Methanol | Sparingly soluble[2] |
| Ethanol | Sparingly soluble[2] |
| Isopropanol | Sparingly soluble[2] |
| Ethyl Acetate | Fairly soluble[] |
| Water | Practically insoluble / Insoluble[2][] |
| Hexane | Insoluble[] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent
This protocol describes a method to improve the aqueous solubility of this compound by using a co-solvent system.
Materials:
-
This compound
-
Anhydrous DMSO
-
Ethanol or Polyethylene glycol 400 (PEG 400)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a stock solution of 1-10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used cautiously, being mindful of potential degradation.
-
-
Prepare Intermediate Dilutions (Optional but recommended):
-
Create an intermediate dilution of the DMSO stock in a co-solvent like ethanol or PEG 400. A 1:1 (v/v) mixture is a good starting point.
-
-
Final Dilution in Aqueous Buffer:
-
Slowly add the DMSO stock solution (or the intermediate dilution) dropwise into the pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Solubilization of this compound using a Surfactant
This protocol utilizes a non-ionic surfactant to enhance the solubility of this compound in aqueous solutions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Tween® 20 or Polysorbate 80
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Vortex mixer
Methodology:
-
Prepare a Surfactant-Containing Buffer:
-
Prepare the desired aqueous buffer containing a low concentration of a non-ionic surfactant. A typical starting concentration is 0.01% to 0.1% (v/v) for Tween® 20 or Polysorbate 80.
-
-
Prepare a Concentrated this compound Stock:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (1-10 mM).
-
-
Final Dilution:
-
Add the concentrated DMSO stock solution dropwise to the surfactant-containing buffer while vortexing.
-
Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
-
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A logical workflow for preparing this compound solutions for in vitro experiments.
Signaling Pathway of this compound-Induced DNA Damage
References
- 1. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Dynemicin A - Wikipedia [en.wikipedia.org]
- 5. qeios.com [qeios.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Overcoming Dynemicin O precipitation in cell culture media
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Dynemicin O, focusing on the common issue of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my cell culture medium?
A1: this compound, like other enediyne antibiotics, has poor aqueous solubility.[1] Its complex, hydrophobic structure leads it to be practically insoluble in water and aqueous solutions like cell culture media.[1][2] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, the this compound can "crash out" of solution, forming a visible precipitate.[2]
Q2: What are the initial signs of this compound precipitation?
A2: The first signs can be subtle. Look for a slight cloudiness, turbidity, or the appearance of fine, needle-like crystals in the medium upon addition of the this compound stock solution. This can happen immediately or over a short period. Inconsistent experimental results can also be an indirect sign of precipitation that may not be visible to the naked eye.[2]
Q3: I use a DMSO stock solution. How can I minimize precipitation during dilution?
A3: The key is to avoid rapid changes in solvent polarity. Add the DMSO stock solution dropwise into your cell culture medium while vigorously vortexing or stirring.[2] This rapid mixing helps disperse the drug molecules quickly, preventing localized high concentrations that lead to precipitation.[2]
Q4: What is the maximum final concentration of DMSO I can use in my cell culture?
A4: This is highly dependent on the cell line. Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, and 0.1% is widely considered safe for almost all cells.[3][4][5] However, some sensitive cell lines, especially primary cells, may show toxic effects at concentrations below 0.1%.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration.[3][4] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[6]
Troubleshooting Guide: Precipitate Observed in Media
If you observe precipitation after adding this compound to your cell culture medium, follow these steps to diagnose and resolve the issue.
Problem: this compound forms a visible precipitate upon addition to the culture medium.
Potential Cause 1: Solubility Limit Exceeded
The concentration of this compound in the final medium is higher than its solubility limit in that specific aqueous environment.
-
Solution 1A: Optimize Dilution Technique: Prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing your working solution, add the stock slowly and dropwise to the vortexing culture medium.[2] This prevents localized supersaturation.
-
Solution 1B: Lower the Final DMSO Concentration: While it may seem counterintuitive, a very high initial DMSO concentration in the added aliquot can sometimes promote precipitation. The goal is to keep the final concentration of DMSO in the culture low (ideally ≤0.5%) to minimize cell toxicity.[3][5]
-
Solution 1C: Use Solubilizing Agents: For particularly difficult cases, consider incorporating a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20) or other solubilizing agents into your media.[1][7] Note that these agents must be tested for compatibility and potential effects on your specific cell line and experimental endpoint.
Quantitative Data Summary
| Solvent | Reported Solubility of Dynemicin A (as a proxy) |
| DMSO | Soluble[1] |
| DMF | Soluble[1] |
| Water | Practically Insoluble[1] |
| Table 1: General solubility profile of Dynemicin-class compounds. |
| Final DMSO Concentration | General Effect on Cell Lines |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive ones.[3][4] |
| 0.5% | Tolerated by many robust cell lines without significant cytotoxicity.[3][5] |
| 1.0% | May cause toxicity in some cell lines; requires careful validation.[3][6] |
| > 1.0% | Often leads to significant cytotoxicity and can affect cell membrane integrity.[3][8] |
| Table 2: General tolerance of cultured cells to final DMSO concentrations. |
Potential Cause 2: Interaction with Media Components
Components in the cell culture medium, such as salts or proteins in serum, can reduce the solubility of this compound.[9]
-
Solution 2A: Prepare Working Solution in Serum-Free Media: If using a serum-containing medium, try diluting the this compound stock into a small volume of serum-free medium first. Add this intermediate dilution to your final, serum-containing culture medium.
-
Solution 2B: pH Adjustment: The stability and solubility of some compounds can be pH-dependent.[10] Dynemicin A's DNA cleavage is enhanced under alkaline conditions.[11] Ensure your medium's pH is stable and within the optimal range (typically 7.2-7.4) after all additions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution to minimize the volume added to the cell culture.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
Methodology:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex the vial thoroughly until the solid is completely dissolved. The solution should be clear.
-
Dispense the solution into single-use aliquots in amber, tightly sealed vials to protect from light.
-
Store immediately at -80°C.
Protocol 2: Method for Preparing Working Dilutions in Cell Culture Media
This protocol details the optimized dilution technique to prevent precipitation.
Materials:
-
Frozen aliquot of this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Sterile tubes
Methodology:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Place the desired final volume of pre-warmed cell culture medium in a sterile tube.
-
Set the tube on a vortex mixer at a medium-high speed to create a vortex.
-
Calculate the volume of stock solution needed for your final desired concentration.
-
Slowly pipette the required volume of the DMSO stock solution directly into the side of the vortex in a dropwise manner.
-
Allow the solution to mix for an additional 10-15 seconds.
-
Visually inspect the solution for any signs of precipitation or turbidity against a dark background.
-
Use the working solution immediately. Do not store aqueous solutions of this compound.[2]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified mechanism of this compound action.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA binding and cleavage of a novel antitumor antibiotic dynemicin A: detection of binding and cleavage sites by exonuclease III digestion and alkali-induced cutting reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Stabilizing Dynemicin O stock solutions and experimental controls
Welcome to the technical support center for Dynemicin O. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Stock Solutions - Stability and Preparation
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: this compound is a highly reactive enediyne compound, and its stability is compromised by several factors. The enediyne core is susceptible to a chemical rearrangement called Bergman cyclization, which is fundamental to its DNA-cleaving mechanism but also leads to its degradation if triggered prematurely.[1][2] Key factors contributing to degradation are:
-
Reductive Environments: The presence of reducing agents like NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol (B142953) [DTT]) can activate the molecule.[1][3][4]
-
Acidic Conditions: A low pH can facilitate the opening of a key epoxide group on the molecule, a critical step for initiating cyclization.[1]
-
Light Exposure: Dynemicin A can be activated by visible light to induce DNA cleavage, so protection from light is crucial to prevent unwanted degradation and activation.[5][6]
-
Nucleophiles: Attack by nucleophiles can also trigger the transformation into the active, unstable form.[1]
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound. Due to its poor water solubility, a two-step dissolution process is standard.[1][7]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO, DMF, and dioxane. Anhydrous DMSO is preferred for high-concentration stock solutions to minimize water-related degradation.[1][7] |
| Stock Solution Concentration | 1-10 mM | High concentration minimizes the volume of DMSO added to experimental assays, reducing potential solvent toxicity.[1] |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical degradation. -80°C is preferable for long-term storage.[1][2] |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[1][2][5] |
| Light Protection | Amber vials, stored in the dark | Prevents light-induced activation and degradation of the compound.[1][2][5][6] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | For solid compound storage, this minimizes oxidative degradation.[2] |
Q3: My this compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: Precipitation in aqueous media is a common issue due to the compound's poor water solubility.[7] Here are some troubleshooting steps:
-
Improve Dilution Technique: The most critical step is to add the DMSO stock solution slowly and dropwise into the aqueous buffer while vigorously vortexing or stirring the buffer. This rapid mixing ensures dispersion and prevents the compound from crashing out of solution.[1][7]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5% to 1%) to avoid solvent-induced cytotoxicity while maintaining solubility.[5][7]
-
Maintain pH: Use a neutral or slightly basic aqueous buffer (pH 7.2-7.8) to minimize acid-triggered degradation, which can affect solubility.[1]
-
Use Pre-warmed Buffer: For cell culture experiments, adding the stock solution to a pre-warmed (37°C) medium can sometimes aid solubility.[7]
Section 2: Experimental Design & Controls
Q4: What are the essential controls for a cell cytotoxicity assay (e.g., MTT, LDH) with this compound?
A4: Including proper controls is essential for interpreting cytotoxicity data accurately.
| Control Type | Description | Purpose |
| Untreated (Negative) Control | Cells incubated in culture medium only. | Establishes the baseline viability/death of the cells under normal conditions.[5][8] |
| Vehicle (Solvent) Control | Cells treated with the highest volume of DMSO (or other solvent) used in the experimental wells. | Accounts for any cytotoxic effects of the solvent itself, ensuring that the observed toxicity is due to this compound and not the vehicle.[5][8] |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine, or a lysis buffer for LDH assays). | Confirms that the assay is working correctly and is capable of detecting a cytotoxic response.[5][8] |
| Medium Only (Background) Control | Wells containing only culture medium without cells. | Measures the background signal (e.g., absorbance) of the medium and assay reagents, which should be subtracted from all other readings.[8] |
Q5: What controls should I use for an in vitro DNA cleavage assay?
A5: Controls are crucial to demonstrate that the observed DNA cleavage is specifically caused by activated this compound.
| Control Type | Description | Purpose |
| No-Drug Control | DNA substrate incubated in the reaction buffer without this compound. | Shows the integrity of the DNA substrate at the start of the experiment. |
| No-Activator Control | DNA substrate incubated with this compound but without the activating agent (e.g., NADPH or DTT). | This is a critical control to demonstrate that reductive activation is required for DNA cleavage by this compound.[4] |
| Positive Control (Optional) | DNA substrate treated with a known DNA damaging agent (e.g., H₂O₂, etoposide) or a nuclease (e.g., DNase I). | Validates that the DNA substrate is susceptible to cleavage and that the gel electrophoresis analysis can detect cleavage products.[9] |
Section 3: Troubleshooting Experiments
Q6: My IC₅₀ values for this compound are inconsistent between experiments. What are the likely causes?
A6: Inconsistency in IC₅₀ values is a common issue that can stem from several factors:
-
Compound Instability: this compound has limited stability in aqueous culture media.[5] Always prepare fresh dilutions from a frozen stock for each experiment. Avoid using previously prepared and stored working solutions.
-
Cell-Based Variability: Use cells from a similar passage number for all experiments, as drug sensitivity can change over time. Maintain consistent cell seeding densities, as confluence can significantly impact results.[5]
-
Inconsistent Solvent Concentration: Ensure the final concentration of DMSO is identical across all wells (except the untreated control) and is kept to a minimum (ideally ≤0.5%).[5]
-
Light Exposure: To ensure consistency, protect assay plates from light by covering them with aluminum foil during incubation and processing.[5][6]
Q7: I am observing lower-than-expected cytotoxicity or poor DNA cleavage. Why might this be happening?
A7: Several factors could lead to reduced activity:
-
Compound Degradation: The most likely cause is that the this compound stock solution has degraded due to improper storage (e.g., repeated freeze-thaws, light exposure) or that the working solution has degraded in the aqueous buffer.[4][5] Use a fresh aliquot of stock and prepare working solutions immediately before use.
-
Suboptimal Concentration: The effective concentration for this compound is often in the picomolar to nanomolar range for cytotoxicity.[5] Verify your dilution calculations and ensure you are testing an appropriate concentration range.
-
Inactive Activating Agent (for DNA cleavage): If using an in vitro DNA cleavage assay, ensure that your reducing agent (NADPH, DTT) is fresh and has not been inactivated through oxidation.[4]
-
Cell Line Resistance: The target cell line may have intrinsic resistance mechanisms, such as efficient DNA repair pathways or drug efflux pumps.[5]
-
Insufficient Incubation Time: The cytotoxic effects of DNA-damaging agents may take time to manifest. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[5]
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and a subsequent 10 µM working solution in an aqueous buffer.
-
Handle Solid Compound Safely: Handle this compound solid in a chemical fume hood using appropriate personal protective equipment (PPE), as it is a highly cytotoxic compound.
-
Prepare Stock Solution (10 mM):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be a vibrant purple.[10]
-
-
Store Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in amber vials.
-
Store frozen at -80°C, protected from light.
-
-
Prepare Working Solution (e.g., 10 µM):
-
Crucial Step: While vigorously vortexing the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the 10 mM DMSO stock solution dropwise.[1]
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the working solution immediately . Do not store aqueous solutions.[1][2]
-
Protocol 2: General Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a freshly prepared aqueous working solution. Replace the old medium with the medium containing this compound dilutions.
-
Controls: Include untreated, vehicle control, and positive control wells on the same plate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂, protecting the plate from light.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the log of the this compound concentration to determine the IC₅₀ value.
This compound Mechanism of Action
The biological activity of this compound is a multi-step process that culminates in double-stranded DNA breaks.[3] The process involves:
-
DNA Binding: The planar anthraquinone (B42736) portion of the molecule intercalates into the minor groove of B-DNA.[3][12]
-
Reductive Activation: In the cellular environment, a reduction event, often carried out by cofactors like NADPH or thiols, targets the anthraquinone core.[3][13]
-
Cascade & Cycloaromatization: This reduction triggers a conformational change, including the opening of an epoxide ring. This allows a spontaneous Bergman cycloaromatization of the enediyne core.[1][3]
-
Radical Formation & DNA Cleavage: The cycloaromatization produces a highly reactive p-benzyne diradical. This diradical is positioned in the minor groove to abstract hydrogen atoms from the sugar-phosphate backbone of both DNA strands, causing cleavage.[4][12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynemicin A - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific interaction of the antitumor antibiotic dynemicin with branched DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dynemicin O concentration for DNA cleavage assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Dynemicin O concentration for DNA cleavage assays.
A Note on Nomenclature
The scientific literature predominantly features data on Dynemicin A. Dynemicin S, an adduct of methyl thioglycolate, is also mentioned and is often referred to as Dynemicin A in various studies.[1][2] Specific quantitative data for other Dynemicin analogs can be limited. The information provided here is primarily based on studies of Dynemicin A and should serve as a robust guideline for optimizing experiments with this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Dynemicin-induced DNA cleavage?
A1: The DNA cleavage mechanism is a multi-step process. First, the anthraquinone (B42736) core of the Dynemicin molecule intercalates into the minor groove of the DNA double helix.[1][2][3] This strategic positioning brings the enediyne "warhead" of the molecule close to the DNA's sugar-phosphate backbone.[1][2] The process requires an activating agent, such as NADPH or a thiol-containing compound (e.g., DTT), to reduce the anthraquinone moiety.[1][2][3] This reduction triggers a conformational change, leading to a Bergman cyclization of the enediyne core.[1][4] This cyclization generates a highly reactive p-benzyne diradical, which then abstracts hydrogen atoms from the DNA backbone, resulting in single- and double-stranded breaks.[1][5]
Q2: My DNA cleavage reaction is showing low or no efficiency. What are the possible causes?
A2: Several factors can contribute to poor DNA cleavage results:
-
Activating Agent Issues: The primary cause is often an inactive or insufficient concentration of the activating agent (e.g., NADPH, DTT). Always use a fresh solution.[1][2]
-
This compound Degradation: Enediyne compounds can be sensitive to light and temperature. Improper storage or handling, including multiple freeze-thaw cycles, can compromise the compound's stability and activity.[1][2]
-
Suboptimal Reaction Conditions: Ensure that the incubation time and temperature (typically 37°C) are optimized for your specific experimental setup.[1][2]
-
Contaminants: The presence of other DNA binding agents, intercalators, or minor groove binders in your DNA sample or buffer can inhibit Dynemicin's activity.[1][3] Nuclease contamination can also lead to unexpected cleavage patterns.[2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific instructions from the supplier should always be followed, enediyne antibiotics are generally sensitive. It is recommended to store this compound protected from light at -20°C or below to maintain its stability and activity.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: Does this compound have a preference for specific DNA sequences?
A4: Yes, Dynemicin exhibits a preference for cleaving DNA on the 3'-side of purine (B94841) bases.[3][5] The most frequently reported cleavage sites are at 5'-GC, 5'-GT, and 5'-AG sequences.[1][3][5] It also preferentially cleaves double-stranded DNA and the stem regions of single-stranded DNA.[3][5]
Q5: What control reactions should I include in my DNA cleavage assay?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Negative Control (No Dynemicin): A reaction containing the DNA substrate, buffer, and activating agent, but no this compound. This control is used to check the integrity of the DNA substrate.[1]
-
Negative Control (No Activating Agent): A reaction containing the DNA substrate, buffer, and this compound, but no activating agent. This demonstrates that the activating agent is essential for the cleavage activity.[1]
Quantitative Data & Experimental Parameters
The following tables provide recommended starting concentrations and conditions for a standard DNA cleavage assay. These may require further optimization for your specific experimental needs.[1]
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration | Notes |
| This compound | 5 - 50 µM | Perform a titration to find the optimal concentration for your DNA substrate.[1][3] |
| DNA Substrate | ~20 µM (in base pairs) | Supercoiled plasmid DNA (e.g., pBR322) is commonly used.[6] |
| Activating Agent | ~5 mM NADPH or DTT | Essential for activating the enediyne core. Prepare fresh.[1][3] |
Table 2: Typical Reaction & Analysis Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | 10 mM Tris-HCl, pH 7.5, 10 mM NaCl | Ensure the buffer is free of interfering agents.[1][6] |
| Incubation Temperature | 37°C | Mimics physiological conditions and facilitates the reaction.[1][2] |
| Incubation Time | 1 - 5 hours | Time may need to be optimized based on Dynemicin concentration.[1][3] |
| Analysis Method | Agarose (B213101) Gel Electrophoresis | Use a 1% agarose gel to resolve supercoiled, nicked, and linear DNA forms.[6] |
| Visualization | Ethidium Bromide or SYBR Safe | Stain the gel and visualize under UV light to observe DNA cleavage.[1] |
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low DNA Cleavage | 1. Insufficient/inactive activating agent. 2. Degraded this compound. 3. Inactive DNA substrate. | 1. Prepare fresh activating agent (NADPH/DTT) for each experiment.[2] 2. Use a fresh aliquot of this compound; verify proper storage.[2] 3. Check DNA integrity on a separate gel.[2] |
| Unexpected Bands or Smearing | 1. Nuclease contamination. 2. High concentration of this compound causing excessive degradation. | 1. Use nuclease-free water, buffers, and tips.[2] 2. Perform a titration experiment to find an optimal, less aggressive concentration.[2] |
| Inconsistent Results | 1. Variability in reagent concentrations. 2. Inconsistent incubation times. 3. Batch-to-batch variation of this compound. | 1. Prepare fresh dilutions for each experiment.[2] 2. Ensure incubation time is consistent across experiments.[2] 3. Titrate each new batch to determine its optimal concentration.[2] |
Visualized Protocols and Mechanisms
Mechanism of Dynemicin-Induced DNA Cleavage
The following diagram illustrates the key steps in the DNA cleavage process initiated by Dynemicin.
Experimental Workflow for DNA Cleavage Assay
This workflow outlines the standard procedure for assessing DNA cleavage by this compound, from reaction setup to final analysis.
Detailed Experimental Protocol: DNA Cleavage Assay
This protocol provides a general guideline and may require optimization.
1. Preparation of Reaction Mixture:
-
In a sterile microcentrifuge tube on ice, add the following components in order:
-
Nuclease-free water to a final volume of 20 µL.[1]
-
10x Reaction Buffer (to a final concentration of 1x, e.g., 10 mM Tris-HCl, pH 7.5).[1]
-
DNA substrate (e.g., supercoiled plasmid DNA to a final concentration of 20 µM in base pairs).[6]
-
This compound (to the desired final concentration, e.g., 10 µM).[1]
-
Activating agent (e.g., NADPH or DTT to a final concentration of 5 mM).[1]
-
-
Gently mix the components by pipetting.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1 to 5 hours).[1][3]
-
If using light-sensitive derivatives, protect the reaction from light.[1]
3. Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x loading buffer containing a chelating agent (e.g., EDTA), glycerol, and a tracking dye (e.g., bromophenol blue).[1]
4. Analysis of DNA Cleavage by Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., SYBR Safe or Ethidium Bromide).[6][7]
-
Load the entire reaction mixture into a well of the agarose gel.
-
Run the gel at an appropriate voltage (e.g., 5 V/cm) until the dye front has migrated sufficiently.[8]
-
Visualize the DNA bands under UV light.[1]
5. Interpretation of Results:
-
Assess the conversion of supercoiled DNA (form I) to nicked, open-circular DNA (form II) and linear DNA (form III).[1]
-
An increase in forms II and III relative to the "No Dynemicin" control indicates cleavage activity. The amount of cleavage can be quantified using densitometry software.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Agarose Gel Electrophoresis [protocols.io]
- 8. osski.hu [osski.hu]
Technical Support Center: Dynemicin O Cytotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Dynemicin O cytotoxicity experiments.
Troubleshooting Guide
High variability in cytotoxicity assay results can obscure the true effect of this compound. This guide addresses common issues in a question-and-answer format.
Q1: Why am I seeing inconsistent results between replicate wells?
A1: Well-to-well variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, let the plate rest at room temperature for a short period before incubation to allow for even cell distribution.[1]
-
Pipetting Errors: Gentle and consistent pipetting techniques are crucial, especially when handling delicate cells.[2][3] Automated liquid handlers can improve reproducibility.[4]
-
Edge Effects: Evaporation in the outermost wells of a microplate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media.[5]
Q2: My untreated control cells show low viability or high background signal. What's wrong?
A2: This issue can be due to several factors related to cell health and assay conditions:
-
Unhealthy Cells: Only use cells that are healthy and in the logarithmic growth phase. Avoid using cells that have been passaged too many times or have become over-confluent.[2]
-
Contamination: Regularly check for microbial contamination, which can affect cell viability and interfere with assay readouts.
-
Assay Reagent Incubation Time: The duration of incubation with assay reagents can impact the background signal. Optimize this time for your specific cell type and assay.[6]
Q3: The cytotoxic effect of this compound is lower than expected. What could be the cause?
A3: Several factors can lead to reduced efficacy of this compound:
-
Compound Degradation: this compound may be unstable in culture media. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[7][8]
-
Suboptimal Concentration: The effective concentration for enediyne antibiotics like this compound can be very low. Ensure your dilution series covers a broad and relevant range.[8]
-
Cell Line Resistance: Different cell lines have varying sensitivities to anticancer agents due to factors like efficient DNA repair mechanisms.[8]
-
Insufficient Incubation Time: The cytotoxic effects of DNA-damaging agents may require a longer time to become apparent. Consider extending the incubation period (e.g., to 48 or 72 hours).[7][8]
-
Light Exposure: Some enediynes can be activated by visible light.[8] To maintain consistency, protect assay plates from light during incubation and processing.[8]
Q4: I am observing a precipitate in the wells after adding the this compound solution. What should I do?
A4: Precipitation indicates poor solubility, which will lead to inaccurate results.[8]
-
Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO.[8] Ensure the final solvent concentration in the culture medium is minimal (ideally ≤0.5%) and consistent across all wells.[7][8] Always include a solvent-only control.[8]
-
Improve Solubility: Gentle sonication or vortexing of the stock solution can help with dissolution.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the enediyne class of potent antitumor antibiotics.[10][11] Its mechanism involves the intercalation of its anthraquinone (B42736) core into the minor groove of DNA.[12][13][14] This positions the enediyne core to undergo activation, generating a highly reactive biradical species.[12][15] This biradical then abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks, which triggers the DNA Damage Response (DDR) and ultimately leads to apoptosis (programmed cell death).[10][12]
Q2: Which cytotoxicity assays are recommended for this compound?
A2:
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells.[10][16] The MTT assay, for instance, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.[10]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of cytotoxicity.[8][10]
Q3: What are the critical controls to include in my experiments?
A3:
-
Untreated Control: Cells incubated with culture medium only, to establish baseline viability.[6]
-
Vehicle (Solvent) Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as solvents can have their own cytotoxic effects.[7][8]
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank/Background Control: Wells containing only culture medium and the assay reagent to measure the background absorbance/fluorescence.[6]
Q4: How should I handle and store this compound?
A4: Due to its potential instability, always refer to the manufacturer's specific storage instructions. In general, prepare fresh dilutions for each experiment from a stock solution to minimize degradation.[7][8] Given that some related compounds are light-sensitive, it is best practice to protect this compound solutions from light.[8]
Data Presentation
| Compound | Cell Line | IC50 (µM) |
| Dynemicin A Analogue | Molt-4 T-cell leukemia | Data not specified |
| Dynemicin H | HL-60 | Data not specified |
| Dynemicin Q | HL-60 | Data not specified |
| Dynemicin H | K-562 | Data not specified |
| Dynemicin Q | K-562 | Data not specified |
Note: A lower IC50 value indicates higher potency. The cytotoxicity of this compound is expected to be in the nanomolar to micromolar range, similar to other enediyne antibiotics.[10]
Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell metabolic activity, which is proportional to the number of viable cells.[10]
Materials:
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[8][17]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.[10][17]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][17]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance.[8]
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells.[10]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[10]
-
Incubation: Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Signal Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Visualizations
Caption: Workflow for a typical this compound cytotoxicity experiment.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Caption: Logical workflow for troubleshooting high experimental variability.
References
- 1. marinbio.com [marinbio.com]
- 2. biocompare.com [biocompare.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynemicin A - Wikipedia [en.wikipedia.org]
- 15. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Total Synthesis of the Dynemicin O Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of the Dynemicin O core structure.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of the this compound core structure?
A1: The total synthesis of the intricate this compound core is a formidable challenge due to several key factors. The primary difficulties include the inherent instability of the enediyne core, which is prone to decomposition, and the construction of the strained 10-membered ring via macrocyclization. Additionally, developing a robust protecting group strategy to mask and unmask various functional groups selectively throughout a long and complex synthetic sequence is a major hurdle. Key reactions, such as intramolecular Diels-Alder cycloadditions to build the polycyclic framework, often present challenges in achieving the desired stereoselectivity and yield.
Q2: Why is the enediyne core of this compound so unstable, and how can I minimize its decomposition?
A2: The instability of the enediyne core is due to its propensity to undergo Bergman cyclization, a reaction that forms a highly reactive p-benzyne diradical. This process can be triggered by heat, light, or the presence of radical initiators. To minimize decomposition, it is crucial to handle enediyne-containing intermediates with care. This includes using protecting groups, such as trimethylsilyl (B98337) (TMS), on the terminal alkynes to prevent premature reactions. It is also advisable to work at low temperatures, protect the reaction from light, and use degassed solvents to avoid radical-initiated decomposition. Purification should be carried out swiftly, often using chromatographic techniques with deactivated silica (B1680970) gel to reduce contact time with the stationary phase.
Q3: What are the common issues encountered during the macrocyclization to form the 10-membered ring?
A3: The formation of the 10-membered enediyne ring, typically via an intramolecular Sonogashira coupling, is a critical and often low-yielding step. The main challenges are associated with the high ring strain of the macrocycle, which disfavors cyclization. Common side reactions include intermolecular oligomerization or polymerization, and homocoupling of the terminal alkyne (Glaser coupling). The choice of catalyst, ligands, base, and solvent is critical to favor the intramolecular pathway.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Diels-Alder Cycloaddition
Symptoms:
-
Low conversion of the starting triene to the desired polycyclic adduct.
-
Formation of multiple isomers or decomposition products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Unfavorable reaction kinetics | Increase the reaction temperature in increments of 10 °C. Monitor the reaction closely for decomposition. Use high-pressure conditions to promote the cyclization. |
| Incorrect stereochemistry of the precursor | Verify the stereochemistry of the diene and dienophile in the linear precursor. The stereochemical outcome of the Diels-Alder reaction is highly dependent on the geometry of the starting material. |
| Suboptimal solvent choice | Screen a variety of solvents. Non-polar solvents often favor the intramolecular pathway by minimizing solvation of the transition state. |
| Lewis acid catalyst issues | If using a Lewis acid catalyst, ensure it is fresh and anhydrous. Titrate the Lewis acid to determine its exact concentration. Screen different Lewis acids to find one that provides the optimal balance of reactivity and selectivity. |
Problem 2: Inefficient Intramolecular Sonogashira Coupling for Macrocyclization
Symptoms:
-
Low yield of the desired 10-membered macrocycle.
-
Predominance of starting materials or oligomeric side products.
-
Formation of alkyne homocoupling products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst inactivation | Ensure strict anaerobic conditions to prevent oxidation of the Pd(0) catalyst. Use freshly prepared or properly stored catalysts. Consider using more robust ligands that protect the palladium center. |
| Poor ligand choice | The choice of phosphine (B1218219) ligand is critical. For Sonogashira couplings, bulky and electron-rich ligands can improve efficiency. Screen different phosphine ligands to optimize the reaction. |
| Slow intramolecular reaction rate | Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by slow addition of the substrate to the reaction mixture. |
| Glaser homocoupling | Minimize the amount of copper(I) co-catalyst or switch to a copper-free Sonogashira protocol. Ensure the absence of oxygen, which promotes homocoupling. |
Problem 3: Complications with Protecting Group Removal
Symptoms:
-
Incomplete deprotection.
-
Undesired side reactions or decomposition of the substrate.
-
Difficulty in purifying the product from deprotection reagents and byproducts.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate deprotection conditions | Review the stability of your substrate to the deprotection conditions. If your molecule is acid-sensitive, avoid acidic deprotection methods. Screen a variety of deprotection reagents and conditions on a small scale. |
| Steric hindrance | If the protecting group is sterically hindered, longer reaction times or higher temperatures may be required. However, monitor for decomposition. Consider a different, less sterically demanding protecting group in your synthetic design. |
| Chelation effects | In molecules with multiple functional groups, the substrate or product may chelate to the deprotection reagent, hindering the reaction. Add a chelating agent to the workup to sequester metal ions. |
| Orthogonality failure | Ensure that the conditions used to remove one protecting group do not affect others in the molecule. Re-evaluate your protecting group strategy for full orthogonality. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Diels-Alder Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the triene precursor (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous, degassed solvent (e.g., toluene, xylene) to achieve a high dilution concentration (typically 0.01 M to 0.001 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Intramolecular Sonogashira Macrocyclization
This protocol is a general guideline and should be optimized for each specific substrate.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and copper(I) iodide (CuI, 10-20 mol%).
-
Solvent and Base Addition: Add a suitable anhydrous, degassed solvent (e.g., toluene, THF) and a base (e.g., triethylamine, diisopropylethylamine).
-
Substrate Addition: A solution of the linear precursor containing a terminal alkyne and a vinyl or aryl halide in the same solvent is added slowly to the reaction mixture over several hours using a syringe pump to maintain high dilution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the total synthesis of the this compound core.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting inconsistent results in Dynemicin O bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during bioassays with Dynemicin O.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-induced DNA cleavage?
A1: this compound is a potent antitumor antibiotic that combines two key structural features: an anthraquinone (B42736) core and an enediyne core.[1] Its mechanism of action is a multi-step process:
-
DNA Intercalation: The planar anthraquinone portion of this compound intercalates into the minor groove of the DNA double helix.[2][3] This positions the reactive enediyne "warhead" in close proximity to the DNA backbone.
-
Reductive Activation: The enediyne core is stable in its native state and requires activation.[4] This is typically triggered by reducing agents such as NADPH or thiol-containing compounds (e.g., glutathione).[3][4]
-
Bergman Cycloaromatization: Upon reduction, a cascade of electronic rearrangements, including the opening of an epoxide ring, brings the two acetylenic carbons of the enediyne into close proximity.[2] This allows for a spontaneous Bergman cycloaromatization, which transforms the enediyne into a highly reactive and unstable p-benzyne diradical.[2][5]
-
Hydrogen Abstraction: The p-benzyne diradical then abstracts hydrogen atoms from the deoxyribose sugar backbone of the DNA, leading to both single- and double-stranded DNA breaks.[6][7]
Q2: Why are my IC50 values for this compound inconsistent across different experimental repeats?
A2: Inconsistent IC50 values in cytotoxicity assays can arise from several factors:
-
Compound Stability: this compound is a complex natural product that can be sensitive to heat, light, and oxygen, leading to degradation.[8] It is recommended to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[9]
-
Cell-Based Variability: Ensure the use of cells from a similar passage number for all experiments, as drug sensitivity can change with excessive passaging.[9] Maintaining consistent cell seeding densities is also crucial, as confluence levels can impact results.[9][10]
-
Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is consistent and minimal (ideally ≤0.5%), as the solvent itself can be cytotoxic.[9]
Q3: I am observing no or very low DNA cleavage in my assay. What are the likely causes?
A3: A lack of DNA cleavage can be due to several reasons:
-
Absence or Insufficiency of Activating Agent: this compound requires an activating agent like NADPH or a thiol compound (e.g., DTT, glutathione) to trigger its DNA-cleaving activity.[4][7] Ensure a fresh solution of the activating agent is added at an appropriate concentration (typically in the millimolar range).[4]
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.[8] Use a fresh aliquot for your experiment.
-
Suboptimal Reaction Conditions: The Bergman cyclization is a thermal process, and experiments are typically conducted at 37°C to mimic physiological conditions.[4] Ensure the incubation temperature is correct.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or compound precipitation.[10] | Use a multichannel pipette for cell seeding and reagent addition. Visually inspect wells for uniform cell distribution. Ensure complete dissolution of this compound.[10] |
| Edge effects observed in the plate | Increased evaporation in outer wells.[11] | Fill the outer wells with sterile media or PBS to maintain humidity.[12] |
| Low signal-to-noise ratio | Suboptimal assay incubation time or low metabolic activity of cells.[10] | Optimize the incubation time for the assay reagent (e.g., MTT). Ensure cells are in a logarithmic growth phase.[10] |
| Inconsistent IC50 values between experiments | Variations in cell passage number, reagent batches, or incubation conditions.[10] | Maintain a consistent cell passage number. Qualify new batches of reagents.[10] |
Poor DNA Cleavage Efficiency
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or low DNA cleavage observed | Absence or insufficient concentration of activating agent.[4] | Ensure a fresh solution of NADPH or a suitable thiol compound is added to the reaction mixture at an appropriate concentration (typically in the millimolar range).[4] |
| Degradation of this compound.[8] | Use a fresh aliquot of this compound. Verify the purity of the compound using HPLC.[8] | |
| Incorrect incubation temperature.[4] | Incubate the reaction at 37°C to facilitate the Bergman cyclization.[4] | |
| Inconsistent cleavage efficiency between experiments | Variability in the concentration of reactants. | Prepare fresh dilutions of this compound, activating agents, and DNA for each experiment. Use calibrated pipettes. |
| Differences in incubation time. | Ensure that the incubation time is consistent across all experiments. | |
| Batch-to-batch variation of this compound. | Analyze the purity of each new batch of this compound by HPLC upon receipt. |
Experimental Protocols
DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis
This method allows for the visualization and quantification of DNA cleavage by separating different DNA topologies (supercoiled, relaxed circular, and linear) that result from single- and double-strand breaks.[13]
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures with a final volume of 20 µL. Each reaction should include:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).[13]
-
Varying concentrations of this compound.
-
The appropriate activating agent (e.g., NADPH or a thiol compound) at a final concentration of 1 mM.[13]
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).[13]
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).[13]
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.[13]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Perform electrophoresis in a suitable running buffer (e.g., 1x TAE) until the different DNA forms are adequately separated.[13]
-
Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of supercoiled, relaxed circular, and linear DNA can be quantified using densitometry software.[13]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of this compound.[14]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Visualizations
Caption: Mechanism of this compound-induced DNA cleavage.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dynemicin A - Wikipedia [en.wikipedia.org]
- 6. Site-specific interaction of the antitumor antibiotic dynemicin with branched DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Therapeutic Index of Dynemicin O
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to improve the therapeutic index of Dynemicin O and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis, handling, and evaluation of this compound derivatives.
Section 1: Synthesis and Handling of Dynemicin Analogs
Q1: My synthesis of a Dynemicin analog is resulting in a low yield. What are the common pitfalls?
A1: Low yields in the synthesis of complex molecules like Dynemicin analogs can stem from multiple factors. Here’s a troubleshooting guide:
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous and degassed, as the enediyne core is sensitive to oxygen and moisture.
-
Reaction Conditions:
-
Temperature: Maintain strict temperature control, as enediynes can be thermally labile, potentially leading to premature Bergman cyclization.[1]
-
Inert Atmosphere: Conduct all reactions under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Catalyst Activity (for cross-coupling steps): If using palladium-catalyzed reactions, ensure the catalyst is active. Consider using fresh catalyst or more robust ligand systems.
-
Purification: The purification of enediynes can be challenging due to their instability on silica (B1680970) gel. Consider using deactivated silica gel (e.g., with triethylamine), alternative stationary phases like alumina, or reverse-phase chromatography.[1] Prompt purification after reaction completion is crucial to minimize degradation.[1]
Q2: I'm observing degradation of my Dynemicin analog during storage. What are the optimal storage conditions?
A2: The stability of enediyne compounds is critical for reproducible experimental results. Follow these storage guidelines:
-
Temperature: Store compounds at low temperatures, ideally at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere.
-
Solvent: Store as a dry powder or in an anhydrous, aprotic solvent like DMSO. Avoid repeated freeze-thaw cycles of solutions.
Section 2: In Vitro Cytotoxicity Assays
Q3: My IC50 values for a Dynemicin analog are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue. Consider the following factors:
-
Cell-Based Variability:
-
Use cells from a consistent passage number, as sensitivity to drugs can change over time.
-
Ensure uniform cell seeding density, as confluency can affect results.
-
-
Compound Stability and Solubility:
-
Prepare fresh dilutions from a stock solution for each experiment, as enediynes can degrade in aqueous media.
-
Dynemicin and its analogs have poor aqueous solubility.[2] Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is low (typically ≤0.5%) and consistent across all wells.
-
-
Incubation Time: The cytotoxic effects of DNA-damaging agents may require longer incubation times to manifest fully. Consider extending the incubation period (e.g., from 48 to 72 hours).
Q4: I'm not observing significant cytotoxicity with my Dynemicin analog, even at nanomolar concentrations. What should I check?
A4: If you observe lower-than-expected cytotoxicity, investigate the following:
-
Activation Requirement: Dynemicin requires reductive activation (e.g., by NADPH or thiols like glutathione) to trigger the Bergman cyclization and form the DNA-cleaving diradical.[3] Ensure your assay conditions include an appropriate activating agent if you are working in a cell-free system or that the cell line used has sufficient intracellular reducing equivalents.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic resistance mechanisms, such as robust DNA repair pathways or active drug efflux pumps.
-
Compound Integrity: Verify the purity and integrity of your compound using analytical methods like HPLC and mass spectrometry.
Section 3: DNA Cleavage Assays
Q5: I'm performing a DNA cleavage assay with a Dynemicin analog and see little to no cleavage of my plasmid DNA. What could be wrong?
A5: Suboptimal DNA cleavage can be due to several factors:
-
Inadequate Activation: Ensure your reducing agent (e.g., NADPH, dithiothreitol) is fresh and used at an appropriate concentration.
-
Incorrect Reaction Conditions:
-
Temperature: Most assays are performed at 37°C.
-
Incubation Time: The reaction may require a longer incubation time.
-
-
DNA Quality: Use high-quality plasmid DNA that is free of contaminants.
-
Intercalation: The anthraquinone (B42736) core of Dynemicin intercalates into the DNA minor groove, which is a prerequisite for cleavage.[3] Factors that interfere with this binding will reduce cleavage efficiency.
Q6: I'm observing smearing instead of distinct bands on my agarose (B213101) gel after a DNA cleavage assay. What does this indicate?
A6: Smearing on the gel typically indicates excessive DNA degradation. This can be caused by:
-
Over-digestion: The concentration of the activated Dynemicin analog may be too high, or the incubation time too long. Try reducing the concentration or incubation time.
-
Nuclease Contamination: Ensure that your buffers, water, and DNA are free from nuclease contamination.
Strategies to Improve the Therapeutic Index
The primary challenge in the clinical development of this compound is its high, indiscriminate cytotoxicity. The goal is to enhance its therapeutic index by increasing its potency against cancer cells while reducing its toxicity to healthy tissues. Key strategies include:
-
Chemical Modification and Analog Synthesis: Creating derivatives with improved properties.
-
Prodrug Approaches: Designing inactive precursors that are selectively activated in the tumor microenvironment.
-
Targeted Delivery via Antibody-Drug Conjugates (ADCs): Linking Dynemicin to monoclonal antibodies that target tumor-specific antigens.
Data Presentation: Quantitative Comparison of Dynemicin Analogs
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Dynemicin A and some of its analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity of Dynemicin A and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Dynemicin A | Molt-4 T-cell leukemia | 0.001 | [4] |
| Simplified Analog | Molt-4 T-cell leukemia | >1 | [4] |
| Water-Soluble Analogs | |||
| Analog 10c | P388 Leukemia | Not Specified | [4] |
| Analog 10b, 14b | P388 Leukemia | Not Specified | [4] |
| Analog 10d, 12d, 14d | P388 Leukemia | Not Specified |[4] |
Table 2: In Vivo Antitumor Activity of Water-Soluble Dynemicin A Analogs
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome | Reference |
|---|---|---|---|---|---|---|
| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced antitumor activity and decreased toxicity | [4] |
| 10b, 14b | Mice | P388 Leukemia | Not Specified | Not Specified | Enhanced antitumor activity and decreased toxicity | [4] |
| 10d, 12d, 14d | Mice | P388 Leukemia | Not Specified | Not Specified | Enhanced antitumor activity and decreased toxicity |[4] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates higher antitumor efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Dynemicin analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dynemicin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Dynemicin analog and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[4]
Protocol 2: Plasmid DNA Cleavage Assay
This assay evaluates the ability of Dynemicin analogs to induce single- and double-strand breaks in DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dynemicin analog
-
Activating agent (e.g., NADPH or DTT)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the plasmid DNA, Dynemicin analog at various concentrations, and the reaction buffer.
-
Initiation of Cleavage: Add the activating agent to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 1 hour).
-
Reaction Quenching: Stop the reaction by adding a loading dye containing a quenching agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, relaxed circular, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The conversion of supercoiled DNA to relaxed circular and linear forms indicates single- and double-strand breaks, respectively.[3]
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Dynemicin analogs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Dynemicin analog formulation for injection
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the Dynemicin analog (and vehicle to the control group) via a clinically relevant route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Data Analysis: Calculate the T/C ratio to determine antitumor efficacy. Monitor body weight as an indicator of toxicity.[4]
Protocol 4: Synthesis of a Dynemicin Analog (Mutasynthesis Approach)
This protocol describes a mutasynthesis (precursor-directed biosynthesis) approach to generate novel Dynemicin analogs.
Materials:
-
A mutant strain of Micromonospora chersina (e.g., Δorf15) that is blocked in the synthesis of a key precursor.[5]
-
Fermentation medium
-
A synthetically prepared precursor analog (e.g., an iodoanthracene-γ-thiolactone derivative).[5]
-
Extraction solvents (e.g., ethyl acetate)
-
HPLC for purification
Procedure:
-
Fermentation: Inoculate the fermentation medium with the mutant M. chersina strain and incubate under appropriate conditions.
-
Precursor Feeding: After an initial growth period, feed the synthetic precursor analog to the culture.
-
Continued Fermentation: Continue the fermentation for several days to allow the microorganism to incorporate the synthetic precursor and produce the novel Dynemicin analog.
-
Extraction and Purification: Extract the culture broth with an organic solvent and purify the novel analog using HPLC.[6]
Protocol 5: General Procedure for Dynemicin-Antibody Conjugation
This protocol provides a general method for conjugating a Dynemicin analog to a monoclonal antibody.
Materials:
-
Monoclonal antibody targeting a tumor-specific antigen
-
Dynemicin analog with a reactive handle for conjugation
-
A suitable linker (e.g., one with a maleimide (B117702) group for reaction with thiols)
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the antibody using a reducing agent to generate free thiol groups.
-
Linker-Payload Activation: If necessary, activate the linker-payload molecule.
-
Conjugation: React the reduced antibody with the linker-payload molecule. The maleimide groups on the linker will react with the free thiols on the antibody.
-
Purification: Purify the resulting ADC to remove unconjugated antibody, free linker-payload, and other reagents.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size exclusion chromatography.[][8]
Signaling Pathways and Mechanisms
Understanding the molecular mechanisms of this compound is crucial for designing strategies to improve its therapeutic index.
Mechanism of Action and DNA Damage
This compound exerts its cytotoxic effects through a unique mechanism involving DNA damage.
-
Intercalation: The planar anthraquinone core of Dynemicin intercalates into the minor groove of B-DNA.[3]
-
Activation: In the reducing environment of the cell (presence of NADPH or thiols), the molecule is activated.
-
Bergman Cyclization: This activation triggers a Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical.[3]
-
DNA Cleavage: The diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-strand breaks.[9]
DNA Damage Response Signaling Pathway
The double-strand breaks induced by this compound activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.
-
Sensing the Damage: The Mre11-Rad50-Nbs1 (MRN) complex recognizes the double-strand breaks.[10]
-
Signal Transduction: The MRN complex recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.[10]
-
Downstream Signaling Cascade: ATM phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[10]
-
Cellular Outcomes:
-
Cell Cycle Arrest: Activated p53 induces the expression of p21, which inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints. This allows time for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins like PUMA and Bax.[10]
-
Experimental Workflow for Strategy Evaluation
A logical workflow is essential for systematically evaluating strategies to improve the therapeutic index of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Sequence preference for strand cleavage of gapped duplexes by dynemicin A: possible mechanism of sequence-dependent double-stranded breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating and Addressing Dynemicin O Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and investigating potential resistance to Dynemicin O in cancer cell lines. Given the limited specific data on acquired resistance to this compound, this guide focuses on establishing a framework for identifying, characterizing, and elucidating the mechanisms of resistance through detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line. Could this be resistance?
A1: A reduction in the cytotoxic effect of this compound over time can indicate the development of acquired resistance. This is often characterized by an increase in the half-maximal inhibitory concentration (IC50). To confirm resistance, it is essential to perform a dose-response assay and compare the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific mechanisms for acquired this compound resistance in cancer cells are not extensively documented, resistance to other DNA-damaging agents and enediyne antibiotics can arise from several factors. These may include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Target: Changes in DNA topology or the nuclear microenvironment could potentially reduce the accessibility of this compound to its target.
-
Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways can counteract the DNA-cleaving effects of this compound.
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR and MAPK/ERK can be activated to promote cell survival and override the apoptotic signals induced by this compound.
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can prevent drug-induced cell death.
Q3: How can we develop a this compound-resistant cell line for our studies?
A3: A common method for developing a drug-resistant cell line is through continuous or intermittent exposure to escalating concentrations of the drug.[1] This process involves treating the parental cell line with an initial low dose of this compound and gradually increasing the concentration as the cells adapt and proliferate.[1] This method mimics the clinical development of acquired resistance.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound resistance.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Variation in cell passage number or confluency.- Instability of this compound in solution. | - Ensure a homogenous cell suspension and use a consistent seeding density.- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles. |
| No clear dose-response curve. | - The concentration range of this compound is not optimal.- The chosen assay endpoint is not suitable. | - Broaden the range of concentrations tested, including both higher and lower doses.- Consider a different viability assay or a longer incubation time. |
| Resistant phenotype is lost over time in culture. | - The resistance mechanism is unstable without selective pressure. | - Culture the resistant cell line in the continuous presence of a maintenance dose of this compound (e.g., the IC20 of the resistant line). |
| No significant difference in the expression of common ABC transporters between sensitive and resistant cells. | - Resistance is mediated by a different mechanism. | - Investigate other potential mechanisms such as alterations in the DNA damage response, activation of survival pathways, or evasion of apoptosis through transcriptomic or proteomic analysis. |
Characterizing this compound Resistance
A critical step in investigating resistance is to quantify the degree of resistance and assess the stability of the resistant phenotype.
Table 1: Example IC50 Values for Dynemicin Analogs
Note: Data for this compound is limited. The following table includes reported values for the closely related analog, Dynemicin A, to provide a general indication of potency. Actual IC50 values will be cell line and experiment-specific.
| Compound | Cell Line | IC50 |
| Dynemicin A Analog | Molt-4 T-cell leukemia | Varies[2] |
| Uncialamycin Derivative 7a | Various | pM range[2] |
| Uncialamycin Derivative 7b | Various | pM range (up to 2x more potent than 7a)[2] |
Table 2: Calculation of Resistance Index
The Resistance Index (RI) is a quantitative measure of the level of resistance.
| Parameter | Description | Formula |
| IC50 (Resistant) | The concentration of this compound that inhibits 50% of the growth of the resistant cell line. | - |
| IC50 (Parental) | The concentration of this compound that inhibits 50% of the growth of the parental (sensitive) cell line. | - |
| Resistance Index (RI) | The fold-change in IC50 between the resistant and parental cell lines. | RI = IC50 (Resistant) / IC50 (Parental) |
A significant RI (typically >5-10) confirms the successful development of a resistant cell line.
Experimental Protocols
The following are detailed protocols for key experiments in the investigation of this compound resistance.
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol outlines the stepwise method for generating a resistant cell line.[1]
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5-2 fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death occurs, reduce the fold increase in concentration.
-
Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., the cells are proliferating in a concentration >10-fold the initial IC50), the resistant cell line can be maintained in a medium containing a constant concentration of this compound (e.g., the IC20 of the resistant line) to maintain selective pressure.
-
Characterization: Periodically determine the IC50 of the resistant cell line to monitor the level of resistance.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Gene Expression Analysis using Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the expression of genes potentially involved in resistance (e.g., ABC transporters, DNA repair enzymes).
-
RNA Extraction: Extract total RNA from both the parental and resistant cell lines using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Visualizing Workflows and Pathways
Workflow for Developing and Characterizing a this compound-Resistant Cell Line
Caption: Workflow for generating and analyzing this compound-resistant cells.
Potential Signaling Pathways Involved in this compound Resistance
Caption: Potential mechanisms of resistance to this compound.
Logical Flow for Troubleshooting Resistance
Caption: Troubleshooting logic for suspected this compound resistance.
References
Technical Support Center: Scalable Synthesis of Dynemicin O Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Dynemicin O precursors. As specific literature on this compound is limited, the information provided is largely based on the well-documented synthesis of Dynemicin A and its analogs, which is highly adaptable for other members of the dynemicin family.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the scalable synthesis of Dynemicin precursors?
A1: There are two main strategies for the synthesis of Dynemicin analogs: convergent total synthesis and mutasynthesis (precursor-directed biosynthesis).[1]
-
Convergent Total Synthesis: This approach involves the independent synthesis of two complex fragments, a quinone imine and an isobenzofuran (B1246724), which are then coupled in a late-stage Diels-Alder cycloaddition reaction.[2] This method offers flexibility, as modifications can be made to either fragment to generate a diverse library of analogs.[1][2]
-
Mutasynthesis: This chemo-biosynthetic strategy utilizes a genetically engineered mutant of the Dynemicin-producing microorganism, Micromonospora chersina.[1][3] The mutant is unable to produce a key biosynthetic intermediate, the iodoanthracene-γ-thiolactone. By feeding synthetic analogs of this intermediate to the fermentation culture, novel Dynemicin derivatives can be produced.[1][4]
Q2: What are the major challenges in the synthesis of Dynemicin precursors?
A2: The synthesis of Dynemicin precursors is fraught with challenges due to the complex and reactive nature of the enediyne core.[1] Key difficulties include:
-
Instability of the Enediyne Core: The enediyne moiety is highly susceptible to decomposition, particularly through premature Bergman cyclization, which can be triggered by heat or light.[5]
-
Low Yields in Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Sonogashira and Stille couplings, which are crucial for forming the enediyne core, can suffer from low yields due to catalyst inactivation or low substrate reactivity.
-
Protecting Group Manipulation: The introduction and removal of protecting groups for the terminal alkynes can be problematic, with risks of incomplete reactions or instability of the protecting groups leading to side products.[5]
-
Poor Aqueous Solubility: Enediyne compounds generally exhibit poor solubility in aqueous solutions, which can complicate their handling and purification.
Q3: How can the decomposition of enediyne intermediates be minimized during synthesis and purification?
A3: To mitigate the instability of the enediyne core, the following precautions are recommended:[5]
-
Use of Protecting Groups: Protect terminal alkynes with groups like trimethylsilyl (B98337) (TMS) to prevent undesired reactions.
-
Degassed Solvents: Employ thoroughly degassed solvents to eliminate dissolved oxygen, which can promote decomposition.
-
Temperature Control: Maintain low temperatures during reactions and purifications to prevent premature Bergman cyclization.
-
Light Protection: Shield light-sensitive intermediates from direct light by wrapping reaction vessels in aluminum foil.
-
Prompt Purification: Purify crude products immediately after reaction completion to minimize degradation.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low yield during the formation of the enediyne core or in the macrocyclization step using Pd-catalyzed cross-coupling (e.g., Sonogashira, Stille).
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure strict anaerobic conditions to prevent oxidation of the Pd(0) catalyst. Use freshly prepared or properly stored catalysts. Consider using more robust ligands to protect the palladium center.[5] |
| Poor Ligand Choice | The choice of phosphine (B1218219) ligand is critical. For Sonogashira couplings, bulky and electron-rich ligands can enhance efficiency. For Stille couplings, ligands such as PPh₃ or AsPh₃ are common, but others may be more effective for your specific substrate. |
| Inappropriate Base or Solvent | For Sonogashira coupling, an amine base like triethylamine (B128534) or diisopropylethylamine is typically used, often with a copper(I) co-catalyst. The choice of solvent (e.g., THF, DMF, toluene) can significantly impact the reaction rate and yield. |
| Low Reactivity of Substrates | Ensure the high purity of starting materials. In some cases, converting a less reactive halide to a more reactive one (e.g., from -Cl to -I) can improve the reaction rate. |
Issues with Protecting Groups
Problem: Difficulty with the introduction or removal of protecting groups, or instability of the protecting group leading to side reactions.[5]
| Potential Cause | Troubleshooting Steps |
| Incomplete Protection/Deprotection | Ensure the correct stoichiometry of reagents and appropriate reaction times. Monitor the reaction closely by TLC or HPLC.[5] |
| Protecting Group Instability | Select a protecting group that is stable under the subsequent reaction conditions. For example, if a reaction is base-sensitive, avoid base-labile protecting groups. |
| Side Reactions during Deprotection | Optimize deprotection conditions (reagent, solvent, temperature) to minimize side reactions. For instance, for TMS group removal, milder conditions with TBAF in THF are often preferred over harsher fluoride (B91410) sources. |
Quantitative Data
The following tables summarize key quantitative data from the synthesis of Dynemicin A and its analogs. Note that yields can vary significantly based on the specific analog and reaction scale.
Table 1: Key Reaction Yields in Convergent Total Synthesis of (+)-Dynemicin A [2]
| Reaction Step | Reagents/Conditions | Yield (%) |
| Coupling of enol triflate and arylboronic acid | - | 90 |
| Thermal deprotection/internal amidation | - | 84 |
| Reaction of quinolone with triflic anhydride | 2-chloropyridine | 85 |
| Stereoselective addition of (Z)-enediyne to quinoline | - | 89 |
| Intramolecular acetylide addition | - | 94 |
| Oxidation of phenol (B47542) to quinone imine precursor | Iodosobenzene | 89 |
| Diels-Alder cycloaddition and oxidative workup | Quinone imine and isobenzofuran | 40 |
| Overall Yield (23 steps) | - | 2-3 |
Experimental Protocols
Protocol 1: Final Coupling Step in Convergent Total Synthesis of (+)-Dynemicin A
This protocol describes the [4+2] cycloaddition of a quinone imine fragment with an isobenzofuran fragment, which is the final step in the convergent total synthesis of (+)-Dynemicin A and can be adapted for various analogs.[1]
Materials:
-
Quinone imine intermediate
-
Isobenzofuran intermediate
-
Dry, degassed solvent (e.g., toluene (B28343) or benzene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the quinone imine intermediate in the anhydrous, degassed solvent.
-
Add a solution of the isobenzofuran intermediate in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography.
Note: The specific reaction conditions (temperature, reaction time, and stoichiometry) will need to be optimized for different analogs.[1]
Protocol 2: Mutasynthesis Fermentation
This protocol outlines the general procedure for producing Dynemicin analogs using a genetically engineered mutant of M. chersina.[1]
Materials:
-
Culture of the Δorf15 mutant of M. chersina
-
Appropriate fermentation medium
-
Synthetic iodoanthracene-γ-thiolactone analog dissolved in a suitable solvent (e.g., DMSO)
-
Shake flasks or bioreactor
-
Extraction solvents (e.g., ethyl acetate)
-
HPLC for purification
Procedure:
-
Inoculate the fermentation medium with the Δorf15 mutant strain.
-
Incubate the culture under appropriate conditions (e.g., 28 °C, shaking).
-
After an initial growth period, feed the synthetic iodoanthracene-γ-thiolactone analog to the culture.
-
Continue the fermentation for several days to allow for the biosynthesis of the Dynemicin analog.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract and purify the Dynemicin analog by HPLC.
Visualizations
Caption: Overview of the two primary scalable synthetic strategies for Dynemicin precursors.
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 4. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Dynemicin O Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar Dynemicin O metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: I am having trouble efficiently extracting the polar this compound metabolites from the fermentation broth. What can I do?
Answer: Low extraction efficiency of polar metabolites is a common challenge. Here are several strategies to improve your yield:
-
Solvent System Optimization: While ethyl acetate (B1210297) is commonly used for Dynemicin A, more polar metabolites may require a more polar solvent system.[1][2] Consider using a biphasic extraction with a mixture of acetonitrile, methanol, and water. A common ratio to start with is 2:2:1 (v/v/v) of acetonitrile:methanol:water with 0.1% formic acid to ensure metabolites are protonated and more water-soluble.[3]
-
Quenching Metabolism: To prevent enzymatic degradation of your target metabolites, it is crucial to quench the metabolism of the bacterial cells quickly. This is often achieved by using cold solvents during extraction.[3]
-
Cell Lysis: Ensure complete cell lysis to release intracellular metabolites. Sonication of the cell pellet in a buffer solution before solvent extraction can be effective.[4]
-
Resin Adsorption: Adding a neutral resin like Diaion HP-20 to the production medium can help to adsorb the produced metabolites, which can then be extracted from the resin.[1][5]
Question: My polar this compound metabolites are eluting in the void volume or showing poor retention on my C18 reversed-phase HPLC column. How can I improve their retention?
Answer: Poor retention of highly polar compounds on traditional C18 columns is a frequent issue.[6] Here are several approaches to address this:
-
Switch to a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[6][7][8] They utilize a high organic mobile phase with a small amount of aqueous solvent to promote partitioning of polar analytes into a water-enriched layer on the stationary phase.
-
Embedded Polar Group (EPG) Columns: These are reversed-phase columns with polar groups embedded in the stationary phase, which can provide alternative selectivity and improved retention for polar molecules.[7]
-
-
Modify the Mobile Phase:
-
Highly Aqueous Mobile Phase: For reversed-phase chromatography, use a mobile phase with a very high percentage of water. However, this can sometimes lead to phase collapse on traditional C18 columns.
-
Mobile Phase Additives: The use of ion-pairing agents or adjusting the pH of the mobile phase can improve the retention of ionizable polar compounds. For acidic metabolites, using a mobile phase with a low pH can suppress ionization and increase retention.
-
Question: I am observing peak tailing and poor peak shape during HPLC purification. What are the likely causes and solutions?
Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase and column overload.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, leading to peak tailing.
-
Use End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups.
-
Mobile Phase pH Adjustment: For basic compounds, operating at a low pH can protonate the analyte and minimize interactions with acidic silanols.[7]
-
Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[7]
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the initial mobile phase to avoid peak distortion.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar this compound metabolites compared to Dynemicin A?
A1: The primary challenges stem from their increased polarity. This leads to difficulties in extraction from aqueous fermentation broths using standard organic solvents, poor retention on conventional reversed-phase HPLC columns, and potential instability. Their polar nature also makes them more susceptible to interactions with free silanols on silica-based columns, which can result in poor peak shape.
Q2: How can I detect and identify the polar this compound metabolites during purification?
A2: A combination of techniques is generally required:
-
UV-Vis Spectroscopy: The characteristic anthraquinone (B42736) chromophore of dynemicins allows for detection using a UV-Vis or photodiode array (PDA) detector, typically monitoring at wavelengths around 280, 450, and 570 nm.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is essential for obtaining accurate mass information, which is crucial for determining the elemental composition and identifying novel metabolites.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of purified metabolites, NMR is indispensable.[1][2]
Q3: Are there any stability concerns I should be aware of when purifying this compound metabolites?
A3: Yes, enediyne compounds can be unstable. The enediyne core is susceptible to degradation, particularly in the presence of light, heat, and certain nucleophiles. It is advisable to work with minimal exposure to light, keep samples cool, and use solvents of high purity. The stability of polar metabolites can also be pH-dependent, so buffering the mobile phase during chromatography may be necessary.
Q4: Can I use flash chromatography for the initial purification step?
A4: Flash chromatography can be a useful initial step for sample cleanup and fractionation. However, the acidic nature of standard silica gel can cause degradation of sensitive compounds.[7] If you use silica gel, consider deactivating it by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine.[7] Alternatively, using a less acidic stationary phase like alumina (B75360) or a bonded silica phase (e.g., diol) can be beneficial.[7]
Data Presentation
The following table summarizes typical HPLC parameters used for the analysis of Dynemicin A and its related metabolites. These can serve as a starting point for developing a purification method for polar this compound metabolites.
| Parameter | Setting | Reference |
| Column | C18 Reversed-Phase (e.g., Phenomenex Prodigy ODS3, 5 µm, 250 x 4.6 mm) | [2] |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid | [2] |
| Gradient | 5% to 95% Acetonitrile over 40 minutes | [2] |
| Flow Rate | 1 mL/min | [2] |
| Detection | UV-Vis at 280, 450, and 570 nm | [2] |
| Injection Volume | 75 µL | [2] |
| Sample Solvent | DMSO | [2][10] |
Experimental Protocols & Visualizations
General Workflow for Purification of Polar Metabolites
The following diagram illustrates a general workflow for the extraction and purification of polar metabolites from a fermentation broth.
Caption: Workflow for the extraction and purification of polar metabolites.
Troubleshooting Logic for HPLC Peak Tailing
This diagram outlines a logical approach to troubleshooting peak tailing in HPLC.
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
References
- 1. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Extraction [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Dynemicin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dynemicin A, with a specific focus on controlling stereoselectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key stereoselective steps in the synthesis of Dynemicin A.
Issue 1: Poor Diastereoselectivity in the Diels-Alder Cycloaddition
-
Question: We are attempting the key Diels-Alder cycloaddition to form the core structure of Dynemicin A, but are observing a low diastereomeric excess. What are the critical parameters to control for high stereoselectivity in this step?
-
Answer: The Diels-Alder cycloaddition is a critical step for establishing the relative stereochemistry of the Dynemicin A core. Achieving high diastereoselectivity is paramount. Here are key factors to consider:
-
Reaction Temperature: This reaction is typically performed at or below room temperature. Elevated temperatures can lead to the formation of undesired stereoisomers by overcoming the small energy difference between the endo and exo transition states. It is recommended to start at room temperature and cool the reaction if diastereoselectivity remains low.
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often employed. Experimenting with a range of aprotic solvents may be necessary to optimize selectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance both the rate and the stereoselectivity of the Diels-Alder reaction. Catalysts such as BF₃·OEt₂, TiCl₄, or ZnCl₂ can be screened. The choice and stoichiometry of the Lewis acid are critical and should be carefully optimized.
-
Purity of Reactants: Ensure the diene and dienophile are of high purity. Impurities can sometimes interfere with the desired reaction pathway or catalyze side reactions.
-
Issue 2: Low Yield and/or Poor Stereoselectivity in the Addition of the (Z)-Enediyne to the Quinoline (B57606) Moiety
-
Question: We are struggling with the addition of the (Z)-enediyne to the quinoline intermediate. The yield is low, and we are getting a mixture of diastereomers. How can we improve this highly stereoselective addition?
-
Answer: This is a known challenging step where high stereoselectivity is crucial for the success of the synthesis. Based on successful reports, the following points are critical:
-
Reagent Purity and Stoichiometry: The (Z)-enediyne is a sensitive molecule. Ensure it is pure and handled under strictly anhydrous and inert conditions. The stoichiometry of the enediyne relative to the quinoline should be carefully controlled. An excess of the enediyne may be required to drive the reaction to completion, but this can also lead to side products.
-
Temperature Control: This reaction is typically carried out at low temperatures (e.g., -78 °C) to maximize stereoselectivity. Even slight variations in temperature can have a significant impact on the diastereomeric ratio.
-
Solvent System: A mixture of solvents is often used to control reactivity and solubility. For instance, a combination of THF and HMPA has been reported to be effective. The ratio of these solvents should be optimized.
-
Counterion Effects: The choice of the metal acetylide can influence the stereochemical outcome. Lithium acetylides are commonly used. The nature of the cation can affect the coordination to the quinoline and thus the facial selectivity of the addition.
-
Issue 3: Lack of Selectivity in the Intramolecular Acetylide Addition
-
Question: Our intramolecular acetylide addition to form the bridged ring system is not proceeding with the expected high stereoselectivity. What factors govern the stereochemical outcome of this cyclization?
-
Answer: The high stereoselectivity of this intramolecular addition is indeed a key feature of a successful synthesis. Here’s what to focus on:
-
Conformational Control: The stereochemical outcome is largely dictated by the conformational preference of the acyclic precursor. The substrate is designed to favor a specific conformation that leads to the desired diastereomer upon cyclization. Ensure the precursor is synthesized with the correct stereochemistry.
-
Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base is typically required to deprotonate the terminal alkyne. The solvent should be anhydrous and capable of solvating the resulting acetylide without interfering with the cyclization.
-
Temperature: As with other stereoselective reactions, temperature plays a crucial role. The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate to maximize selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in Dynemicin A and how are they typically established in a total synthesis?
A1: Dynemicin A possesses several stereocenters. The key stereochemical relationships are typically established through a series of highly controlled reactions. A convergent synthetic route often involves the stereoselective synthesis of two key fragments, which are then coupled. Key stereocontrol elements include:
-
An enantioselective reaction to set the absolute stereochemistry of one of the fragments early in the synthesis.
-
A diastereoselective Diels-Alder reaction to form the core ring system with the correct relative stereochemistry.
-
A highly stereoselective nucleophilic addition of an enediyne fragment to a quinoline core.
-
An intramolecular cyclization that proceeds with high diastereoselectivity due to substrate control.
Q2: Are there any specific analytical techniques recommended for determining the stereochemical purity of intermediates in Dynemicin A synthesis?
A2: Yes, confirming the stereochemical integrity of your intermediates is crucial. The following techniques are highly recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful methods for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including 1D proton and carbon spectra, as well as 2D techniques like NOESY and COSY, can be used to determine the relative stereochemistry of molecules. The use of chiral shift reagents can also aid in resolving signals of enantiomers.
-
X-ray Crystallography: If you can obtain a single crystal of an intermediate, X-ray crystallography provides unambiguous proof of its absolute and relative stereochemistry.
Q3: How critical is the geometry of the enediyne moiety for the success of the synthesis?
A3: The (Z)-geometry of the enediyne is absolutely critical. The stereoselective addition of the (Z)-enediyne to the quinoline core is a pivotal step, and using the (E)-isomer would lead to the wrong diastereomer.[1] The synthesis of the (Z)-enediyne itself must be carefully controlled.
Quantitative Data Summary
The following table summarizes the yields of key stereoselective reactions in the synthesis of (+)-Dynemicin A as reported by Myers et al.
| Reaction Step | Yield (%) | Stereoselectivity |
| Diels-Alder Cycloaddition | ~40 | High |
| Stereoselective Addition of (Z)-enediyne to Quinoline | 89 | High |
| Intramolecular Acetylide Addition | 94 | High |
Experimental Protocols
Protocol 1: Highly Stereoselective Addition of (Z)-Enediyne to Quinoline
This protocol is based on the successful synthesis reported by Myers et al.[1]
-
Preparation: Under an inert atmosphere of argon, a solution of the (Z)-enediyne (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the cooled solution of the (Z)-enediyne. The mixture is stirred at -78 °C for 30 minutes.
-
Addition of Quinoline: A pre-cooled (-78 °C) solution of the quinoline intermediate (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution via a cannula.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting quinoline is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer in high yield and stereoselectivity.[1]
Visualizations
Caption: Stereoselective addition of the (Z)-enediyne to the quinoline intermediate.
Caption: General workflow for the stereoselective total synthesis of Dynemicin A.
References
Validation & Comparative
Comparative Cytotoxicity of Dynemicin Analogs: A Guide for Researchers
A direct comparative analysis of the cytotoxicity of Dynemicin O versus Dynemicin A is not feasible at this time due to the absence of publicly available scientific literature and experimental data on a compound identified as "this compound." Extensive searches of scientific databases and research publications have not yielded any information on the structure, biological activity, or cytotoxic properties of a substance designated as this compound.
The majority of research in this area focuses on Dynemicin A and its various synthetic and biosynthetic analogs. Dynemicin A is a potent enediyne antitumor antibiotic isolated from Micromonospora chersina.[1] Its profound cytotoxicity is a subject of significant interest in the development of novel cancer therapeutics.[2]
This guide will proceed by providing a detailed overview of the well-documented cytotoxic properties of Dynemicin A, which can serve as a crucial reference point for researchers in the field of drug development and oncology. We will delve into its mechanism of action, present available quantitative cytotoxicity data, outline experimental protocols for assessing its effects, and provide visualizations of the key cellular pathways it influences.
Dynemicin A: Mechanism of Action and Cytotoxic Profile
Dynemicin A's remarkable cytotoxicity stems from its unique hybrid structure, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety.[3] This structure allows it to induce double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[4]
The mechanism of action unfolds in a multi-step process:
-
DNA Intercalation : The planar anthraquinone portion of Dynemicin A binds to the minor groove of B-DNA.[1][5] This initial binding is crucial for positioning the reactive enediyne core in close proximity to the DNA backbone.[4]
-
Activation : The DNA-cleaving function is triggered by either reductive activation, involving agents like NADPH or thiols, or through nucleophilic activation.[3]
-
Bergman Cyclization : This activation initiates a Bergman cyclization of the enediyne core, which generates a highly reactive p-benzyne diradical.[3]
-
DNA Cleavage : The diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-stranded breaks.[4] This irreparable DNA damage triggers cellular apoptosis.
Signaling Pathways Activated by Dynemicin A
The extensive DNA damage caused by Dynemicin A activates several signaling cascades that culminate in programmed cell death. A key pathway involved is the p53-dependent apoptotic pathway.
Caption: Dynemicin A-induced DNA damage response leading to apoptosis.
Quantitative Cytotoxicity Data for Dynemicin A
The potency of Dynemicin A has been evaluated across various cancer cell lines, with its half-maximal inhibitory concentration (IC50) values typically falling in the nanomolar range. While direct comparative data with the requested "this compound" is unavailable, the following table summarizes the reported in vitro cytotoxicity of Dynemicin A and one of its analogs.
| Compound | Cell Line | IC50 (µM) |
| Dynemicin A | Murine and Human Tumor Cells | Extremely Potent (Specific values vary by cell line)[6] |
| Dynemicin A Triacetyl Derivative | Murine and Human Tumor Cells | Similar to Dynemicin A[6] |
Note: The term "extremely potent" is used in the literature to describe cytotoxicity that is often at sub-nanomolar to low nanomolar concentrations.
Experimental Protocols for Cytotoxicity Assessment
The cytotoxic effects of compounds like Dynemicin A are commonly quantified using in vitro assays that measure cell viability and metabolic activity. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Detailed Steps:
-
Cell Seeding : Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of Dynemicin A. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent like DMSO.
-
Incubation : Incubate the plate for a period that can range from 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined by plotting cell viability against the compound concentration.
Conclusion
While a direct comparison between this compound and Dynemicin A is not possible due to the lack of available data for the former, Dynemicin A stands as a well-characterized and exceptionally potent cytotoxic agent. Its mechanism of action, centered on DNA damage, and its efficacy at nanomolar concentrations make it and its analogs important lead compounds in the ongoing search for more effective cancer therapies. The experimental protocols and pathway diagrams provided here offer a foundational resource for researchers investigating the cytotoxic properties of enediyne antibiotics.
References
- 1. Dynemicin A - Wikipedia [en.wikipedia.org]
- 2. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. II. Antitumor activity of dynemicin A and its triacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dynemicin O and Neocarzinostatin: Unraveling DNA Cleavage Efficiency
In the landscape of potent antitumor antibiotics, the enediyne class of natural products stands out for its remarkable ability to induce DNA damage. Among these, Dynemicin O and Neocarzinostatin (B611948) have garnered significant attention from researchers and drug development professionals for their intricate mechanisms of action. This guide provides an objective comparison of their DNA cleavage efficiency, supported by available experimental data and detailed methodologies, to aid in the informed selection and application of these powerful compounds.
Mechanisms of Action: Two Distinct Pathways to DNA Damage
Both this compound and Neocarzinostatin belong to the enediyne family, characterized by a unique molecular framework containing a nine- or ten-membered ring with two acetylenic groups and a double bond. This "warhead" is central to their potent cytotoxicity. Upon activation, they undergo a cycloaromatization reaction to generate highly reactive diradical species that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death. However, the specifics of their activation and DNA interaction differ significantly.
This compound: A Hybrid Molecule with Intercalative Binding
This compound is a hybrid molecule that possesses both an enediyne core and an anthraquinone (B42736) moiety.[1][2] The planar anthraquinone component facilitates the binding of this compound to the minor groove of DNA through intercalation.[1][3] Its activation to the DNA-cleaving diradical form is significantly enhanced by the presence of reducing agents such as NADPH or thiol-containing compounds.[2][3] this compound exhibits a preference for cleaving DNA at the 3' side of purine (B94841) bases, with sequences like 5'-GC, 5'-GT, and 5'-AG being common targets.[3][4]
Neocarzinostatin: A Chromoprotein with a Potent Warhead
Neocarzinostatin (NCS) is a macromolecular chromoprotein, consisting of a non-covalently bound chromophore, the DNA-damaging agent, and a protective apoprotein.[5] The apoprotein stabilizes the highly labile chromophore and releases it upon reaching the target DNA.[5] The activation of the NCS chromophore is initiated by the reaction with a thiol-containing molecule, which triggers a cascade of reactions, including a crucial intramolecular[2][6]-sigmatropic rearrangement and subsequent Bergman cyclization.[5][7] This process generates a highly reactive benzenoid diradical that abstracts hydrogen atoms from the DNA backbone, leading to single-strand breaks, predominantly at thymine (B56734) and adenine (B156593) residues.[8]
Quantitative Comparison of DNA Cleavage Efficiency
A direct quantitative comparison of the DNA cleavage efficiency of this compound and Neocarzinostatin under identical experimental conditions is not extensively documented in publicly available literature.[9] However, data from various studies provide insights into their relative potencies.
| Parameter | This compound | Neocarzinostatin | Reference |
| DNA Cleavage IC50 | Not available in reviewed literature. | IC50 values of 493.64 nM and 462.96 nM have been reported for C6 and U87MG cell lines, respectively (72-hour exposure). Note: This reflects cytotoxicity, not direct DNA cleavage efficiency in a cell-free assay. | [1] |
| Cleavage Specificity | 3' side of purine bases (e.g., 5'-GC, 5'-GT, 5'-AG).[3][4] | Preferentially at thymine and adenine residues.[8] | [3][4][8] |
| Activation | Requires reducing agents like NADPH or thiols.[2][3] | Activated by thiol compounds.[6][10] | [2][3][6][10] |
| DNA Binding | Intercalation via anthraquinone moiety.[1][3] | Binds to DNA, with a preference for bulged structures.[11] | [1][3][11] |
Experimental Protocols for Comparative DNA Cleavage Assay
To facilitate a direct comparison of the DNA cleavage efficiency of this compound and Neocarzinostatin, a standardized experimental protocol is essential. The following agarose (B213101) gel electrophoresis-based assay using supercoiled plasmid DNA is a common and effective method. This method allows for the visualization and quantification of DNA cleavage by separating different DNA topologies (supercoiled, relaxed circular, and linear) that result from single- and double-strand breaks.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 10-20 ng/µL.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl).
-
Varying concentrations of this compound or Neocarzinostatin.
-
-
Include a control reaction with no drug.
-
-
Activation and Incubation:
-
To initiate the cleavage reaction, add the appropriate activating agent:
-
For this compound, add NADPH or a thiol (e.g., dithiothreitol, DTT) to a final concentration of 1 mM.
-
For Neocarzinostatin, add a thiol (e.g., glutathione) to a final concentration of 1 mM.
-
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) to sequester divalent metal ions and a detergent (e.g., SDS) to denature proteins.
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
The different forms of plasmid DNA will migrate at different rates: supercoiled (fastest), linear, and nicked/relaxed circular (slowest).
-
Quantify the intensity of each band using densitometry software. The percentage of each DNA form can be calculated to determine the extent of DNA cleavage at different drug concentrations.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neocarzinostatin - Wikipedia [en.wikipedia.org]
- 6. Activation and inactivation of neocarzinostatin-induced cleavage of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Sequence specific cleavage of DNA by the antitumor antibiotics neocarzinostatin and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation and inactivation of neocarzinostatin-induced cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific cleavage at a DNA bulge by neocarzinostatin chromophore via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynemicin O vs. Calicheamicin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent enediyne antitumor antibiotics, Dynemicin O and Calicheamicin (B1180863). Both compounds exert their cytotoxic effects through DNA damage, but their molecular interactions, activation mechanisms, and cleavage specificities exhibit significant differences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their modes of action to aid in research and development.
I. Overview of Mechanism of Action
This compound and Calicheamicin are both members of the enediyne class of natural products, which are characterized by a unique nine- or ten-membered ring containing two triple bonds and a double bond. This "warhead" can undergo a cycloaromatization reaction to form a highly reactive diradical species that cleaves the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, cell death.[1] However, the specifics of how they recognize DNA, become activated, and the precise nature of the DNA damage they inflict, differ significantly.
This compound is a hybrid molecule that combines an anthraquinone (B42736) core for DNA intercalation and an enediyne core for DNA cleavage.[2] Its anthraquinone moiety intercalates into the minor groove of DNA, which positions the enediyne unit for its damaging reaction.[3] Activation of this compound is triggered by reducing agents like NADPH or thiol-containing compounds.[2] This leads to the generation of a p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone, causing DNA strand breaks.[4]
Calicheamicin , on the other hand, utilizes a complex oligosaccharide chain for sequence-specific recognition and binding to the minor groove of DNA.[5] Its activation is initiated by nucleophilic attack, often by glutathione (B108866), on its methyl trisulfide group.[6] This triggers a cascade of reactions culminating in the formation of the DNA-cleaving 1,4-didehydrobenzene diradical.[7]
II. Quantitative Comparison of DNA Damage and Cytotoxicity
While a direct quantitative comparison of the DNA cleavage efficiency (e.g., EC50 for DNA cleavage) between this compound and Calicheamicin is not extensively documented in publicly available literature, some studies qualitatively suggest that Calicheamicin may be more efficient at generating DNA strand breaks.[6] However, cytotoxicity data in various cancer cell lines provides a valuable metric for comparing their biological potency.
| Parameter | This compound (and its close analogue Dynemicin A) | Calicheamicin γ1I | Reference(s) |
| DNA Binding Moiety | Anthraquinone core | Aryltetrasaccharide chain | [2][5] |
| DNA Binding Site | Minor groove (intercalation) | Minor groove | [3][5] |
| Activation Mechanism | Reductive activation (NADPH, thiols) | Nucleophilic attack on trisulfide (e.g., by glutathione) | [2][6] |
| Reactive Intermediate | p-benzyne diradical | 1,4-didehydrobenzene diradical | [4][7] |
| Preferential DNA Cleavage Sites | 3'-side of purine (B94841) bases (e.g., 5'-GC, 5'-GT, 5'-AG) | Specific sequences (e.g., 5'-TCCT, 5'-TTTT) | [8][9] |
| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) | Not explicitly reported | ~1:3 in cellular DNA | |
| In Vitro Cytotoxicity (IC50) | Varies by analogue and cell line (pM to µM range for analogues) | Sub-picomolar to low picomolar range |
Table 1: Comparison of Mechanistic and Cytotoxic Parameters.
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| Dynemicin A Analog | Molt-4 | T-cell leukemia | Varies | |
| Uncialamycin (Dynemicin analog) | Various | pM range | ||
| Calicheamicin γ1I | HL-60 | Promyelocytic leukemia | Sub-picomolar to low picomolar |
III. Experimental Protocols
A. Plasmid DNA Cleavage Assay
This assay is used to visualize and quantify the ability of a compound to induce single- and double-strand breaks in plasmid DNA.
Methodology:
-
Reaction Setup: In sterile microcentrifuge tubes, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the test compound (this compound or Calicheamicin) at various concentrations, and the appropriate activating agent (NADPH or a thiol for this compound; glutathione for Calicheamicin) in a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Perform electrophoresis to separate the different DNA forms: supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break).
-
Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of each DNA form can be quantified using densitometry software to determine the cleavage efficiency.[6]
Caption: Workflow for Plasmid DNA Cleavage Assay.
B. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the test compounds.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Calicheamicin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.[1]
IV. Signaling Pathways
The DNA double-strand breaks induced by this compound and Calicheamicin trigger a cellular DNA damage response, leading to cell cycle arrest and apoptosis (programmed cell death).
A. Mechanism of Action and DNA Cleavage
Caption: Comparative Mechanism of DNA Cleavage.
B. Downstream Signaling and Apoptosis
The DNA double-strand breaks are recognized by cellular machinery, leading to the phosphorylation of the histone variant H2AX (forming γH2AX), a key event in the DNA damage response. This initiates a signaling cascade that can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated, converging on the activation of caspases, the executioners of programmed cell death.
Caption: Generalized Downstream Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynemicin O vs. Doxorubicin: A Comparative Efficacy Analysis in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic efficacy of the enediyne antibiotic Dynemicin O and the well-established chemotherapeutic agent Doxorubicin (B1662922) against breast cancer cells. Due to the limited availability of direct comparative studies and specific data for this compound, this analysis utilizes data for the closely related analogue, Dynemicin A, as a representative of the Dynemicin class. The information presented is based on available experimental data and is intended to provide an objective overview for research and drug development purposes.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the available IC50 values for Dynemicin A and Doxorubicin in various breast cancer cell lines. It is important to note that IC50 values can vary significantly based on the specific cell line, experimental conditions, and assay used.
| Compound | Breast Cancer Cell Line | IC50 Value | Incubation Time |
| Dynemicin A | Breast Cancer | ~416 µM | 72 hours |
| Doxorubicin | MCF-7 | 0.75 µM | 24 hours |
| MCF-7 | 0.25 µM | 48 hours[1] | |
| MCF-7 | 0.25 µM | 72 hours[1] | |
| MDA-MB-231 | 0.16 ± 0.02 μM | Not Specified | |
| MDA-MB-231/DR250 (Doxorubicin Resistant) | 1.53 ± 0.24 μM | Not Specified[2] |
Note on Dynemicin A Data: The IC50 value for Dynemicin A was converted from a reported value of 223.6 µg/mL, using its molecular weight of 537.47 g/mol . The high micromolar concentration suggests significantly lower potency compared to Doxorubicin in the tested breast cancer cell line. However, the lack of extensive data for Dynemicin A and the complete absence of specific data for this compound in common breast cancer cell lines like MCF-7 and MDA-MB-231 represent a significant data gap. Further research is required to establish a more definitive comparative efficacy.
Mechanisms of Action and Signaling Pathways
Both Dynemicin A and Doxorubicin induce cell death in cancer cells primarily through the induction of apoptosis, albeit through distinct mechanisms of DNA damage.
Dynemicin A: As a member of the enediyne class of antibiotics, Dynemicin A's potent cytotoxicity stems from its ability to cause double-strand DNA breaks. This is achieved through a unique mechanism involving the bioreduction of its anthraquinone (B42736) core, which triggers a Bergman cyclization of the enediyne moiety. This reaction generates a highly reactive para-phenylene diradical that abstracts hydrogen atoms from the DNA backbone, leading to strand scission. This significant DNA damage is known to activate a p53-dependent apoptotic pathway .
Doxorubicin: This anthracycline antibiotic primarily acts as a DNA intercalator, inserting itself between base pairs of the DNA helix and thereby inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks. Doxorubicin-induced DNA damage triggers the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins and the activation of a caspase cascade.
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathways for Dynemicin A and the more detailed pathway for Doxorubicin leading to apoptosis in breast cancer cells.
Experimental Protocols
The determination of IC50 values is commonly performed using a colorimetric cell viability assay, such as the MTT assay.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or Doxorubicin stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
Based on the currently available, albeit limited, data, Doxorubicin demonstrates significantly higher potency against breast cancer cell lines compared to Dynemicin A. The mechanism of action for both compounds converges on the induction of DNA damage and subsequent apoptosis, though the initial molecular interactions with DNA differ.
The scarcity of specific efficacy data for this compound in breast cancer cells underscores a critical need for further research. Direct, head-to-head comparative studies using standardized experimental protocols and a panel of well-characterized breast cancer cell lines are essential to accurately assess the therapeutic potential of this compound relative to established chemotherapeutic agents like Doxorubicin. Such studies would provide invaluable information for the drug development community.
References
- 1. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dynemicin O as a Lead Compound for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enediyne class of antitumor antibiotics has garnered significant attention in the field of oncology due to their extraordinary potency. Among these, the dynemicins, isolated from Micromonospora chersina, represent a promising avenue for the development of novel cancer therapeutics. This guide focuses on the validation of Dynemicin O as a lead compound for drug development. However, due to the limited availability of specific data for this compound in publicly accessible literature, this document will use the closely related and well-studied analogue, Dynemicin A, as a representative of the dynemicin family. This guide provides a comparative analysis of Dynemicin A against other prominent antitumor agents, including the enediyne antibiotic Calicheamicin and the conventional chemotherapeutic drug Doxorubicin. The objective is to offer a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols required for their evaluation, thereby aiding researchers in making informed decisions for future drug development endeavors.
Mechanism of Action: A Tale of Two Moieties
Dynemicin A's potent antitumor activity stems from its unique hybrid structure, which combines an anthraquinone (B42736) core and an enediyne core.[1][2] This dual-moiety structure dictates a two-step mechanism of action:
-
DNA Intercalation: The planar anthraquinone moiety intercalates into the minor groove of the DNA double helix.[1][3] This non-covalent interaction positions the enediyne core in close proximity to the DNA backbone.
-
DNA Cleavage: Triggered by a reductive activation, typically by cellular thiols or NADPH, the enediyne core undergoes a Bergman cyclization.[4] This chemical rearrangement generates a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks, ultimately inducing apoptosis (programmed cell death).[1][2]
The DNA cleavage by dynemicins shows a preference for the 3'-side of purine (B94841) bases, such as 5'-GC, 5'-GT, and 5'-AG sequences.[2]
Comparative Performance: Dynemicin A vs. Alternatives
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Dynemicin A, Calicheamicin, and Doxorubicin against various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity of Enediyne Antibiotics
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dynemicin A | Molt-4 | T-cell leukemia | 0.001 |
| Calicheamicin γ1 | HL-60 | Promyelocytic leukemia | ~0.0005 |
| MOLT-4 | Acute lymphoblastic leukemia | ~0.0004 | |
| RPMI-8402 | Acute lymphoblastic leukemia | ~0.0004 |
Note: Data for Dynemicin A and Calicheamicin γ1 are compiled from various sources and may not be directly comparable due to different experimental setups.
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 1.0 |
| HeLa | Cervical Cancer | 0.05 - 0.5 |
| A549 | Lung Cancer | 0.1 - 1.0 |
| HL-60 | Promyelocytic leukemia | 0.01 - 0.1 |
Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and exposure time.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic activity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound/A, Calicheamicin, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Cleavage Assay
This assay assesses the ability of a compound to induce DNA strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound (this compound/A, etc.)
-
Activating agent (e.g., NADPH or a thiol like dithiothreitol)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA (final concentration ~20-50 µg/mL), reaction buffer, and the activating agent.
-
Compound Addition: Add the test compound at various concentrations. Include a no-drug control.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding gel loading buffer containing a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked (single-strand break) and linear (double-strand break) forms indicates DNA cleavage activity.
Visualizations
Signaling Pathway of Dynemicin-Induced DNA Damage and Apoptosis
Caption: Dynemicin's mechanism of action leading to apoptosis.
Experimental Workflow for Validating a Lead Compound
Caption: A typical workflow for preclinical drug development.
Logical Relationship of this compound as a Lead Compound
Caption: The rationale for developing this compound as a lead.
Conclusion
This compound, represented here by its close analogue Dynemicin A, is an exceptionally potent antitumor agent with a unique mechanism of action that distinguishes it from many conventional chemotherapeutics.[3] Its ability to cause double-strand DNA breaks at sub-nanomolar concentrations makes it an attractive candidate for further development. However, a significant hurdle for the clinical application of enediyne antibiotics is their indiscriminate cytotoxicity, which can lead to severe side effects.[5]
Future research should focus on strategies to enhance the therapeutic index of dynemicins. The development of tumor-targeted delivery systems, such as antibody-drug conjugates (ADCs), could selectively deliver the potent cytotoxic payload to cancer cells while minimizing damage to healthy tissues. Additionally, the synthesis of novel analogues with improved tumor specificity and reduced systemic toxicity is a promising avenue. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to build upon in their efforts to validate and optimize this compound and other enediyne compounds as next-generation cancer therapies.
References
- 1. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dynemicin A - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Accessibility of Dynemicin A Against Other Enediynes: A Comparative Guide
The enediyne family of natural products stands as a testament to nature's intricate molecular architecture and potent biological activity. Their unique nine- or ten-membered ring systems, housing a reactive enediyne "warhead," have captivated chemists for decades. This guide provides a comparative analysis of the synthetic accessibility of Dynemicin A, a prominent member of the anthraquinone-fused enediynes, benchmarked against other notable enediynes such as Calicheamicin γ1I and Neocarzinostatin (B611948) Chromophore. The complexity of these molecules presents a formidable challenge to synthetic chemists, making a comparative assessment of the various synthetic routes invaluable to researchers in drug discovery and development.
Quantitative Comparison of Total Syntheses
The total synthesis of enediynes is a monumental undertaking, often characterized by lengthy synthetic sequences and low overall yields. The following table summarizes key quantitative metrics for the total syntheses of Dynemicin A and other selected enediynes, providing a snapshot of their relative synthetic accessibility. It is important to note that direct comparison can be complex due to differing synthetic strategies (linear vs. convergent) and reporting styles in the literature.
| Feature | Dynemicin A (Myers, 1997)[1][2] | Calicheamicin γ1I (Nicolaou, 1992)[3] | Neocarzinostatin Chromophore (Myers, 2002)[4] |
| Chirality | Enantioselective | Enantioselective | Enantioselective |
| Longest Linear Sequence (LLS) | ~23 steps (to key quinone imine intermediate) | Data not explicitly available in snippets | ~27 steps (LLS to aglycon estimated from fragment syntheses) |
| Overall Yield | 2-3% (for the quinone imine intermediate)[1][2] | Data not explicitly available in snippets | ~9.5% (for the aglycon from a key intermediate) |
| Key Synthetic Strategy | Convergent [4+2] Diels-Alder cycloaddition[1][2] | Convergent strategy involving the coupling of three fragments. | Convergent coupling of an epoxydiyne and a cyclopentenone fragment.[4] |
| Key Reactions | Suzuki-Miyaura coupling, Yamaguchi alkynylation, Diels-Alder reaction.[1] | Intramolecular acetylide addition, glycosylation. | Sharpless asymmetric epoxidation, intramolecular acetylide addition.[4] |
Note: The data presented is based on published total syntheses and may represent the synthesis of a key intermediate or aglycon rather than the final, fully elaborated natural product. Overall yields for such complex molecules are often very low.
Experimental Protocols: A Glimpse into Enediyne Synthesis
The successful synthesis of enediynes hinges on the execution of numerous complex and often delicate chemical transformations. Below is a representative protocol for a key step in the total synthesis of (+)-Dynemicin A, the Diels-Alder cycloaddition, as reported by Myers and coworkers.[1][2]
Protocol: Diels-Alder Cycloaddition for the Convergent Synthesis of (+)-Dynemicin A
This protocol outlines the crucial [4+2] cycloaddition between a quinone imine fragment and an isobenzofuran (B1246724) fragment, which constitutes the final carbon-carbon bond-forming event in the convergent synthesis of the Dynemicin A core.
Materials:
-
Quinone imine intermediate
-
Isobenzofuran intermediate
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a positive pressure of argon, dissolve the quinone imine intermediate in anhydrous, degassed toluene.
-
In a separate flame-dried flask, dissolve the isobenzofuran intermediate in anhydrous, degassed toluene.
-
Transfer the solution of the isobenzofuran intermediate to the solution of the quinone imine intermediate via cannula at room temperature.
-
Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by TLC analysis, observing the consumption of the starting materials and the appearance of the product spot.
-
Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure to afford the crude Diels-Alder adduct.
-
The crude product is then subjected to an oxidative workup to yield (+)-Dynemicin A.
-
Purify the final product using column chromatography on silica (B1680970) gel.
Note: The specific concentrations, reaction times, and purification conditions are highly substrate-dependent and should be optimized based on the specific analogs being synthesized.
Visualizing Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of a convergent total synthesis, a strategy frequently employed to tackle the complexity of enediyne natural products.
Caption: A generalized workflow for the convergent total synthesis of enediynes.
Caption: Convergent synthesis of (+)-Dynemicin A via a key Diels-Alder reaction.
Conclusion
The total synthesis of Dynemicin A, particularly the enantioselective route developed by Myers and coworkers, represents a landmark achievement in organic synthesis. While still a lengthy and challenging endeavor, the convergent strategy employed allows for the independent synthesis and optimization of complex fragments before their crucial coupling. In comparison to other enediynes like Calicheamicin γ1I and Neocarzinostatin Chromophore, the synthetic accessibility of Dynemicin A appears to be on a similar scale of complexity. All reported total syntheses of these molecules require intricate, multi-step sequences with modest to low overall yields, underscoring the inherent difficulty in constructing their highly strained and reactive core structures. The development of more efficient and scalable synthetic routes to these potent antitumor agents remains a significant and active area of research, with the potential to unlock new therapeutic opportunities.
References
A Tale of Two Toxins: Unraveling the Biosynthetic Blueprints of Dynemicin O and C-1027
A comprehensive comparative analysis of the biosynthetic pathways of two potent enediyne antitumor antibiotics, Dynemicin O and C-1027, reveals both striking similarities in the formation of their reactive core and fascinating divergences in their overall molecular architecture and assembly logic. This guide provides an in-depth look at the enzymatic machinery, genetic organization, and production yields of these complex natural products, supported by experimental data and detailed protocols for key biochemical investigations.
The enediyne class of natural products has long captivated chemists and biologists alike with their intricate structures and extraordinary DNA-damaging capabilities, making them formidable warheads for anticancer therapies. Among them, this compound and C-1027 stand out as exemplary members, each possessing a nine- or ten-membered cyclic core housing a reactive 1,5-diyne-3-ene unit. While both molecules leverage this "warhead" to inflict cellular damage, the biosynthetic routes that construct these molecular weapons, orchestrated by a suite of specialized enzymes, showcase nature's diverse strategies for creating complex bioactive compounds.
This guide delves into a comparative analysis of their biosynthetic pathways, highlighting key differences and similarities in their enzymatic cascades, precursor utilization, and overall assembly strategies. Quantitative data on production titers are presented to provide a tangible measure of their biosynthetic efficiency, and detailed experimental protocols are provided to aid researchers in further exploring these fascinating pathways.
At the Core: The Enediyne-Forging Polyketide Synthases
The biosynthesis of both this compound and C-1027 begins with the construction of a polyketide chain that ultimately forms the enediyne core. This crucial step is catalyzed by a specialized Type I iterative polyketide synthase (PKS), representing a key point of convergence in their biosynthetic pathways.
In the biosynthesis of C-1027 , the iterative Type I PKS, SgcE , is responsible for the synthesis of the nine-membered enediyne core. This enzyme, along with a dedicated thioesterase, SgcE10, produces a heptaene intermediate that undergoes a series of enzymatic transformations to yield the reactive enediyne moiety.[1]
Conversely, the biosynthesis of This compound's ten-membered enediyne core is orchestrated by the highly reducing iterative Type I PKS, DynE8 .[2] Uniquely, DynE8 plays a dual role, producing the polyketide precursors for both the enediyne core and the appended anthraquinone (B42736) moiety from the same initial octaketide chain.[3] This remarkable enzymatic economy distinguishes the Dynemicin pathway from that of C-1027.
Divergent Paths to Complexity: Peripheral Moieties and Assembly
While the core enediyne synthesis shares common principles, the subsequent tailoring and assembly of the final molecules represent a significant point of divergence.
C-1027 biosynthesis follows a convergent strategy, where four distinct structural moieties are synthesized independently before being assembled into the final chromophore.[4] These moieties include:
-
The nine-membered enediyne core: Assembled by the PKS SgcE.
-
A deoxysugar moiety: Derived from glucose-1-phosphate.
-
A β-amino acid moiety: Synthesized from L-tyrosine, involving β-amino acyl-S-carrier protein intermediates.[5]
-
A benzoxazolinate (B34429) moiety: Derived from chorismate via the action of enzymes SgcD and SgcG.[6]
The biosynthesis of This compound , in contrast, involves the intramolecular fusion of two polyketide-derived components: the enediyne core and an anthraquinone scaffold, both originating from the versatile PKS DynE8. A key intermediate in the formation of the anthraquinone portion is an iodoanthracene-γ-thiolactone.[7] The two halves are then linked together to form the characteristic anthraquinone-fused enediyne structure.
Quantitative Comparison of Production Yields
The efficiency of natural product biosynthesis can be a critical factor for drug development. The production titers of this compound and C-1027 have been investigated and, in the case of C-1027, significantly improved through genetic engineering.
| Natural Product | Producing Organism | Strain Type | Production Yield (mg/L) | Citation(s) |
| Dynemicin A | Micromonospora chersina | Wild-Type (initial) | 0.1 | [8] |
| Dynemicin A | Micromonospora chersina | Optimized Fermentation | 24.7 | [8] |
| C-1027 | Streptomyces globisporus | Wild-Type | 5.5 ± 1.3 | [1] |
| C-1027 | Streptomyces globisporus | ΔsgcR mutant | 17.4 ± 1.6 | [1] |
| C-1027 | Streptomyces globisporus | sgcR1 overexpression in ΔsgcR mutant | 37.5 ± 7.7 | [1] |
| C-1027 | Streptomyces sp. CB03608 | Alternative Producer | 67 ± 9 | [9] |
Visualizing the Pathways
To better understand the intricate enzymatic steps, the biosynthetic pathways for the key distinguishing moieties of this compound and C-1027 are depicted below using Graphviz.
Experimental Protocols
To facilitate further research into these fascinating biosynthetic pathways, detailed protocols for key experiments are provided below.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Micromonospora chersina
This protocol outlines the general steps for deleting a target gene, such as dynE8, from the chromosome of Micromonospora chersina to confirm its role in Dynemicin biosynthesis.[3][5]
Materials:
-
Micromonospora chersina wild-type strain
-
CRISPR-Cas9 vector for Actinomycetes (e.g., pCRISPomyces-2)
-
sgRNA expression plasmid
-
Homologous recombination template (containing upstream and downstream flanking regions of the target gene)
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Appropriate antibiotics for selection
-
Standard microbiology media for E. coli and M. chersina (e.g., LB, ISP2, MS agar)
Procedure:
-
Design and Construction of sgRNA Expression Plasmid:
-
Design a 20-nucleotide sgRNA sequence targeting the gene of interest.
-
Synthesize and clone the sgRNA cassette into a suitable expression vector.
-
-
Construction of Homologous Recombination Template:
-
Amplify by PCR the upstream and downstream regions (approx. 1.5-2.0 kb each) flanking the target gene from M. chersina genomic DNA.
-
Clone these fragments into a donor plasmid.
-
-
Assembly of the CRISPR-Cas9 Delivery Plasmid:
-
Combine the sgRNA expression cassette and the homologous recombination template into the main CRISPR-Cas9 vector.
-
-
Transformation and Conjugation:
-
Transform the final CRISPR-Cas9 plasmid into the E. coli conjugation donor strain.
-
Perform intergeneric conjugation between the E. coli donor and M. chersina on a suitable medium (e.g., MS agar).
-
-
Selection of Exconjugants and Gene Knockout Mutants:
-
Select for M. chersina exconjugants using appropriate antibiotics.
-
Screen for double-crossover events (gene deletion) by PCR using primers flanking the target gene.
-
-
Confirmation of Gene Knockout:
-
Confirm the gene deletion by DNA sequencing of the PCR product from the mutant.
-
Analyze the fermentation broth of the mutant strain by HPLC to confirm the loss of Dynemicin production.
-
Protocol 2: Fluorescence-Based Assay for SgcG Activity
This protocol describes a fluorescence-based assay to determine the kinetic parameters of SgcG, the ADIC dehydrogenase from the C-1027 biosynthetic pathway.[6]
Materials:
-
Purified SgcG enzyme
-
2-Amino-2-deoxyisochorismate (ADIC) substrate
-
Flavin mononucleotide (FMN)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant SgcG.
-
Synthesize or enzymatically generate the ADIC substrate.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare reaction mixtures containing assay buffer, varying concentrations of ADIC, and a fixed concentration of FMN.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed concentration of purified SgcG to each well.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time, resulting from the formation of the product, 3-enolpyruvoylanthranilate (OPA), which is fluorescent. Set the excitation and emission wavelengths appropriate for OPA (e.g., Ex: ~340 nm, Em: ~420 nm; these may need to be optimized).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the initial velocities against the substrate (ADIC) concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
-
Protocol 3: Isotopic Labeling and Precursor Feeding Studies
This protocol provides a general framework for conducting isotopic labeling experiments to trace the incorporation of precursors into this compound or C-1027.[7]
Materials:
-
Wild-type or mutant strain of the producing organism (M. chersina or S. globisporus)
-
Isotopically labeled precursor (e.g., [1-¹³C]- or [2-¹³C]-acetate, or a synthesized labeled intermediate)
-
Standard fermentation medium
-
HPLC for product purification
-
Mass spectrometer (MS) and/or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Fermentation and Precursor Feeding:
-
Inoculate a culture of the producing organism in the appropriate fermentation medium.
-
At a suitable time point during growth (e.g., early to mid-log phase), add the isotopically labeled precursor to the culture.
-
-
Product Extraction and Purification:
-
After a designated incubation period, harvest the culture and extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate).
-
Purify the target compound (this compound or C-1027) using chromatographic techniques, such as HPLC.
-
-
Analysis of Isotope Incorporation:
-
Mass Spectrometry (MS): Analyze the purified compound by high-resolution MS to determine the mass shift corresponding to the incorporation of the labeled precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed analysis, acquire ¹³C NMR spectra of the labeled compound to identify the specific atoms that have incorporated the ¹³C label.
-
-
Data Interpretation:
-
Compare the mass spectra and/or NMR spectra of the labeled and unlabeled compounds to determine the extent and position of isotope incorporation, providing insights into the biosynthetic pathway.
-
Conclusion
The biosynthetic pathways of this compound and C-1027 offer a compelling case study in the evolution of complex natural product biosynthesis. While both have converged on the use of a potent enediyne warhead, the strategies employed to construct and adorn this core are remarkably different. C-1027 biosynthesis exemplifies a modular, convergent approach, assembling a diverse array of chemical moieties into a final, intricate structure. In contrast, the Dynemicin pathway showcases enzymatic parsimony, with a single PKS generating the building blocks for two distinct and crucial parts of the molecule. The availability of genetic tools and in vitro assays for these systems opens the door for further mechanistic studies and bioengineering efforts to generate novel enediyne analogues with potentially improved therapeutic properties. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of these fascinating biosynthetic pathways.
References
- 1. Improvement of the Enediyne Antitumor antibiotic C-1027 Production by Manipulating its Biosynthetic Pathway Regulation in Streptomyces globisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual role for a polyketide synthase in dynemicin enediyne and anthraquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the enediyne antitumor antibiotic C-1027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of an Anthracene Intermediate in Dynemicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined gene cluster engineering and precursor feeding to improve gougerotin production in Streptomyces graminearus - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Dynemicin O: A Comparative Analysis in Normal Versus Cancer Cells
For Immediate Release
A Deep Dive into the DNA-Damaging Potential of a Potent Enediyne Antibiotic
This guide provides a comprehensive comparison of the genotoxicity of Dynemicin O, a potent enediyne antibiotic, with a focus on its differential effects on normal versus cancer cells. While direct comparative studies are limited, this document synthesizes available data on its cytotoxicity in cancer cell lines and outlines detailed experimental protocols to facilitate further investigation into its selectivity. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and genetic toxicology.
This compound, a member of the enediyne class of natural products, is renowned for its extraordinary cytotoxic and antitumor properties.[1] Its mechanism of action involves a unique chemical transformation that generates a highly reactive diradical species, leading to the induction of DNA double-strand breaks and subsequent cell death.[2] Understanding the genotoxic profile of this compound in both cancerous and normal cells is paramount for its potential development as a targeted cancer therapeutic.
Comparative Cytotoxicity of Dynemicin A
While data for this compound is sparse, its close analog, Dynemicin A, has been more extensively studied. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dynemicin A in various cancer cell lines, highlighting its potent cytotoxic activity. A significant data gap exists for its effects on normal human cell lines, underscoring the need for direct comparative studies.
| Cell Line | Cancer Type | IC50 (nM) |
| P388 | Murine Leukemia | 0.019 |
| L1210 | Murine Leukemia | 0.028 |
| B16 | Murine Melanoma | 0.037 |
| Molt-4 | Human T-cell Leukemia | 0.03 |
| HeLa | Human Cervical Cancer | 0.04 |
| WiDr | Human Colon Cancer | 0.05 |
| A549 | Human Lung Cancer | 0.06 |
Experimental Protocols for Assessing Genotoxicity
To address the gap in comparative genotoxicity data, the following detailed experimental protocols are provided. These assays are designed to quantify and compare the DNA-damaging effects of this compound in a cancer cell line (e.g., A549) and a normal human cell line (e.g., primary human dermal fibroblasts).
Neutral Comet Assay for DNA Double-Strand Breaks
The neutral Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA double-strand breaks.[3]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under neutral pH conditions. Damaged DNA, containing breaks, migrates from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[3][4]
Protocol:
-
Cell Preparation and Treatment:
-
Culture cancer cells (e.g., A549) and normal human fibroblasts (e.g., HDFa) to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 pM to 10 nM) for a defined period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., bleomycin, 10 µg/mL).[2]
-
-
Slide Preparation:
-
Mix treated cells with low melting point agarose at a 1:10 ratio (v/v).
-
Pipette the cell-agarose suspension onto a pre-coated slide and allow it to solidify.
-
-
Lysis:
-
Immerse slides in a chilled lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.[5]
-
-
Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.5).
-
Apply voltage at ~1 V/cm for 25-30 minutes.
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.
-
In Vitro Micronucleus Assay for Clastogenic Effects
The micronucleus assay is a well-established method for assessing chromosomal damage.[6][7]
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) events.[8]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer and normal cells in culture dishes.
-
Treat cells with a range of this compound concentrations for a period equivalent to 1.5-2 normal cell cycle lengths.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
-
Harvesting and Staining:
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
-
Scoring:
-
Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a light or fluorescence microscope.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the genotoxicity of this compound.
Signaling Pathways
This compound-induced DNA double-strand breaks are expected to activate the DNA Damage Response (DDR) pathway, primarily through the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.[9] This can lead to cell cycle arrest and apoptosis, often mediated by the tumor suppressor protein p53.[10][11]
Caption: DNA damage response pathway activated by this compound.
Conclusion
This compound exhibits remarkable potency against cancer cells. However, a thorough assessment of its genotoxic effects in normal cells is crucial for its therapeutic development. The provided experimental protocols offer a framework for conducting these essential comparative studies. Elucidating the differential response of normal and cancer cells to this compound will provide valuable insights into its potential as a selective anticancer agent and guide the design of future enediyne-based therapies.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Analysis of DNA Double-Stranded Breaks Using the Comet Assay in Planarians - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The micronucleus assay as a test for the detection of aneugenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clastogens & DNA Damage: Detection, Risks & Testing [gentronix.co.uk]
- 8. The in vivo gut micronucleus test detects clastogens and aneugens given by gavage [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
Dynemicin O: A Comparative Guide to its In Vitro and In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antitumor activity of Dynemicin O, a potent enediyne antibiotic. The information presented herein is a synthesis of available experimental data, designed to offer a comprehensive overview of its efficacy and mechanism of action in comparison to other anticancer agents.
Executive Summary
This compound, a member of the enediyne class of natural products, demonstrates exceptional cytotoxicity against a broad spectrum of cancer cell lines. Its mechanism of action involves a unique dual-functionality: the anthraquinone (B42736) core of the molecule intercalates into the minor groove of DNA, while the enediyne core, upon activation, generates a highly reactive diradical species that causes double-stranded DNA breaks. This targeted DNA damage ultimately triggers programmed cell death (apoptosis) in cancer cells. While its potent in vitro activity is well-documented, its clinical development has been hampered by indiscriminate cytotoxicity. This has led to the development of various analogs with the aim of improving the therapeutic index. This guide will delve into the quantitative data supporting its activity, the experimental methods used for its evaluation, and its mechanism of action.
In Vitro Activity: Potent Cytotoxicity Against Cancer Cell Lines
The in vitro antitumor activity of this compound and its analogs is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dynemicin A | Molt-4 | T-cell leukemia | 0.001[1] |
| Simplified Analog | Molt-4 | T-cell leukemia | >1[1] |
| Water-soluble analog (10c) | P388 | Murine Leukemia | Not specified, but showed potent activity |
| Dynemicin H | HL-60 | Promyelocytic Leukemia | Data not specified |
| Dynemicin Q | HL-60 | Promyelocytic Leukemia | Data not specified |
| Dynemicin H | K-562 | Chronic Myelogenous Leukemia | Data not specified |
| Dynemicin Q | K-562 | Chronic Myelogenous Leukemia | Data not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[2]
In Vivo Activity: Tumor Growth Inhibition in Animal Models
The in vivo efficacy of this compound analogs has been assessed in preclinical animal models, typically using tumor growth inhibition as a primary endpoint. The T/C ratio (Treated/Control) is a common metric, where a lower percentage indicates greater antitumor activity.
Table 2: In Vivo Antitumor Activity of Water-Soluble Dynemicin A Analogs in a Murine P388 Leukemia Model
| Compound ID | Dosing Regimen | T/C (%)* | Outcome |
| 10c | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity compared to parent compounds.[1][3] |
| 10b, 14b | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[1] |
| 10d, 12d, 14d | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[1] |
*A T/C ratio of 222% indicates a significant increase in the lifespan of the treated mice compared to the control group.
Mechanism of Action: A Multi-Step Process of DNA Damage
The antitumor activity of this compound is a result of its ability to induce double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[4]
-
DNA Intercalation : The planar anthraquinone core of this compound intercalates into the minor groove of B-DNA.[5] This binding event positions the reactive enediyne core in close proximity to the DNA backbone.
-
Reductive Activation : In the cellular environment, the anthraquinone core is bioreductively activated by enzymes such as NADPH:cytochrome P450 reductase.[5]
-
Bergman Cycloaromatization : This activation triggers a cascade of electronic rearrangements, including the opening of an epoxide ring, which facilitates a Bergman cycloaromatization of the enediyne core. This reaction generates a highly reactive p-benzyne diradical.[5]
-
Hydrogen Abstraction and DNA Cleavage : The p-benzyne diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[4] This irreparable DNA damage is a potent trigger for apoptosis.
Signaling Pathways
The DNA damage induced by this compound activates a complex cellular response, primarily culminating in apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
References
A Comparative Guide to the Role of the Anthraquinone Moiety in Dynemicin A's DNA Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dynemicin A and its alternatives, focusing on the critical role of its anthraquinone (B42736) moiety in DNA binding and the subsequent cleavage process. The information presented is supported by experimental data to assist in research and the development of novel enediyne-based therapeutics.
Dynemicin A is a potent antitumor antibiotic isolated from Micromonospora chersina.[1] Its remarkable cytotoxicity stems from a unique hybrid structure that combines a DNA-intercalating anthraquinone core with a DNA-cleaving enediyne moiety.[1][2] This elegant fusion allows Dynemicin A to function as a highly efficient molecular machine that recognizes, binds, and cleaves DNA, leading to cell death.[3] The planar anthraquinone group is hypothesized to act as an anchor, positioning the reactive enediyne warhead within the DNA structure for maximal damage.
The mechanism of action is a sophisticated, multi-step process:
-
DNA Intercalation and Binding : The journey begins as the planar anthraquinone portion of Dynemicin A intercalates into the minor groove of the DNA double helix.[1][2][4] This interaction establishes the drug's position and orientation on the DNA strand.
-
Reductive Activation : Once bound, the molecule is activated by a bioreductive event targeting the anthraquinone core.[1] This can be triggered by cellular cofactors like NADPH, thiols such as glutathione, or more efficiently, by enzymes like ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase.[1][5]
-
Bergman Cycloaromatization : The reduction of the anthraquinone initiates a cascade of electronic rearrangements, including the opening of a crucial epoxide ring.[1] This geometric change brings the reactive carbons of the enediyne into close proximity, enabling a spontaneous Bergman cycloaromatization to form a highly reactive p-benzyne diradical.[1]
-
DNA Cleavage : This unstable diradical is the ultimate DNA-cleaving agent. It abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing single- and double-strand breaks and leading to profound cytotoxicity.[4]
Comparative Analysis of DNA Binding and Cleavage
The efficacy of Dynemicin A is intrinsically linked to the DNA binding affinity conferred by its anthraquinone moiety. By comparing it with other enediyne antibiotics that utilize different binding domains, the role of the anthraquinone becomes clear. While direct comparisons with a Dynemicin analogue completely lacking the anthraquinone are scarce in the literature, comparing its properties to agents like Calicheamicin, which uses an oligosaccharide for DNA recognition, is highly informative.
| Parameter | Dynemicin A | Calicheamicin γ1 | Synthetic Dynemicin Analogs (3 & 5) | Reference |
| Binding Moiety | Anthraquinone | Aryltetrasaccharide | Modified Anthraquinone/Other | [4][5][6] |
| Primary Binding Site | Minor Groove | Minor Groove | Minor Groove | [4][6] |
| Preferred Cleavage Sequence | 3' side of purines (e.g., 5'-GC, 5'-GT, 5'-AG) | Oligopyrimidine tracts (e.g., 5'-TCCT) | Not specified | [2][4][6] |
| Binding Affinity (KB or Kd) | KB ≈ 104 M-1 (Kd ≈ 2 µM) | Qualitatively high affinity | KB ≥ 106 M-1 | [4][5] |
| Activation Mechanism | Reductive (NADPH, Thiols, Enzymes) | Nucleophilic (e.g., Glutathione) | Reductive (Enzymatic activation required) | [1][5][6] |
Note on Binding Affinity: The data highlights that while the anthraquinone moiety effectively anchors Dynemicin A to DNA, synthetic modifications can dramatically increase this binding affinity.[5] Analogs 3 and 5, which bind much more tightly, require enzymatic activation and are not activated by NADPH or NADH alone, suggesting their tighter binding protects them from non-enzymatic reduction.[5] This underscores the delicate balance between binding affinity and the ability to undergo reductive activation.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams illustrate the mechanism of action, a typical experimental procedure, and the logical role of the anthraquinone moiety.
Caption: Mechanism of Dynemicin A-induced DNA damage.
Caption: Experimental workflow for a DNA cleavage assay.
Caption: Role of the anthraquinone in DNA binding and cleavage.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two key experiments used to evaluate the DNA binding and cleavage activity of compounds like Dynemicin A.
Protocol 1: Plasmid DNA Cleavage Assay
This assay quantitatively assesses the ability of a compound to induce single- and double-strand breaks in plasmid DNA by observing the conversion of supercoiled DNA to relaxed circular and linear forms.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL
-
Dynemicin A or analogue solution in DMSO
-
Activating Agent: 10 mM NADPH solution
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl
-
Loading Buffer: 6X (30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)
-
Agarose gel (1%) in 1X TAE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
1X TAE running buffer
Procedure:
-
Reaction Setup : In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
2 µL of Reaction Buffer (10X)
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
Varying concentrations of Dynemicin A (e.g., 0.1, 1, 10, 100 µM)
-
Nuclease-free water to a volume of 18 µL
-
-
Incubation : Gently mix and incubate the samples at 37°C for 15 minutes to allow for DNA binding.
-
Activation : Initiate the cleavage reaction by adding 2 µL of 10 mM NADPH (final concentration 1 mM). Include a no-drug control and a no-NADPH control.
-
Reaction : Incubate the mixture at 37°C for 30 minutes.
-
Termination : Stop the reaction by adding 4 µL of 6X loading buffer.
-
Gel Electrophoresis : Load the entire reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis in 1X TAE buffer until the DNA forms are adequately separated.[6]
-
Visualization and Quantification : Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.[6] The relative amounts of supercoiled (fastest migrating), relaxed circular (slowest), and linear DNA can be quantified using densitometry software.[6] The percentage of cleaved DNA is calculated to determine the efficiency of the compound.
Protocol 2: DNase I Footprinting Assay
This technique identifies the specific binding site of a molecule on a DNA fragment. The ligand protects its binding sequence from cleavage by the DNase I enzyme, leaving a "footprint" in the cleavage pattern observed on a sequencing gel.
Materials:
-
DNA fragment of interest (100-200 bp), 3'- or 5'-end-labeled with 32P or a fluorescent dye.
-
Dynemicin A or analogue solution in DMSO
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA
-
DNase I (enzyme grade), freshly diluted in assay buffer
-
Stop Solution: 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/mL tRNA
-
Formamide Loading Buffer
-
Polyacrylamide sequencing gel (e.g., 8%)
Procedure:
-
Binding Reaction : In a microcentrifuge tube, combine:
-
2 µL of end-labeled DNA probe (~10,000 cpm or appropriate fluorescence)
-
2 µL of Binding Buffer (10X)
-
Varying concentrations of Dynemicin A
-
Nuclease-free water to a final volume of 19 µL
-
-
Equilibration : Incubate at room temperature for 20 minutes to allow binding to reach equilibrium.
-
DNase I Digestion : Add 1 µL of appropriately diluted DNase I to the reaction. The optimal concentration must be determined empirically to achieve an average of one cut per DNA molecule.
-
Reaction : Incubate for exactly 1-2 minutes at room temperature.
-
Termination : Stop the digestion by adding 50 µL of Stop Solution.
-
Precipitation and Purification : Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and resuspend in 5 µL of Formamide Loading Buffer.
-
Gel Electrophoresis : Denature the samples by heating at 90°C for 5 minutes, then load onto a denaturing polyacrylamide sequencing gel alongside a G+A sequencing ladder of the same DNA fragment.
-
Visualization and Analysis : After electrophoresis, visualize the gel by autoradiography or fluorescence imaging. A "footprint" will appear as a gap in the ladder of bands where Dynemicin A protected the DNA from DNase I cleavage, revealing its specific binding site.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. II. Antitumor activity of dynemicin A and its triacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Metabolomics of Wild-Type and Mutant Micromonospora chersina: A Guide to Unlocking Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of wild-type Micromonospora chersina and a hypothetical mutant strain with a targeted gene knockout of a putative Type I polyketide synthase (PKS). Micromonospora, a genus of Actinobacteria, is a well-known producer of a wide array of bioactive secondary metabolites, making it a prime candidate for drug discovery and metabolic engineering.[1][2] This comparison serves as a model for understanding how genetic modifications can alter the production of secondary metabolites, potentially leading to the discovery of novel compounds or the enhanced production of known ones.
Metabolite Profile Comparison: Wild-Type vs. PKS Mutant
The following table summarizes the key differences in the metabolite profiles between the wild-type M. chersina and the hypothetical PKS mutant, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The data illustrates a significant decrease in polyketide-related compounds in the mutant and a notable increase in a specific class of alkaloids, suggesting a metabolic shift.
| Metabolite Class | Wild-Type (Relative Abundance) | PKS Mutant (Relative Abundance) | Fold Change (Mutant/Wild-Type) | Putative Identification |
| Polyketides | ||||
| Compound A | 1.00 | 0.05 | -20.0 | Putative Macrolide |
| Compound B | 1.00 | 0.12 | -8.3 | Putative Angucycline |
| Alkaloids | ||||
| Compound C | 1.00 | 3.50 | +3.5 | Indole-derived Alkaloid |
| Compound D | 1.00 | 1.20 | +1.2 | Quinoline Alkaloid |
| Peptides | ||||
| Compound E | 1.00 | 0.95 | -0.05 | Non-ribosomal peptide |
| Other | ||||
| Compound F | 1.00 | 2.10 | +2.1 | Terpenoid |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for similar comparative metabolomics studies.
Strain Cultivation and Metabolite Extraction
-
Strains and Culture Conditions: Wild-type Micromonospora chersina and the PKS mutant were cultured in 50 mL of ISP2 broth (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.2) in 250 mL baffled flasks. Cultures were incubated at 28°C with shaking at 200 rpm for 7 days.
-
Metabolite Extraction:
-
The culture broth was centrifuged at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
The supernatant was mixed with an equal volume of ethyl acetate (B1210297) and shaken vigorously for 30 minutes.
-
The organic phase was collected and the extraction was repeated twice.
-
The pooled organic extracts were dried under vacuum using a rotary evaporator.
-
The dried extract was redissolved in 1 mL of methanol (B129727) for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution Q-TOF mass spectrometer coupled with a C18 reversed-phase chromatography column was used.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes was used, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration with 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and negative electrospray ionization (ESI)
-
Mass Range: 100-1500 m/z
-
Data Acquisition: Data-dependent acquisition (DDA) was used to acquire MS/MS spectra for the top 10 most abundant ions in each MS1 scan.
-
Data Processing and Analysis
-
Feature Detection and Alignment: Raw LC-MS data was processed using a suitable software package to detect molecular features (ions characterized by a specific m/z and retention time) and align them across all samples.
-
Statistical Analysis: A t-test was performed to identify features that were significantly different (p < 0.05) between the wild-type and mutant strains.
-
Metabolite Identification: Significantly different features were putatively identified by searching their accurate mass and fragmentation patterns against public and in-house spectral libraries.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the comparative metabolomics study, from strain selection to data analysis and interpretation.
Caption: Experimental workflow for comparative metabolomics.
Discussion and Implications
The targeted knockout of a single PKS gene in M. chersina resulted in a significant alteration of its secondary metabolite profile. The drastic reduction in the production of putative polyketides confirms the functional role of the deleted gene. The concurrent increase in the abundance of certain alkaloids and a terpenoid suggests a redirection of metabolic flux. Precursor molecules that would normally be utilized by the PKS pathway may be shunted into other biosynthetic pathways, leading to the enhanced production of different classes of compounds.
These findings highlight the potential of genetic engineering to manipulate the metabolic output of Micromonospora species. For drug discovery, this approach can be invaluable for:
-
Novel Compound Discovery: The upregulation of otherwise silent or low-abundance pathways can lead to the identification of new bioactive molecules.
-
Yield Improvement: By understanding the metabolic network, targeted modifications can be made to enhance the production of desired compounds.
-
Elucidation of Biosynthetic Pathways: Comparing wild-type and mutant metabolomes is a powerful tool for functional genomics and understanding the roles of specific genes in secondary metabolism.
Further investigation into the upregulated compounds in the PKS mutant is warranted to determine their bioactivities and potential as novel therapeutic agents. This guide provides a foundational framework for such future studies in the exciting field of natural product discovery and metabolic engineering.
References
Evaluating the Specificity of Dynemicin O for B-DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dynemicin O's performance in specifically targeting B-DNA, with a focus on its binding and cleavage characteristics. We present a comparative analysis with other notable enediyne antibiotics, Calicheamicin (B1180863) γ1 and Esperamicin (B1233071) A1, supported by experimental data to inform research and drug development strategies.
Comparative Analysis of DNA Binding and Cleavage Properties
This compound, a potent antitumor antibiotic, derives its functionality from a unique hybrid structure, featuring a DNA-binding anthraquinone (B42736) core and a DNA-cleaving enediyne core.[1][2] Its mechanism of action involves intercalation into the minor groove of B-DNA.[3][4] Upon reductive activation, for instance by NADPH or thiol-containing compounds, the enediyne core undergoes a Bergman cycloaromatization.[4] This chemical transformation generates a highly reactive benzenoid diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[4]
A critical aspect of this compound's biological activity is its notable preference for binding to and cleaving specific DNA sequences. The preferential cleavage occurs on the 3' side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being prominent targets.[2][5] This sequence specificity distinguishes it from other enediyne antibiotics.
The DNA binding and cleavage properties of this compound are often compared with other agents in its class, such as Calicheamicin γ1 and Esperamicin A1. While all three induce DNA damage through a diradical mechanism, their sequence specificities differ significantly, providing a basis for comparative analysis.
Table 1: Comparison of Enediyne Antibiotic Properties
| Feature | This compound (Dynemicin A) | Calicheamicin γ1 | Esperamicin A1 |
| Binding Moiety | Anthraquinone | Aryltetrasaccharide | Trisaccharide and Fucose-anthranilate |
| Primary Binding Site | Minor Groove of B-DNA | Minor Groove of B-DNA | Minor Groove of B-DNA |
| Preferred Cleavage Sequence | 3' side of purines (e.g., 5'-GC, 5'-GT, 5'-AG)[2][5] | Oligopyrimidine tracts (e.g., 5'-TCCT, 5'-TTTT) | Oligopyrimidine tracts (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[1] |
| Binding Affinity (Kd) | ~2 µM (estimated from Ka of (5±2) x 10^4 M-1) | High affinity (specific Kd not readily available) | High affinity (specific Kd not readily available) |
Note on Binding Affinity: The provided Kd for this compound is an estimation derived from the association constant (Ka) reported for Dynemicin A. Direct comparative studies under identical conditions are limited. The affinities of Calicheamicin and Esperamicin are qualitatively described as high, but specific Kd values are not consistently reported in publicly available literature.
Experimental Protocols for Determining DNA Specificity
Two primary methods for validating the specific DNA binding sites of small molecules like this compound are DNA footprinting and Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting
This technique identifies the specific DNA sequence bound by a ligand by protecting it from enzymatic cleavage by DNase I.
Protocol:
-
Probe Preparation: A DNA fragment of interest (containing a putative binding site) is radiolabeled at one end.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer. Control reactions without the drug are also prepared.
-
DNase I Digestion: The DNA-ligand mixtures are briefly treated with DNase I, under conditions that result in, on average, a single cut per DNA molecule.
-
Denaturing Gel Electrophoresis: The reaction products are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.
Protocol:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the putative binding sequence is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer.
-
Native Gel Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel. Electrophoresis is carried out under conditions that maintain the integrity of the DNA-ligand complex.
-
Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A DNA-Dynemicin O complex will migrate more slowly through the gel than the free, unbound DNA probe, resulting in a "shifted" band. Competition assays with an excess of unlabeled specific and non-specific DNA can be performed to demonstrate binding specificity.
Visualizing Key Processes and Comparisons
To further elucidate the evaluation of this compound's specificity, the following diagrams illustrate the experimental workflow, the mechanism of action, and a logical comparison with alternative agents.
References
- 1. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calicheamicin gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic DNA binding of esperamicin requires conformational distortion of the host DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of the calicheamicin gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dynemicin O: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Dynemicin O, a potent cytotoxic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks to personnel and the environment. All materials that have come into contact with this compound are to be treated as hazardous cytotoxic waste.[1]
Immediate Safety and Handling Precautions
Due to its high cytotoxicity, all handling and disposal procedures for this compound require stringent safety measures. Personnel must be thoroughly trained in the handling of potent cytotoxic compounds.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal and respiratory exposure.
| PPE Component | Specification |
| Gloves | Double gloving with chemo-rated gloves is recommended. |
| Gown | Disposable, impermeable, long-sleeved gown with closed front and cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator should be used, especially when handling the solid form or creating solutions. |
| Footwear | Closed-toe shoes are required. |
Designated Handling Area
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and associated waste is through a certified hazardous waste management service, culminating in high-temperature incineration.[2]
Waste Segregation
All waste streams contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Empty vials, contaminated gloves, gowns, bench paper, pipette tips, and other lab consumables.
-
Liquid Waste: Unused solutions, contaminated solvents, and aqueous washes.
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
Waste Containment and Labeling
Proper containment is critical to prevent leakage and exposure during storage and transport.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Thick, leak-proof plastic bags placed within a rigid, puncture-resistant outer container with a secure lid.[3] | "Hazardous Cytotoxic Waste", the chemical name "this compound", and the biohazard symbol. |
| Liquid Waste | Leak-proof, shatter-resistant primary container compatible with the waste composition, placed in a secondary containment bin. | "Hazardous Cytotoxic Liquid Waste", the chemical name "this compound", a list of chemical constituents, and the biohazard symbol. |
| Sharps Waste | Puncture-proof sharps container with a secure lid. | "Hazardous Cytotoxic Sharps Waste", and the biohazard symbol. |
Storage and Collection
Sealed and labeled waste containers must be stored in a designated, secure, and well-ventilated area, away from general laboratory traffic, until collection by a certified hazardous waste transporter.[1]
Spill Management
In the event of a this compound spill, immediate containment and decontamination are required.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble as described in section 1.1.
-
Contain the Spill: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Decontaminate: Working from the outside in, clean the spill area with a suitable decontamination solution (see section 4), followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic solid waste.[1]
Principles of Chemical Inactivation (for consideration)
While high-temperature incineration is the standard for disposal, understanding the chemical liabilities of this compound can inform pre-treatment strategies to reduce its toxicity. As an enediyne antibiotic, the cytotoxicity of this compound is linked to its "warhead," which can undergo Bergman cyclization to form a highly reactive diradical species. This process can be triggered, leading to the degradation of the active compound.
Triggers for Inactivation:
-
Reducing Agents: The presence of thiols (e.g., glutathione, dithiothreitol) or reducing agents like NADPH can initiate the activation cascade, leading to the degradation of the enediyne core.[4]
-
Acidic Conditions: Low pH environments can also facilitate the degradation of the enediyne structure.
Potential Deactivating Agents: Based on general procedures for other cytotoxic drugs, the following could be considered for the chemical inactivation of this compound waste streams, subject to in-house validation :
-
Sodium Hypochlorite (B82951) (Bleach): Solutions of sodium hypochlorite (e.g., 5.25%) have been shown to be effective in degrading a variety of cytotoxic drugs, including anthracyclines, which share a structural motif with this compound.[5] A treatment time of at least one hour is often recommended.[5]
-
Potassium Permanganate: This strong oxidizing agent can degrade complex organic molecules.
Important Note: Any chemical inactivation protocol must be validated within the laboratory to confirm the complete degradation of this compound into non-toxic byproducts before the treated waste is disposed of. This validation should ideally involve analytical techniques such as HPLC to confirm the absence of the parent compound.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. ovid.com [ovid.com]
- 2. gerpac.eu [gerpac.eu]
- 3. arww.razi.ac.ir [arww.razi.ac.ir]
- 4. Reductive and nucleophilic activation products of dynemicin A with methyl thioglycolate. A rational mechanism for DNA cleavage of the thiol-activated dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dynemicin O
Disclaimer: Information regarding Dynemicin O is limited. This guide is based on available data for the closely related and structurally similar compound, Dynemicin A, and general best practices for handling highly potent enediyne antibiotics. Researchers should exercise extreme caution and adhere to all institutional and national safety regulations for handling cytotoxic compounds.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural guidance for safe handling, experimental use, and disposal to minimize exposure risk and ensure a secure laboratory environment.
Immediate Safety and Hazard Information
This compound, like other enediyne antibiotics, is an extremely potent cytotoxic agent. Its mechanism of action involves the induction of double-stranded DNA breaks, leading to cell cycle arrest and apoptosis. The high cytotoxicity, with reported IC50 values in the picomolar to micromolar range for related compounds, necessitates stringent safety protocols to prevent occupational exposure.[1][2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the compound.
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving the handling of powdered this compound, especially during weighing and transferring, to prevent inhalation of airborne particles. |
| Eye & Face | Safety Goggles and a full Face Shield | Safety goggles are required at all times. A face shield must be worn over the goggles during any handling of the powder or solutions to protect against splashes. |
| Hand | Double Gloving with Chemical-Resistant Gloves | Two pairs of nitrile or neoprene gloves are required. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently. |
| Body | Disposable, Low-Permeability Gown with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is required to prevent contamination of personal clothing. Reusable lab coats are not recommended. |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Handling and Experimental Protocols
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to minimize the risk of exposure. The work area should be covered with a disposable, absorbent, plastic-backed liner.
Preparation of Stock Solutions
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial solubilization.[3]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, deoxygenated, buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Sterile, amber, tightly sealed vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-dissolution: In a BSC, carefully weigh the required amount of this compound powder.
-
Primary Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve a high-concentration stock solution (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution. This should be done under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Aliquoting: Immediately prepare single-use aliquots of the stock solution in amber vials to avoid repeated freeze-thaw cycles and light exposure.[4]
-
Storage: Store the aliquots at -80°C.[4]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment from the stock solution.
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. This two-step dilution minimizes precipitation.[3]
-
Immediate Use: Use the working solution immediately. Do not store aqueous solutions of this compound.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of this compound against a cancer cell line.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound working solutions and incubate for the desired time (e.g., 48-72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Table 2: In Vitro Cytotoxicity of Dynemicin A (as a proxy for this compound)
| Compound | Cell Line | IC50 (µM) |
| Dynemicin A | Molt-4 T-cell leukemia | 0.001 |
Data sourced from a study on the structural comparison of Dynemicin A and its analogs.[1]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.
Solid Waste:
-
Collection: All contaminated solid waste (e.g., vials, pipette tips, gloves, gowns, absorbent liners) must be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste.
-
Disposal: Dispose of as hazardous waste, typically through high-temperature incineration, in accordance with institutional and national regulations.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container as "Cytotoxic Liquid Waste" and list the chemical constituents.
-
Disposal: Dispose of as hazardous liquid waste, typically through high-temperature incineration, following all regulatory guidelines.
Decontamination and Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area while protecting personnel.
Spill Kit Contents:
-
Appropriate PPE (as listed in Table 1)
-
Absorbent pads
-
Designated cytotoxic waste bags
-
Scrapers for collecting solid material
-
Decontamination solution (e.g., 10% bleach solution, prepared fresh)
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator.
-
Containment: Cover the spill with absorbent pads to contain it.
-
Decontamination:
-
For liquid spills, apply a 10% bleach solution and allow a contact time of at least 10 minutes.
-
For solid spills, carefully collect the material with a scraper and place it in a cytotoxic waste bag. Then, decontaminate the area with a 10% bleach solution.
-
-
Cleaning: After decontamination, clean the area with soap and water.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Logical Relationship: Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
